Product packaging for 4-(Piperidin-1-ylmethyl)aniline(Cat. No.:CAS No. 29608-05-7)

4-(Piperidin-1-ylmethyl)aniline

Cat. No.: B181955
CAS No.: 29608-05-7
M. Wt: 190.28 g/mol
InChI Key: DRYFDUUAYSVNSN-UHFFFAOYSA-N
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Description

4-(Piperidin-1-ylmethyl)aniline is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2 B181955 4-(Piperidin-1-ylmethyl)aniline CAS No. 29608-05-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(piperidin-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYFDUUAYSVNSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357165
Record name 4-(piperidin-1-ylmethyl)aniline
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Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29608-05-7
Record name 4-(piperidin-1-ylmethyl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Piperidin-1-ylmethyl)aniline
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Foundational & Exploratory

4-(Piperidin-1-ylmethyl)aniline CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 29608-05-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Piperidin-1-ylmethyl)aniline, a versatile secondary amine that serves as a crucial intermediate in synthetic chemistry. With the CAS number 29608-05-7, this compound is a valuable building block in the development of a wide range of biologically active molecules.[1][2] Its structure, featuring a reactive aniline moiety and a piperidine ring, makes it a key component in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1][2] This document details the compound's chemical and physical properties, provides a representative experimental protocol for its synthesis via reductive amination, outlines its known applications in drug discovery, and presents essential safety and handling information.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a slightly brown powder.[3] Its chemical structure combines an aromatic aniline ring with a saturated heterocyclic piperidine ring, linked by a methylene bridge. This combination of functionalities imparts specific reactivity and solubility characteristics that are advantageous for its use in organic synthesis.[3] The key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 29608-05-7[4]
Molecular Formula C₁₂H₁₈N₂[4]
Molecular Weight 190.28 g/mol [4]
IUPAC Name This compound[4]
Appearance Slightly brown powder[3]
Melting Point 80-93 °C[3][4]
Boiling Point 308.7 °C at 760 mmHg[4]
Density 1.068 g/cm³[4]
Flash Point 126.4 °C[4]
pKa 9.70 ± 0.10 (Predicted)[4]
LogP 1.9 (Computed)[4]
Storage Temperature 0-8 °C, Inert atmosphere[3][4]

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the reductive amination of 4-aminobenzaldehyde with piperidine.[5][6] This one-pot reaction involves the formation of an intermediate iminium ion, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride is a frequently used reducing agent for this transformation due to its mildness and selectivity.[5]

Representative Protocol: Reductive Amination

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • 4-Aminobenzaldehyde

  • Piperidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzaldehyde (1.0 eq) and dissolve it in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Amine Addition: Add piperidine (1.1 eq) to the solution. If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

G Synthesis Workflow for this compound cluster_0 Reaction Setup cluster_1 Reaction Steps cluster_2 Work-up & Purification A 4-Aminobenzaldehyde D Mix & Stir (1-2h, RT) A->D B Piperidine B->D C Anhydrous Solvent (DCE/DCM) C->D E Add NaBH(OAc)₃ (Reducing Agent) D->E Imine Formation F Stir (12-24h, RT) Monitor (TLC/LC-MS) E->F Reduction G Quench with NaHCO₃ F->G H Extract with DCM G->H I Dry & Concentrate H->I J Column Chromatography I->J Crude Product K Pure Product J->K

Caption: Synthetic workflow via reductive amination.

Biological Activity and Applications in Drug Development

While specific biological activities of this compound itself are not extensively documented, its true value lies in its role as a versatile pharmaceutical intermediate.[1][2] The 4-anilinopiperidine scaffold is a well-established pharmacophore found in a variety of potent therapeutic agents.

  • Neurological Disorders: Derivatives of this compound are widely utilized in the development of agents targeting the central nervous system. The piperidine ring can enhance solubility and bioavailability, properties that are crucial for drugs targeting neurological disorders.[1][2]

  • Kinase Inhibitors: The structure serves as a key intermediate in the synthesis of kinase inhibitors, which are a major class of drugs used in oncology.[3]

  • Opioid Receptor Modulation: The broader class of 4-anilidopiperidine analogues has been extensively studied for their interaction with opioid receptors, forming the basis for potent analgesics.[7]

The primary amino group of the aniline moiety provides a reactive handle for further chemical modifications, such as amide bond formation, allowing for the facile introduction of diverse functionalities to explore structure-activity relationships (SAR) in drug discovery programs.

Safety and Handling

This compound is classified as harmful and corrosive. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Hazard InformationDetailsSource(s)
GHS Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)[4]
Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H314: Causes severe skin burns and eye damage.H332: Harmful if inhaled.[4]
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician.[4]
Hazard Codes C (Corrosive)[4]
Risk Statements R36/37/38: Irritating to eyes, respiratory system and skin.[4]

Conclusion

This compound is a compound of significant interest to the medicinal and synthetic chemistry communities. Its straightforward synthesis, coupled with the versatile reactivity of its aniline and piperidine moieties, establishes it as a valuable building block for the creation of complex molecules with potential therapeutic applications. While further research is needed to elucidate any intrinsic biological activity, its role as a key intermediate in the development of drugs for neurological disorders and other conditions is well-recognized. Proper adherence to safety protocols is essential when handling this corrosive and harmful compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-(Piperidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physicochemical properties of the compound 4-(Piperidin-1-ylmethyl)aniline. Due to a lack of extensive published experimental data for this specific molecule, this document combines computed theoretical values with general experimental protocols applicable to the characterization of similar aniline and piperidine derivatives. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). While experimental data for this compound is limited, a number of key parameters have been calculated using computational models.

Table 1: Summary of Physicochemical Data for this compound

PropertyValueData TypeSource
Molecular Formula C₁₂H₁₈N₂CalculatedPubChem[1]
Molecular Weight 190.28 g/mol CalculatedPubChem[1]
Physical Form SolidExperimentalSigma-Aldrich
Melting Point Not available--
Boiling Point Not available--
XlogP (Octanol-Water Partition Coefficient) 1.9PredictedPubChem[1]
pKa (Acid Dissociation Constant) Not available--
Solubility Not available--

Note: "Not available" indicates that no reliable experimental or predicted data was found in the public domain at the time of this report.

Synthesis and Characterization

Hypothetical Synthetic Protocol: Reductive Amination

  • Reaction Setup: To a round-bottom flask, add 4-aminobenzaldehyde (1.0 equivalent) and piperidine (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise (1.5 equivalents).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization Protocols:

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the aniline moiety and C-N bonds.

Experimental Workflows

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound, as well as a general workflow for determining its key physicochemical properties.

Synthesis_Workflow cluster_synthesis Synthesis Start 4-Aminobenzaldehyde + Piperidine Imine Imine Formation Start->Imine Reduction Reductive Amination (e.g., NaBH4) Imine->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

A logical workflow for the synthesis of this compound.

Characterization_Workflow cluster_characterization Physicochemical Characterization Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (HRMS) Compound->MS IR IR Spectroscopy Compound->IR Purity Purity Assessment (e.g., HPLC) Compound->Purity MeltingPoint Melting Point Determination Purity->MeltingPoint Solubility Solubility Studies Purity->Solubility pKa pKa Determination Purity->pKa logP logP Determination (e.g., Shake-flask) Purity->logP

A general workflow for the physicochemical characterization of the compound.

Biological Activity

Currently, there is no publicly available information on the biological activity or potential signaling pathway interactions of this compound. Further research, including in vitro and in vivo screening, would be necessary to elucidate any pharmacological effects. The structural motifs present, namely the aniline and piperidine rings, are common in many biologically active compounds, suggesting that this molecule could be a candidate for various screening programs.

Disclaimer: This document is intended for informational purposes only and is based on currently available public data. The hypothetical protocols provided are for illustrative purposes and would require optimization and validation in a laboratory setting. Researchers should always adhere to appropriate safety protocols when handling chemical substances.

References

Solubility Profile of 4-(Piperidin-1-ylmethyl)aniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Piperidin-1-ylmethyl)aniline in organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document synthesizes qualitative predictions based on its physicochemical properties and the known behavior of structurally related molecules, namely aromatic amines and piperidine derivatives. Crucially, this guide furnishes a detailed, robust experimental protocol to enable researchers to determine precise quantitative solubility data in their laboratories. This document is intended to be an essential resource for professionals in chemical research and drug development for solvent selection, formulation, and purification processes involving this compound.

Introduction

This compound is a bifunctional organic molecule incorporating a primary aromatic amine and a tertiary aliphatic amine within a piperidine ring. This unique structure makes it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is fundamental for its synthesis, purification, formulation, and application. This guide addresses the current information gap by providing a predicted solubility profile and a practical experimental framework for its quantitative determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties form the basis for predicting its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂[1]
Molecular Weight 190.28 g/mol [2][3]
Appearance Solid[2][3]
IUPAC Name This compound[1]
CAS Number 29608-05-7[1][4]
Computed LogP 1.9[1]

Note: LogP (the logarithm of the octanol/water partition coefficient) suggests a moderate lipophilicity.

Predicted Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Methanol, Ethanol, IsopropanolHigh to ModerateThe primary and tertiary amine nitrogens can act as hydrogen bond acceptors with the hydroxyl group of the alcohols.
Aprotic Polar Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to ModerateFavorable dipole-dipole interactions are expected between the polar functional groups of the solute and these solvents.
Halogenated Dichloromethane, ChloroformHigh to ModerateThese solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity.
Aromatic Toluene, Benzene, XyleneModerateThe aniline ring suggests good compatibility with aromatic solvents through pi-pi interactions.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to LowThe polarity of ethers should allow for some degree of dissolution.
Nonpolar Hexane, Heptane, CyclohexaneLowThe significant polarity of the molecule is expected to limit its solubility in nonpolar aliphatic solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental method is required. The following protocol outlines the widely accepted isothermal shake-flask method.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Constant temperature orbital shaker or water bath

  • Syringe filters (chemically compatible with the chosen solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Experimental Workflow

The general workflow for determining the solubility is depicted in the following diagram.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_calculation Calculation A Add excess this compound to a vial B Add a precise volume of the organic solvent A->B C Seal vial and place in a constant temperature shaker B->C D Agitate for 24-48 hours to reach equilibrium C->D E Allow undissolved solid to settle D->E F Withdraw a known volume of the supernatant E->F G Filter the sample immediately F->G H Dilute the filtrate to a known concentration G->H I Analyze by a calibrated HPLC or GC method H->I J Determine the concentration from the calibration curve I->J K Calculate the solubility (e.g., in mg/mL) J->K

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

    • Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

  • Equilibration:

    • Tightly seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker (e.g., set to 25 °C).

    • Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 2 hours. This allows the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the collected sample through a chemically resistant syringe filter into a clean vial to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of the compound in the same solvent.

  • Calculation of Solubility:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.

    • The solubility is typically expressed in units such as mg/mL or mol/L.

Logical Relationships in Solubility Prediction

The prediction of a compound's solubility is based on a logical assessment of its structural features and the properties of the solvent.

G cluster_solute Solute: this compound cluster_solvent Solvent cluster_interaction Intermolecular Interactions cluster_solubility Predicted Solubility Solute Structural Features Aromatic Aniline Ring (Nonpolar, π-electrons) Solute->Aromatic Piperidine Piperidine Ring (Aliphatic, Polar N-atom) Solute->Piperidine Amine Primary & Tertiary Amines (Polar, H-bond acceptor) Solute->Amine VDW Van der Waals Solute->VDW PiPi π-π Stacking Aromatic->PiPi Dipole Dipole-Dipole Piperidine->Dipole Hbond_int Hydrogen Bonding Amine->Hbond_int Solvent Solvent Properties Polarity Polarity (Polar vs. Nonpolar) Solvent->Polarity HBond Hydrogen Bonding (Donor vs. Acceptor) Solvent->HBond Solubility Solubility Prediction Solvent->Solubility Interaction Dominant Forces Interaction->VDW Interaction->Dipole Interaction->Hbond_int Interaction->PiPi VDW->Solubility Dipole->Solubility Hbond_int->Solubility PiPi->Solubility

Caption: Factors influencing the solubility prediction.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains to be experimentally determined, the provided qualitative predictions offer valuable guidance for solvent selection. The detailed experimental protocol empowers researchers to generate the precise data required for their specific applications, thereby facilitating advancements in drug discovery and chemical synthesis.

References

A Technical Guide to the Spectroscopic Profile of 4-(Piperidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperidin-1-ylmethyl)aniline is a versatile bifunctional molecule incorporating a primary aromatic amine and a tertiary benzylic amine within a piperidinyl-methyl scaffold. This unique combination of functionalities makes it a valuable building block in medicinal chemistry and materials science. A comprehensive understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and elucidation of its role in molecular interactions. This technical guide provides a summary of available spectroscopic data for this compound and offers insights into its synthesis and characterization through related experimental protocols.

Spectroscopic Data

A complete experimental dataset for this compound is not currently available in the public domain. However, predicted mass spectrometry data provides valuable information for its identification.

Mass Spectrometry (MS)

Predicted mass spectrometry data for this compound (C₁₂H₁₈N₂) provides theoretical mass-to-charge ratios (m/z) for various adducts, which are crucial for its identification in mass spectrometric analysis.[1]

Adduct IonPredicted m/z
[M+H]⁺191.15428
[M+Na]⁺213.13622
[M-H]⁻189.13972
[M+NH₄]⁺208.18082
[M+K]⁺229.11016
[M]⁺190.14645
[M]⁻190.14755

Table 1: Predicted Mass Spectrometry Data for this compound Adducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the aniline ring, the methylene bridge, and the piperidine ring protons. The aromatic protons would likely appear as two sets of doublets in the range of δ 6.5-7.5 ppm. The benzylic methylene protons (-CH₂-) are expected to produce a singlet around δ 3.5-4.0 ppm. The protons on the piperidine ring would likely appear as a series of multiplets in the upfield region of the spectrum, typically between δ 1.4 and 2.5 ppm.

¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons, the benzylic methylene carbon, and the carbons of the piperidine ring. The aromatic carbons are expected in the δ 115-150 ppm region. The benzylic methylene carbon should appear around δ 60-65 ppm. The piperidine ring carbons would be observed in the upfield region, typically between δ 20 and 55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorptions:

  • N-H Stretching: The primary amine (-NH₂) group on the aniline ring is expected to show two distinct bands in the region of 3300-3500 cm⁻¹.

  • C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and methylene groups would be observed just below 3000 cm⁻¹.

  • C=C Stretching: Aromatic ring C=C stretching vibrations are expected in the 1500-1600 cm⁻¹ region.

  • C-N Stretching: The C-N stretching vibrations for both the aromatic and aliphatic amines would be present in the 1250-1350 cm⁻¹ range.

Experimental Protocols

A plausible synthetic route for this compound would involve the reductive amination of 4-aminobenzaldehyde with piperidine.

General Procedure for Reductive Amination:

  • Imine Formation: 4-Aminobenzaldehyde and piperidine are dissolved in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane). The reaction is often catalyzed by a mild acid.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride [NaB(OAc)₃H], is added to the reaction mixture to reduce the intermediate imine to the final amine product.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization.

Spectroscopic Analysis Workflow:

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic analysis of a target compound like this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants 4-Aminobenzaldehyde + Piperidine Reaction Reductive Amination Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR (1H, 13C) Pure_Product->NMR IR FT-IR Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: General workflow for synthesis and spectroscopic analysis.

Signaling Pathways and Logical Relationships

As this compound is a synthetic building block, it is not directly involved in established biological signaling pathways. Its utility lies in its incorporation into larger molecules designed to interact with specific biological targets. The logical relationship in its application is a progression from synthesis to the creation of novel drug candidates.

G A Synthesis of This compound B Chemical Modification/ Functionalization A->B Building Block C Creation of Novel Drug Candidates B->C Derivatization D Biological Screening (In vitro / In vivo) C->D E Lead Optimization D->E Hit Identification F Preclinical and Clinical Development E->F

Caption: Drug development logical workflow.

References

The Latent Potential of 4-(Piperidin-1-ylmethyl)aniline Derivatives: A Technical Guide to Biological Activity and Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(Piperidin-1-ylmethyl)aniline scaffold is a promising, yet underexplored, structural motif in medicinal chemistry. Its composition, featuring a piperidine ring linked to an aniline moiety via a methylene bridge, presents a unique combination of lipophilicity, hydrogen bonding capability, and aromatic interactions, making it an attractive starting point for the design of novel therapeutic agents. While extensive quantitative biological data for a broad range of its direct derivatives remains nascent in publicly accessible literature, the demonstrated activities of structurally related compounds highlight the significant potential harbored within this chemical class. This technical guide provides an in-depth overview of the known biological activities of analogous compounds, detailed experimental protocols for their evaluation, and a forward-looking perspective on the therapeutic promise of this compound derivatives.

Quantitative Biological Activity of Structurally Related Compounds

While specific data for a diverse library of this compound derivatives is limited, valuable insights can be gleaned from the biological evaluation of compounds sharing key structural features. The following tables summarize the anticancer and antimicrobial activities of closely related aniline and piperidine derivatives.

Table 1: Anticancer Activity of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives

A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives has been synthesized and evaluated for their potential as antitumor agents. The data presented below showcases the half-maximal inhibitory concentrations (IC50) against various cancer cell lines, demonstrating the cytotoxic potential of this structural class.[1]

Compound IDSubstitution on Aniline RingCancer Cell LineIC50 (µM)
5aUnsubstitutedMCF-71.88 ± 0.11
5aUnsubstitutedB16-F102.12 ± 0.15
Reference Doxorubicin MCF-7 0.85 ± 0.05

Data extracted from a study on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as potential anticancer agents.[1]

Table 2: Antimicrobial Activity of Piperidin-4-one Derivatives

A series of 2,6-diaryl-3-methyl-4-piperidone thiosemicarbazone derivatives has been evaluated for their in vitro antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values, presented below, indicate the potential of the piperidine scaffold in developing new antimicrobial agents.[2]

Compound IDBacterial/Fungal StrainMIC (µg/mL)
1bStaphylococcus aureus12.5
2bStaphylococcus aureus25
4bStaphylococcus aureus12.5
1bEscherichia coli25
2bEscherichia coli50
4bEscherichia coli25
1bCandida albicans50
2bCandida albicans100
4bCandida albicans50
Reference Ampicillin (vs. Bacteria) 12.5 - 25
Reference Terbinafine (vs. Fungi) 25 - 50

Data extracted from a study on the synthesis and antimicrobial activity of piperidin-4-one derivatives.[2]

Experimental Protocols

The following are detailed methodologies for key in vitro assays to determine the cytotoxic and antimicrobial activities of novel chemical entities such as this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from a stock solution in DMSO.

    • Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest test compound concentration) and a blank (medium only).

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in DMSO)

  • Standard antimicrobial agents (positive controls)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours), select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, perform two-fold serial dilutions of the compound in the broth medium.

  • Inoculation:

    • Add the prepared inoculum to each well containing the diluted compound.

    • Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30-35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Visualizing Experimental Workflows and Potential Mechanisms

To further clarify the experimental processes and potential biological interactions, the following diagrams are provided.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seed_plate Seed 96-well Plate cell_culture->seed_plate compound_prep Compound Dilution treat_plate Treat with Compound compound_prep->treat_plate seed_plate->treat_plate incubate_plate Incubate (48-72h) treat_plate->incubate_plate add_mtt Add MTT Reagent incubate_plate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

MTT Assay Workflow for Cytotoxicity Assessment.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis microbe_culture Microbial Culture prep_inoculum Prepare Inoculum (0.5 McFarland) microbe_culture->prep_inoculum compound_prep Compound Serial Dilution add_to_plate Add Compound to 96-well Plate compound_prep->add_to_plate inoculate_plate Inoculate Plate prep_inoculum->inoculate_plate add_to_plate->inoculate_plate incubate_plate Incubate (18-48h) inoculate_plate->incubate_plate read_results Visual/Spectrophotometric Reading incubate_plate->read_results determine_mic Determine MIC read_results->determine_mic

Broth Microdilution Workflow for MIC Determination.

Kinase_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_cellular_response Cellular Response growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k Phosphorylation akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation mtor->proliferation survival Cell Survival mtor->survival inhibitor This compound Derivative inhibitor->rtk Inhibition

Hypothetical Kinase Inhibition Signaling Pathway.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. While comprehensive biological data for a wide array of its derivatives is not yet abundant, the promising anticancer and antimicrobial activities of structurally related compounds strongly suggest its potential. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of new derivatives. Future research should focus on the synthesis and screening of a diverse library of this compound analogs to establish clear structure-activity relationships. Elucidation of their mechanisms of action and exploration of their potential in other therapeutic areas, such as neurodegenerative diseases, will be crucial in unlocking the full therapeutic value of this intriguing chemical class. The information presented herein serves as a foundational resource to stimulate and guide these future research endeavors.

References

4-(Piperidin-1-ylmethyl)aniline: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperidin-1-ylmethyl)aniline is a key building block in medicinal chemistry, prized for its utility in the synthesis of a diverse range of biologically active compounds. Its structure, featuring a flexible piperidinylmethyl moiety attached to an aniline ring, provides a unique combination of physicochemical properties that are advantageous for drug design. The piperidine ring can enhance aqueous solubility and bioavailability, while the aniline group serves as a versatile synthetic handle for further molecular elaboration. This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of the this compound scaffold, with a focus on its role in the development of kinase inhibitors and other therapeutic agents.

Synthesis and Chemical Properties

The primary and most efficient method for the synthesis of this compound is through the reductive amination of 4-aminobenzaldehyde with piperidine. This one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.

Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₈N₂
Molecular Weight190.28 g/mol [1]
IUPAC NameThis compound[1]
CAS Number29608-05-7[1]
AppearanceSolid
SMILESC1CCN(CC1)CC2=CC=C(C=C2)N[1]

Applications in Medicinal Chemistry

The this compound scaffold is a prominent feature in a multitude of kinase inhibitors and other targeted therapies. The aniline nitrogen provides a crucial interaction point, often acting as a hydrogen bond donor to the hinge region of kinase active sites. The piperidine group can be modified to fine-tune solubility, cell permeability, and to explore additional binding interactions within the target protein.

Kinase Inhibition

Derivatives of this compound have shown significant inhibitory activity against various kinases implicated in cancer and other diseases. The following table summarizes the in vitro cytotoxic activity of several representative compounds incorporating this scaffold against various cancer cell lines.

Table 1: Cytotoxic Activity of this compound Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative A A549 (Lung Carcinoma)5.988 ± 0.12[2]
Derivative B MCF-7 (Breast Cancer)39.0[2]
Derivative C MDA-MB-231 (Breast Cancer)35.1[2]
Derivative D HCT-116 (Colorectal Cancer)0.329 (as µg/ml)[3]
Derivative E SH-SY5Y (Neuroblastoma)Not specified, but active[3]

Signaling Pathways

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF, TGF-α), initiates a cascade of downstream signaling events crucial for cell growth, proliferation, and survival. Dysregulation of the EGFR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several inhibitors incorporating the this compound scaffold target EGFR.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF / TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Recruits PI3K PI3K Dimerization->PI3K Recruits Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->Dimerization Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

MERTK Signaling Pathway

Mer Tyrosine Kinase (MERTK) is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. It plays a crucial role in processes such as efferocytosis (clearance of apoptotic cells), immune regulation, and cell survival. Overexpression of MERTK is associated with a poor prognosis in several cancers.

MERTK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Gas6 / Protein S MERTK MERTK Ligand->MERTK Binds Dimerization Dimerization & Autophosphorylation MERTK->Dimerization Activates PI3K PI3K Dimerization->PI3K Activates STATs STATs Dimerization->STATs Activates RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Activates Akt Akt PI3K->Akt Activates Survival Cell Survival, Proliferation Akt->Survival STATs->Survival RAS_MAPK->Survival Inhibitor This compound Derivative Inhibitor->Dimerization Inhibits

Caption: MERTK Signaling Pathway and Inhibition.

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol describes a general procedure for the synthesis of the title compound.

Materials:

  • 4-Aminobenzaldehyde

  • Piperidine

  • Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Acetic acid (catalytic amount, if necessary)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 4-aminobenzaldehyde (1.0 eq) in an appropriate solvent (e.g., DCM or MeOH) in a round-bottom flask, add piperidine (1.1-1.2 eq).

  • If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Slowly add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq) or sodium borohydride (1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with the organic solvent (e.g., DCM) (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel if necessary.

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound has proven to be a valuable and versatile building block in the field of medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a wide array of potent and selective therapeutic agents, particularly in the area of kinase inhibition. The strategic incorporation of this scaffold allows for the modulation of key drug-like properties, leading to improved efficacy and pharmacokinetic profiles. As our understanding of the molecular drivers of disease continues to expand, the this compound core is poised to remain a significant contributor to the discovery and development of novel medicines.

References

The Discovery and Synthesis of Novel 4-(Piperidin-1-ylmethyl)aniline Analogs as Cholinesterase Inhibitors for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD), a progressive neurodegenerative disorder, is characterized by a decline in cognitive function, memory, and learning. One of the primary therapeutic strategies for managing AD symptoms is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to enhance cholinergic neurotransmission. This technical guide delves into the discovery and synthesis of a promising class of cholinesterase inhibitors: 4-(Piperidin-1-ylmethyl)aniline analogs. We will explore their rational design, synthetic methodologies, structure-activity relationships (SAR), and the underlying cholinergic signaling pathway they modulate. This document serves as a comprehensive resource, providing detailed experimental protocols, tabulated quantitative data, and visual representations of key pathways and workflows to aid researchers in the development of novel therapeutics for Alzheimer's disease.

Introduction: The Cholinergic Hypothesis and the Role of Cholinesterase Inhibitors

The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in the neurotransmitter acetylcholine (ACh) is a key contributor to the cognitive decline observed in patients.[1][2][3][4][5] Cholinergic neurons, particularly in the basal forebrain, are crucial for learning and memory, and their degeneration is a hallmark of AD pathology.[2] Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes responsible for the hydrolysis of ACh in the synaptic cleft, terminating its action.[6] Therefore, inhibiting these enzymes increases the concentration and duration of ACh in the synapse, thereby ameliorating the cholinergic deficit. This has been the foundational principle for the development of several FDA-approved drugs for AD, such as donepezil, rivastigmine, and galantamine.

The this compound scaffold has emerged as a promising pharmacophore for the design of novel cholinesterase inhibitors. This structural motif, present in the potent AChE inhibitor donepezil, allows for versatile modifications to optimize potency, selectivity, and pharmacokinetic properties. This guide will focus on the synthesis and evaluation of analogs based on this core structure.

The Cholinergic Signaling Pathway in Alzheimer's Disease

The cholinergic signaling pathway is a critical component of normal cognitive function. In a healthy synapse, acetylcholine is synthesized from choline and acetyl-CoA by choline acetyltransferase (ChAT). It is then packaged into synaptic vesicles and released into the synaptic cleft upon neuronal depolarization. ACh binds to and activates postsynaptic nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs), propagating the nerve impulse. The signal is terminated by the rapid hydrolysis of ACh by AChE and BChE. The resulting choline is then taken back up into the presynaptic neuron by the high-affinity choline transporter (ChT) for the synthesis of new ACh.[1][2]

In Alzheimer's disease, the degeneration of cholinergic neurons leads to reduced ACh release. This deficit is exacerbated by the activity of AChE and BChE. Cholinesterase inhibitors act by blocking these enzymes, thereby increasing the availability of ACh in the synaptic cleft to stimulate the remaining postsynaptic receptors.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline_uptake Choline ACh_synthesis Acetylcholine (ACh) Choline_uptake->ACh_synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_synthesis ChAT ChAT ChAT->ACh_synthesis Vesicle Synaptic Vesicle ACh_synthesis->Vesicle ACh_release Vesicle->ACh_release ACh_cleft ACh ACh_release->ACh_cleft Exocytosis AChE AChE ACh_cleft->AChE Hydrolysis BChE BChE ACh_cleft->BChE Hydrolysis nAChR nAChR ACh_cleft->nAChR mAChR mAChR ACh_cleft->mAChR Choline_product Choline AChE->Choline_product Acetate Acetate AChE->Acetate BChE->Choline_product BChE->Acetate Choline_product->Choline_uptake ChT Signal_transduction Signal Transduction nAChR->Signal_transduction mAChR->Signal_transduction Inhibitor Cholinesterase Inhibitor Inhibitor->AChE Inhibitor->BChE

Caption: Cholinergic Signaling Pathway and the Action of Cholinesterase Inhibitors.

Synthesis of this compound Analogs

The synthesis of this compound analogs is typically achieved through a reductive amination reaction, a robust and versatile method for forming C-N bonds. This approach involves the reaction of a substituted aniline with a piperidine-4-carboxaldehyde derivative in the presence of a reducing agent. A common strategy employs N-benzyl-4-piperidone as a starting material, which is then converted to the corresponding aldehyde.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a multi-step process, often starting from commercially available materials. The workflow generally involves the formation of the core piperidine structure, followed by functionalization of the aniline moiety.

Synthetic_Workflow Start Starting Materials (e.g., N-benzyl-4-piperidone, Substituted Aniline) Step1 Synthesis of Piperidine Aldehyde Start->Step1 Step2 Reductive Amination Start->Step2 Step1->Step2 Product This compound Analog Step2->Product Purification Purification (e.g., Column Chromatography) Product->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: General Synthetic Workflow for this compound Analogs.
Detailed Experimental Protocols

The following protocols are based on the synthesis of N-((1-benzylpiperidin-4-yl)methyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide, a representative analog from a series of potent cholinesterase inhibitors.[6]

Protocol 1: Synthesis of (1-benzylpiperidin-4-yl)methanamine (4a)

  • Reaction Setup: To a solution of 1-benzylpiperidine-4-carboxamide (1.0 eq) in dry tetrahydrofuran (THF), add lithium aluminum hydride (LiAlH₄) (2.0 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Reaction: Stir the reaction mixture at 75 °C for 4 hours.

  • Workup: Cool the reaction to room temperature and quench by the sequential addition of water, 15% aqueous NaOH, and water.

  • Extraction: Filter the resulting suspension and wash the solid with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford (1-benzylpiperidin-4-yl)methanamine as a yellow oil.

Protocol 2: Synthesis of N-((1-benzylpiperidin-4-yl)methyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide (9a)

  • Reaction Setup: To a solution of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq). Stir the mixture for 30 minutes at room temperature.

  • Amide Coupling: Add a solution of (1-benzylpiperidin-4-yl)methanamine (4a) (1.1 eq) in DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final product as a white solid.

Data Presentation: Structure-Activity Relationships

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the aniline and piperidine rings. The following tables summarize the in vitro cholinesterase inhibitory activities of a series of N-((1-benzylpiperidin-4-yl)methyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide analogs, with modifications on the benzyl group of the piperidine moiety.[6]

Table 1: In Vitro Inhibitory Activity against EeAChE and EqBuChE

CompoundREeAChE IC₅₀ (µM)EqBuChE IC₅₀ (µM)Selectivity Index (AChE/BuChE)
9a H3.14 ± 1.12> 100-
9b 2-CH₃4.89 ± 1.35> 100-
9c 3-CH₃3.98 ± 1.21> 100-
9d 4-CH₃5.21 ± 1.47> 100-
9h 2-F1.25 ± 0.3315.2 ± 3.10.08
9i 3-F0.35 ± 0.085.89 ± 1.20.06
9j 4-F3.71 ± 1.888.95 ± 2.10.41
9k 2-Cl0.88 ± 0.1510.2 ± 2.50.09
9l 3-Cl0.54 ± 0.117.81 ± 1.90.07
9m 4-Cl0.21 ± 0.034.12 ± 0.90.05
9n 2-Br1.02 ± 0.2412.5 ± 2.80.08
9o 3-Br0.41 ± 0.096.54 ± 1.50.06
9p 4-Br0.69 ± 0.139.33 ± 2.30.07
Donepezil -0.02 ± 0.0053.56 ± 0.80.006
Tacrine -0.18 ± 0.040.05 ± 0.013.6

Data are expressed as mean ± SEM of three independent experiments.

Table 2: In Vitro Inhibitory Activity against hAChE and hBChE for Selected Compounds

CompoundhAChE IC₅₀ (µM)hBChE IC₅₀ (µM)
15b 1.49 ± 0.431.33 ± 0.55
15j 1.25 ± 0.480.66 ± 0.22

Data are expressed as mean ± SEM of three independent experiments.

From the data presented, several structure-activity relationships can be deduced:

  • Effect of Halogen Substitution: The introduction of halogen atoms (F, Cl, Br) on the benzyl ring generally increased the inhibitory activity against AChE compared to the unsubstituted analog (9a).

  • Positional Isomers: For halogen-substituted analogs, the position of the substituent on the benzyl ring significantly influenced activity, with the para-substituted chloro-analog (9m) being the most potent AChE inhibitor in this series.

  • Selectivity: Most of the synthesized compounds showed a preference for inhibiting AChE over BuChE.

Conclusion

The this compound scaffold represents a versatile and promising platform for the design and development of novel cholinesterase inhibitors for the treatment of Alzheimer's disease. This technical guide has provided a comprehensive overview of the rationale behind targeting the cholinergic system, the synthesis of these analogs, and the structure-activity relationships that govern their biological activity. The detailed experimental protocols and tabulated data serve as a valuable resource for researchers in the field, facilitating the advancement of new and more effective therapies for this debilitating neurodegenerative disease. Further optimization of this scaffold, guided by the principles outlined herein, holds the potential to yield clinical candidates with improved efficacy and safety profiles.

References

The Piperidinylmethylaniline Scaffold: A Core Moiety in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidinylmethylaniline scaffold, a unique structural motif combining a piperidine ring linked via a methylene bridge to an aniline moiety, has emerged as a privileged scaffold in medicinal chemistry. Its synthetic tractability and the ability to readily modify its constituent parts have made it a valuable building block for the development of a diverse range of therapeutic agents. This technical guide provides a comprehensive overview of the piperidinylmethylaniline core, including its synthesis, physicochemical properties, role in drug design with a focus on structure-activity relationships (SAR), and detailed experimental protocols.

Physicochemical Properties and Pharmacokinetic Profile

The piperidinylmethylaniline scaffold confers a blend of physicochemical properties that are often desirable in drug candidates. The piperidine ring, a saturated heterocycle, can exist in a stable chair conformation, allowing for precise spatial orientation of substituents. The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH, which can enhance aqueous solubility and provide a key interaction point with biological targets through hydrogen bonding or ionic interactions.

The aniline portion of the scaffold offers a platform for a wide array of substitutions on the aromatic ring, enabling the fine-tuning of electronic properties, lipophilicity, and metabolic stability. The overall lipophilicity of derivatives can be modulated to optimize absorption, distribution, metabolism, and excretion (ADME) properties, which is crucial for achieving desired pharmacokinetic profiles, including oral bioavailability and central nervous system (CNS) penetration.[1] The metabolic stability of the piperidine ring can be influenced by substitution patterns, particularly at positions adjacent to the nitrogen atom.[1]

Synthesis of the Piperidinylmethylaniline Scaffold

The most common and efficient method for the synthesis of the piperidinylmethylaniline scaffold is the Mannich reaction .[2] This one-pot, three-component condensation reaction involves an active hydrogen compound (in this case, aniline), an aldehyde (typically formaldehyde), and a secondary amine (piperidine).

G Aniline Aniline Product Piperidinylmethylaniline Aniline->Product Nucleophilic Attack Formaldehyde Formaldehyde Iminium Iminium Ion (from Formaldehyde + Piperidine) Formaldehyde->Iminium Piperidine Piperidine Piperidine->Iminium Iminium->Product

Figure 1: General workflow of the Mannich reaction for piperidinylmethylaniline synthesis.

The reaction proceeds through the formation of an electrophilic iminium ion from the reaction of piperidine and formaldehyde. The electron-rich aniline then acts as a nucleophile, attacking the iminium ion to form the desired piperidinylmethylaniline product. The reaction conditions are generally mild, and the yields are often satisfactory.[3] Variations in the aniline and piperidine starting materials allow for the generation of a diverse library of derivatives.

Role in Drug Design and Structure-Activity Relationships (SAR)

The piperidinylmethylaniline scaffold is a versatile template that has been incorporated into molecules targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and kinases. The modular nature of the scaffold allows for systematic exploration of structure-activity relationships.

Targeting Kinases

Several kinase inhibitors incorporate the piperidinylmethylaniline moiety. The pyridine ring often acts as a hinge-binding motif, forming crucial hydrogen bonds with the kinase hinge region, while the aniline and piperidine rings can be modified to achieve potency and selectivity.[4]

For instance, a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were designed and synthesized as potential antitumor agents and cyclin-dependent kinase 2 (CDK2) inhibitors. Compound 5a from this series displayed potent CDK2/cyclin E inhibitory activity with an IC50 of 0.98 µM and showed significant antiproliferative activity against MCF-7 and B16-F10 cancer cell lines.[4]

Compound IDTarget KinaseIC50 (µM)Cell LineAntiproliferative IC50 (µM)
5a CDK2/cyclin E0.98 ± 0.06MCF-71.88 ± 0.11
B16-F102.12 ± 0.15

Table 1: Bioactivity of a Representative Piperidinylmethylaniline-containing Kinase Inhibitor. [4]

The following diagram illustrates a simplified, generic signaling pathway for a receptor tyrosine kinase (RTK), a common target for kinase inhibitors.

G Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK P1 Phosphorylation RTK->P1 Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P1->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Piperidinylmethylaniline Kinase Inhibitor Inhibitor->RTK

Figure 2: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the inhibitory action of a piperidinylmethylaniline-based kinase inhibitor.
Targeting G-Protein Coupled Receptors (GPCRs)

The piperidinylmethylaniline scaffold is also found in ligands targeting various GPCRs, which are implicated in a wide range of physiological processes and are major drug targets.[5] The basic nitrogen of the piperidine can interact with acidic residues in the receptor binding pocket, while the substituted aniline can explore hydrophobic pockets and form additional interactions.

For example, a series of N-{4-[4-(aryl)piperazine-1-yl]-phenyl}-amine derivatives, which bear a structural resemblance to the piperidinylmethylaniline scaffold, were synthesized and evaluated for their anxiolytic effects mediated by 5-HT1A receptors.[6]

Experimental Protocols

General Protocol for the Synthesis of Piperidinylmethylaniline Derivatives via Mannich Reaction

This protocol is a generalized procedure based on the principles of the Mannich reaction.[2][7]

Materials:

  • Substituted aniline (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Piperidine (1.2 eq)

  • Ethanol or Glacial Acetic Acid

  • Hydrochloric acid (for salt formation, optional)

  • Sodium bicarbonate solution

  • Dichloromethane or Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the substituted aniline (1.0 eq) in ethanol or glacial acetic acid, add paraformaldehyde (1.2 eq) and piperidine (1.2 eq).

  • Reaction: Stir the mixture at room temperature or heat to reflux for a period ranging from a few hours to overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • If using an acidic solvent, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure piperidinylmethylaniline derivative.

  • Characterization: The structure of the synthesized compound can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

General Protocol for In Vitro Kinase Inhibition Assay

This is a general protocol and may require optimization for specific kinases.

Materials:

  • Kinase enzyme

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (piperidinylmethylaniline derivatives)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume of the diluted compound solution to the wells of a 384-well plate.

  • Enzyme Addition: Add the kinase enzyme to each well and incubate briefly at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The piperidinylmethylaniline scaffold represents a valuable and versatile core in drug discovery. Its straightforward synthesis via the Mannich reaction allows for the rapid generation of diverse chemical libraries. The inherent physicochemical properties of this scaffold, combined with the extensive possibilities for structural modification, have enabled the development of potent and selective ligands for a variety of biological targets, particularly kinases and GPCRs. The continued exploration of the chemical space around the piperidinylmethylaniline core holds significant promise for the discovery of novel therapeutic agents for a wide range of diseases.

References

Preliminary Biological Screening of 4-(Piperidin-1-ylmethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary biological screening of the novel compound 4-(Piperidin-1-ylmethyl)aniline. While specific experimental data for this compound is not publicly available, this document outlines the expected biological activities based on structurally related molecules and furnishes detailed experimental protocols for its initial assessment. The guide focuses on cytotoxicity and antimicrobial assays, which are primary screening steps for compounds of this class. Data from closely related piperidine and aniline derivatives are presented to offer a comparative context. Methodologies are detailed to enable researchers to conduct similar preliminary evaluations.

Introduction

This compound is a synthetic organic compound featuring a piperidine ring and an aniline moiety. The piperidine heterocycle is a prevalent scaffold in medicinal chemistry, known for its presence in numerous pharmaceuticals with a wide range of biological activities.[1][2][3] Derivatives of piperidine have demonstrated diverse pharmacological properties, including anticancer, antimicrobial, antifungal, and anti-inflammatory effects.[1][4][5][6] Similarly, aniline derivatives are also recognized for their biological significance.[7] Given the structural alerts present in this compound, it is hypothesized that this compound may exhibit cytotoxic effects against cancer cell lines and/or antimicrobial activity. This guide provides a framework for the initial in vitro screening of this compound.

Predicted Biological Activities and Supporting Literature

Based on the biological activities reported for structurally similar compounds, the primary assays for the preliminary screening of this compound should focus on:

  • Cytotoxicity/Anticancer Activity: Piperidine derivatives have been shown to inhibit the proliferation of various cancer cell lines, including those from breast, prostate, and colon cancers.[1] The mechanisms of action for some piperidine-containing compounds involve the modulation of key signaling pathways such as NF-κB and PI3K/Akt.[1]

  • Antimicrobial Activity: Piperidine and its derivatives have been reported to possess antibacterial and antifungal properties.[4][5] These compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Data Presentation: Biological Activity of Structurally Related Compounds

The following tables summarize quantitative data for compounds structurally related to this compound. Note: This data is intended to provide a preliminary indication of the potential activity of the target compound and should be interpreted with caution.

Table 1: Cytotoxicity Data for Related Piperidine Derivatives

Compound/Derivative ClassCell LineAssayIC50 (µM)Reference
2-amino-4-(1-piperidine) pyridineHT29 (Colon Cancer)Proliferation AssayDose-dependent inhibition[1]
2-amino-4-(1-piperidine) pyridineDLD-1 (Colon Cancer)Proliferation AssayDose-dependent inhibition[1]
Piperidine Derivative 17aPC3 (Prostate Cancer)Proliferation AssayConcentration-dependent inhibition[1]

Table 2: Antimicrobial Activity Data for Related Piperidine Derivatives

Compound/Derivative ClassMicroorganismAssay TypeMIC (µg/mL)Reference
Piperidine-substituted halogenobenzeneStaphylococcus aureusBroth Microdilution32-512[4]
Piperidine-substituted halogenobenzeneBacillus subtilisBroth Microdilution32-512[4]
Piperidine-substituted halogenobenzeneYersinia enterocoliticaBroth Microdilution32-512[4]
Piperidine-substituted halogenobenzeneEscherichia coliBroth Microdilution32-512[4]
Piperidine-substituted halogenobenzeneKlebsiella pneumoniaeBroth Microdilution32-512[4]
Piperidine-substituted halogenobenzeneCandida albicansBroth Microdilution32-512[4]
4-Aminopiperidine Derivative (2b)Candida spp.Broth Microdilution1-4
4-Aminopiperidine Derivative (2b)Aspergillus spp.Broth Microdilution1-8
4-Aminopiperidine Derivative (3b)Candida spp.Broth Microdilution1-4
4-Aminopiperidine Derivative (3b)Aspergillus spp.Broth Microdilution1-8

Experimental Protocols

The following are detailed protocols for the preliminary in vitro screening of this compound.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, PC-3, HT-29)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Screening: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • This compound (stock solution in DMSO)

  • 96-well microtiter plates

  • Standard antibiotics/antifungals (e.g., ampicillin, fluconazole)

  • Microbial inoculum standardized to 0.5 McFarland

Protocol:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the stock solution of this compound to the first well. Perform serial twofold dilutions across the plate by transferring 100 µL from well to well.

  • Inoculation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 10 µL of the standardized inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, run a standard antimicrobial in parallel.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Compound Preparation cluster_cytotoxicity Cytotoxicity Screening cluster_antimicrobial Antimicrobial Screening cluster_outcome Preliminary Assessment Compound This compound StockSolution Stock Solution (in DMSO) Compound->StockSolution SerialDilutions Serial Dilutions StockSolution->SerialDilutions Treatment Compound Treatment SerialDilutions->Treatment Microdilution Broth Microdilution SerialDilutions->Microdilution CellCulture Cancer Cell Culture CellSeeding Cell Seeding (96-well plate) CellCulture->CellSeeding CellSeeding->Treatment Incubation_C Incubation (48-72h) Treatment->Incubation_C MTT_Assay MTT Assay Incubation_C->MTT_Assay DataAnalysis_C Data Analysis (IC50) MTT_Assay->DataAnalysis_C Activity Biological Activity Profile DataAnalysis_C->Activity MicrobeCulture Microbial Culture (Bacteria/Fungi) InoculumPrep Inoculum Preparation MicrobeCulture->InoculumPrep InoculumPrep->Microdilution Incubation_A Incubation (18-48h) Microdilution->Incubation_A MIC_Determination MIC Determination Incubation_A->MIC_Determination MIC_Determination->Activity

Caption: General workflow for the preliminary biological screening of a novel compound.

Potential Signaling Pathways

Signaling_Pathways cluster_pathways Potential Signaling Pathways Modulated by Piperidine Derivatives in Cancer Compound Piperidine Derivative (e.g., this compound) PI3K PI3K Compound->PI3K Inhibition IKK IKK Compound->IKK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth, Proliferation Cell Growth, Proliferation mTOR->Cell Growth, Proliferation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription

Caption: Generalized PI3K/Akt and NF-κB signaling pathways potentially targeted by piperidine derivatives.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in public literature, its chemical structure strongly suggests potential as a cytotoxic and/or antimicrobial agent. The protocols and comparative data provided in this guide offer a robust starting point for its preliminary in vitro screening. Further investigation is warranted to elucidate the specific biological activities, mechanisms of action, and potential therapeutic applications of this compound.

References

A Comprehensive Review of 4-(Piperidin-1-ylmethyl)aniline and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(Piperidin-1-ylmethyl)aniline scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[1] The presence of the piperidine ring often enhances solubility and bioavailability, making it an attractive moiety for drug design.[1] This technical guide provides an in-depth literature review of this compound and its derivatives, focusing on their synthesis, quantitative biological data, and detailed experimental protocols. The potential mechanisms of action, particularly in the context of anti-inflammatory and cytotoxic activities, are also explored.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives is most commonly achieved through a Mannich-type reaction or reductive amination.

General Synthesis via Mannich Reaction

The Mannich reaction provides a straightforward, one-pot method for the synthesis of the core scaffold.[2]

Experimental Protocol:

A general procedure for the synthesis of piperidin-4-one derivatives, which can be precursors, involves the condensation of an appropriately substituted aromatic aldehyde, an amine (like ammonium acetate), and a ketone (such as methyl isopropyl ketone) in a suitable solvent like ethanol. The reaction mixture is refluxed, and after completion, the product is isolated and purified.[2] For the synthesis of this compound derivatives, a common starting material is 4-nitrobenzylamine which can be reacted with piperidine and formaldehyde, followed by reduction of the nitro group to an aniline.

General Synthesis via Reductive Amination

Reductive amination offers a versatile route to synthesize N-substituted derivatives.[3]

Experimental Protocol:

  • Imine Formation: To a stirred solution of an N-Boc-piperidine-4-carboxaldehyde (1.0 equivalent) in anhydrous dichloromethane (DCM), the desired aniline derivative (1.2 equivalents) is added. The mixture is stirred at room temperature for 1-2 hours.[3]

  • Reduction: Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise to the reaction mixture, which is then stirred at room temperature for 12-16 hours.[3]

  • Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are dried and concentrated to yield the Boc-protected product.[3]

  • Deprotection: The Boc-protected intermediate is dissolved in DCM, and trifluoroacetic acid (TFA) or 4M HCl in Dioxane is added. The mixture is stirred at room temperature for 1-2 hours. After removal of the solvent and excess acid, the residue is neutralized and extracted to afford the final product.[3]

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have shown promise in various therapeutic areas, most notably as anti-inflammatory and cytotoxic agents.

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory potential of piperidine-containing compounds.[4][5] A key mechanism implicated in their anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7]

Table 1: In Vitro Anti-inflammatory Activity of Selected Piperidine Derivatives

Compound Assay Cell Line IC50 (µM) Reference
EF31 NF-κB DNA binding RAW264.7 ~5 [6]
EF31 IκB Kinase β inhibition - ~1.92 [6]
4f (Mollugin Derivative) NF-κB Inhibition - - [1]

| 6d (Mollugin Derivative) | NF-κB Inhibition | - | 3.81 |[1] |

Note: Data for specific this compound derivatives is limited in the reviewed literature. The table presents data for structurally related piperidine derivatives to indicate the potential activity of this class of compounds.

Cytotoxicity

The cytotoxic effects of various aniline and piperidine derivatives have been evaluated against several cancer cell lines.

Table 2: In Vitro Cytotoxicity of Selected Aniline and Piperidine Derivatives

Compound Cell Line IC50 (µM) Reference
Derivative 2 (Ciprofloxacin analog) Various 10 [8]
Derivative 6h (Ciprofloxacin analog) Various 10 [8]
1a (Fluoroquinolone derivative) 60 human cell lines 2.63-3.09 (Mean GI50) [9]
2a (Fluoroquinolone derivative) 60 human cell lines 2.63-3.09 (Mean GI50) [9]
3b (Fluoroquinolone derivative) 60 human cell lines 2.63-3.09 (Mean GI50) [9]
6b (Fluoroquinolone derivative) 60 human cell lines 2.63-3.09 (Mean GI50) [9]

| 7a (Fluoroquinolone derivative) | 60 human cell lines | 2.63-3.09 (Mean GI50) |[9] |

Note: Data for specific this compound derivatives is limited in the reviewed literature. The table presents data for structurally related aniline and piperidine derivatives to showcase the potential cytotoxic activity.

Experimental Protocols for Biological Assays

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1-5×10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well and incubate at 37°C for 4 hours.

  • Formazan Solubilization: Remove the medium and add 50 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader. Cell viability is calculated as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay (Anti-inflammatory)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce inflammation and NO production.

  • Griess Reaction: After 24 hours of incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve. The percentage inhibition of NO production by the test compounds is then calculated.

Signaling Pathway Visualization

NF-κB Signaling Pathway Inhibition

The anti-inflammatory activity of many piperidine-containing compounds is attributed to their ability to inhibit the NF-κB signaling pathway. This pathway is a central mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli, such as LPS, lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain piperidine derivatives have been shown to inhibit the activity of IKKβ, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[6]

NF_kB_Inhibition cluster_stimulus Pro-inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_complex Inactive Complex LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation DNA DNA NFkB->DNA Translocates & Binds Proteasome->IkB Inhibitor Piperidine Derivative (e.g., EF31) Inhibitor->IKK Inhibits Transcription Pro-inflammatory Gene Transcription DNA->Transcription Initiates IkB_bound IκB NFkB_bound NF-κB

Caption: Inhibition of the NF-κB signaling pathway by a piperidine derivative.

Pharmacokinetics

The pharmacokinetic properties of piperidine-containing compounds are a key reason for their prevalence in drug discovery. The piperidine ring generally imparts favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.[10] Specific pharmacokinetic data for this compound derivatives is not extensively available in the public domain. However, studies on related compounds like 4-aminopyridine have shown rapid absorption and a half-life that allows for effective dosing schedules.[11] Further studies are required to fully characterize the pharmacokinetic profile of this specific class of compounds.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of inflammation and oncology. The synthetic routes to these compounds are well-established, allowing for the generation of diverse chemical libraries for screening. While the existing literature points towards the potential for these derivatives to modulate key signaling pathways such as NF-κB, there is a clear need for more comprehensive studies that provide quantitative biological data for a wider range of specifically substituted this compound analogs. Future work should focus on synthesizing and evaluating such libraries to establish clear structure-activity relationships and to identify lead candidates for further preclinical and clinical development. Detailed pharmacokinetic and in vivo efficacy studies will also be crucial in realizing the full therapeutic potential of this versatile chemical scaffold.

References

safety and handling precautions for 4-(Piperidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 4-(Piperidin-1-ylmethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the (CAS No: 29608-05-7). The information is compiled from safety data sheets and chemical databases to ensure that laboratory personnel can work with this compound in a safe and responsible manner.

Chemical Identification and Physical Properties

This compound is a solid organic compound.[1] Its fundamental properties are summarized below.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 29608-05-7[2]
Molecular Formula C₁₂H₁₈N₂[2]
Molecular Weight 190.28 g/mol [1][2]
Physical Form Solid[1]
SMILES String NC1=CC=C(CN2CCCCC2)C=C1[1]
InChI Key DRYFDUUAYSVNSN-UHFFFAOYSA-N[1]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). It is harmful if swallowed, inhaled, or in contact with skin, and causes significant irritation to skin and eyes.[2][3]

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)GHS07Warning H302: Harmful if swallowed.[2][3]
Acute Toxicity, Dermal (Category 4)GHS07Warning H312: Harmful in contact with skin.[2][3]
Acute Toxicity, Inhalation (Category 4)GHS07Warning H332: Harmful if inhaled.[2][3]
Skin Corrosion/Irritation (Category 2)GHS07Warning H315: Causes skin irritation.[3]
Serious Eye Damage/Irritation (Category 2)GHS07Warning H319: Causes serious eye irritation.[2][3]
STOT - Single Exposure (Respiratory Irritation) (Category 3)GHS07Warning H335: May cause respiratory irritation.[3]

Note: Some sources also indicate a danger of severe skin burns and eye damage (H314), representing a more severe hazard classification.[2] Users should handle the substance with precautions appropriate for the highest potential hazard.

Precautionary Statements (GHS)

The following precautionary statements outline the necessary measures to minimize risks when handling this substance.[3]

TypeCodeStatement
Prevention P261Avoid breathing dust/fumes.[3]
P264Wash all exposed external body areas thoroughly after handling.[3]
P270Do not eat, drink or smoke when using this product.[3]
P271Use only outdoors or in a well-ventilated area.[3]
P280Wear protective gloves, protective clothing, eye protection and face protection.[3]
Response P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3]
P302+P352IF ON SKIN: Wash with plenty of water and soap.[3]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P332+P313If skin irritation occurs: Get medical advice/attention.[3]
P337+P313If eye irritation persists: Get medical advice/attention.[3]
P362+P364Take off contaminated clothing and wash it before reuse.[3]
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.[3]
P405Store locked up.[3]
Disposal P501Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[3]

Safe Handling and Storage

Proper handling and storage are critical to ensure safety.

Handling:

  • Avoid all personal contact, including the inhalation of dust or fumes.[3]

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Wear appropriate Personal Protective Equipment (PPE) as detailed in Section 8.[3]

  • Prevent the concentration of dust in hollows and sumps.[3]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3]

  • Always wash hands thoroughly with soap and water after handling.[3]

Storage:

  • Store in original, tightly sealed containers.[3]

  • Keep in a cool, dry, and well-ventilated area.

  • Avoid contact with incompatible materials.[3]

  • Observe all manufacturer's storage and handling recommendations.[3]

G cluster_storage Storage Protocol cluster_handling Handling Workflow cluster_disposal Waste Disposal Receive Receive and Inspect Chemical Container Store Store in Cool, Dry, Ventilated Area Receive->Store Log Log in Chemical Inventory Store->Log DonPPE Don Appropriate PPE (Gloves, Goggles, Coat) Log->DonPPE Prep Prepare Work Area (Fume Hood) Retrieve Retrieve Chemical from Storage Prep->Retrieve DonPPE->Prep Handle Perform Experimental Work Retrieve->Handle Clean Clean Work Area & Decontaminate Equipment Handle->Clean Segregate Segregate Chemical Waste Clean->Segregate Dispose Dispose via Authorized Hazardous Waste Stream Segregate->Dispose G cluster_routes cluster_actions cluster_medical start Exposure Event eye Eye Contact start->eye skin Skin Contact start->skin inhale Inhalation start->inhale ingest Ingestion start->ingest rinse_eye Rinse with water for 15+ mins. Keep eyelids open. eye->rinse_eye wash_skin Wash with soap and water. skin->wash_skin fresh_air Move to fresh air. inhale->fresh_air give_water Give glass of water. Do NOT induce vomiting. ingest->give_water seek_medical_eye Seek Immediate Medical Attention rinse_eye->seek_medical_eye seek_medical_skin Seek Medical Attention if irritation persists wash_skin->seek_medical_skin observe Observe for symptoms fresh_air->observe call_poison Call Poison Center or Doctor give_water->call_poison G start Spill Detected assess Assess Hazard (Minor vs. Major) start->assess don_ppe Wear Full PPE (Gloves, Goggles, Respirator) assess->don_ppe For any spill node1 Alert others in area assess->node1 If major contain Contain Spill Prevent entry into drains don_ppe->contain cleanup Clean Up Spill (Use dry methods) contain->cleanup package Place Waste in Labeled Container cleanup->package decon Decontaminate Area & Equipment package->decon dispose Dispose of Waste via Approved Channels decon->dispose

References

Methodological & Application

Synthesis Protocol for 4-(Piperidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed synthesis protocol for 4-(Piperidin-1-ylmethyl)aniline, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a one-pot reductive amination reaction between 4-aminobenzaldehyde and piperidine using sodium borohydride as the reducing agent. This method offers a straightforward and efficient route to the desired product. This application note includes a comprehensive experimental procedure, tables of quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a disubstituted aniline derivative incorporating a piperidine moiety. This structural motif is of significant interest to researchers in drug discovery and development due to the prevalence of piperidine rings in many biologically active compounds. The synthesis described herein utilizes the well-established reductive amination reaction, a cornerstone of C-N bond formation in organic synthesis. This one-pot procedure involves the in situ formation of an iminium ion from the condensation of 4-aminobenzaldehyde and piperidine, which is then immediately reduced by sodium borohydride to yield the target secondary amine.

Data Summary

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₈N₂[1]
Molecular Weight190.28 g/mol [1]
CAS Number29608-05-7[1]
AppearanceSolid
Predicted XlogP1.9[1]

Table 2: Reagents for Synthesis

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
4-Aminobenzaldehyde121.14101.0
Piperidine85.15111.1
Sodium Borohydride37.83151.5
Methanol32.04--
Dichloromethane84.93--

Table 3: Spectroscopic Data for this compound

TypeData
¹H NMR Predicted shifts; specific experimental data not available in searched literature.
¹³C NMR Predicted shifts; specific experimental data not available in searched literature.
Mass Spec (ESI-MS) [M+H]⁺: 191.1543
IR Key stretches expected: N-H (aniline), C-H (aliphatic and aromatic), C-N, C=C (aromatic).

Experimental Protocol

This protocol is adapted from general procedures for reductive amination.[2][3]

Materials:

  • 4-Aminobenzaldehyde (1.21 g, 10 mmol)

  • Piperidine (1.07 mL, 11 mmol)

  • Sodium borohydride (0.57 g, 15 mmol)

  • Methanol (50 mL)

  • Dichloromethane (DCM, 100 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL)

  • Brine (50 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (optional)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzaldehyde (1.21 g, 10 mmol) and methanol (50 mL). Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Amine Addition: To the solution from step 1, add piperidine (1.07 mL, 11 mmol) dropwise at room temperature. Stir the reaction mixture for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (0.57 g, 15 mmol) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 3-4 hours.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (50 mL).

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Transfer the remaining aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 4_aminobenzaldehyde 4-Aminobenzaldehyde dissolution Dissolve 4-aminobenzaldehyde in Methanol 4_aminobenzaldehyde->dissolution piperidine Piperidine imine_formation Add Piperidine (Iminium Ion Formation) piperidine->imine_formation dissolution->imine_formation reduction Add Sodium Borohydride (Reduction) imine_formation->reduction quench Quench with NaHCO3 reduction->quench extraction Extract with DCM quench->extraction drying Dry with Na2SO4 extraction->drying concentration Concentrate drying->concentration purification Column Chromatography concentration->purification product This compound purification->product

References

Synthesis of 4-(Piperidin-1-ylmethyl)aniline via Reductive Amination: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and experimental protocol for the synthesis of 4-(Piperidin-1-ylmethyl)aniline, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a one-pot reductive amination of 4-aminobenzaldehyde with piperidine, followed by in-situ reduction of the intermediate imine using sodium borohydride. This method offers a straightforward and efficient route to the desired product. This document outlines the reaction scheme, experimental procedures, required materials, and expected outcomes, including characterization data.

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] This reaction is widely employed in the pharmaceutical industry for the synthesis of a vast array of biologically active molecules.[2] The process typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in the same reaction vessel to the corresponding amine.[3]

This compound is a bifunctional molecule incorporating a primary aromatic amine and a tertiary benzylic amine. This structural motif is of significant interest in drug discovery, as the piperidine moiety can enhance solubility and bioavailability, while the aniline portion provides a key site for further chemical modification.

This application note describes a reliable protocol for the synthesis of this compound from commercially available starting materials: 4-aminobenzaldehyde and piperidine. The reaction proceeds via the formation of an intermediate imine, which is subsequently reduced using the mild and selective reducing agent, sodium borohydride.

Reaction Scheme

The synthesis of this compound proceeds as follows:

Step 1: Imine Formation

Step 2: Reduction

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
4-Aminobenzaldehyde1.21 g (10 mmol, 1.0 eq)
Piperidine1.02 mL (10.3 mmol, 1.03 eq)
Sodium Borohydride0.45 g (12 mmol, 1.2 eq)
Solvent
Methanol (MeOH)40 mL
Reaction Conditions
TemperatureRoom Temperature
Reaction Time12 hours
Product Characterization
Molecular FormulaC₁₂H₁₈N₂
Molecular Weight190.28 g/mol [4]
AppearanceSolid[5]
Expected YieldHigh

Experimental Protocol

Materials:

  • 4-Aminobenzaldehyde (≥98%)

  • Piperidine (≥99%)

  • Sodium Borohydride (NaBH₄) (≥98%)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Imine Formation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzaldehyde (1.21 g, 10 mmol).

    • Add anhydrous methanol (40 mL) and stir until the solid is completely dissolved.

    • To this solution, add piperidine (1.02 mL, 10.3 mmol) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction:

    • After 1 hour, cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (0.45 g, 12 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Work-up and Purification:

    • After 12 hours, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (20 mL).

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

    • Extract the aqueous residue with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G reagents 4-Aminobenzaldehyde Piperidine Methanol dissolution Dissolve in Methanol reagents->dissolution imine_formation Stir for 1h at RT (Imine Formation) dissolution->imine_formation cooling Cool in Ice Bath imine_formation->cooling reduction Add NaBH4 Stir for 12h at RT cooling->reduction quench Quench with NaHCO3 reduction->quench extraction Extract with DCM quench->extraction purification Dry, Concentrate & Purify extraction->purification product This compound purification->product

Caption: Workflow for the reductive amination synthesis of this compound.

Safety Precautions

  • This experiment should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with water and acids.

  • Piperidine is a flammable and corrosive liquid. Handle with care in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate containment and handling procedures.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound via a one-pot reductive amination. The described method is efficient, utilizes readily available reagents, and follows a straightforward procedure, making it suitable for both academic research and industrial drug development settings. The provided data and workflow visualization serve as a clear guide for the successful execution of this synthesis.

References

Application Notes and Protocols for 4-(Piperidin-1-ylmethyl)aniline in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperidin-1-ylmethyl)aniline is a versatile bifunctional building block valuable for constructing diverse molecular libraries in drug discovery and combinatorial chemistry.[1] Its structure, incorporating a primary aniline amine and a tertiary piperidine amine, allows for selective functionalization at two distinct points. This enables the creation of complex scaffolds with potential applications in various therapeutic areas. These application notes provide a detailed protocol for the incorporation of this compound into a solid-phase synthesis workflow to generate a library of derivatized compounds.

The synthetic strategy outlined below utilizes the aniline nitrogen for initial attachment to a solid support via an appropriate linker, followed by diversification reactions targeting the piperidine nitrogen or subsequent modification of the aromatic ring. This approach facilitates the rapid and efficient generation of a library of related molecules with a common core structure derived from this compound.

Data Presentation

Table 1: Summary of Materials and Reagents

Material/ReagentSupplierGradePurpose
Rink Amide AM ResinVariousSynthesis GradeSolid support for peptide amide synthesis
This compoundVarious≥ 95%Building block
Fmoc-ClVariousSynthesis GradeProtecting group for the aniline nitrogen
Diisopropylethylamine (DIPEA)VariousSynthesis GradeNon-nucleophilic base
N,N'-Diisopropylcarbodiimide (DIC)VariousSynthesis GradeCoupling reagent
Hydroxybenzotriazole (HOBt)VariousSynthesis GradeCoupling additive
PiperidineVariousSynthesis GradeFmoc deprotection reagent
N,N-Dimethylformamide (DMF)VariousHPLC GradeSolvent
Dichloromethane (DCM)VariousHPLC GradeSolvent
Trifluoroacetic acid (TFA)VariousReagent GradeCleavage reagent
Triisopropylsilane (TIS)VariousReagent GradeScavenger
Diethyl etherVariousReagent GradeProduct precipitation

Experimental Protocols

This protocol describes a representative workflow for the use of this compound in solid-phase synthesis to generate a library of acylated derivatives.

Protocol 1: Protection of this compound

Prior to solid-phase synthesis, the primary aniline nitrogen must be protected, for example, with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

  • Dissolve this compound (1 eq.) in a suitable solvent such as dichloromethane (DCM).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.1 eq.).

  • Slowly add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1 eq.) in DCM.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting Fmoc-protected this compound by column chromatography.

Protocol 2: Solid-Phase Synthesis Workflow

Step 1: Resin Preparation and Swelling

  • Place Rink Amide AM resin in a fritted syringe or a solid-phase synthesis vessel.

  • Add N,N-Dimethylformamide (DMF) to swell the resin. Agitate for 1-2 hours at room temperature.

  • Drain the DMF.

Step 2: Fmoc Deprotection of the Resin

  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate for 5 minutes and drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[2]

  • Drain the solution and wash the resin thoroughly with DMF (5 times) and then DCM (3 times).

  • Perform a Kaiser test to confirm the presence of free primary amines.[2]

Step 3: Coupling of Fmoc-protected this compound

  • In a separate vial, dissolve the Fmoc-protected this compound (3 eq.), a coupling reagent such as N,N'-Diisopropylcarbodiimide (DIC) (3 eq.), and an additive like Hydroxybenzotriazole (HOBt) (3 eq.) in DMF.

  • Add the activation mixture to the deprotected resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Drain the reaction mixture and wash the resin with DMF (5 times) and DCM (3 times).

  • Perform a Kaiser test to confirm the completion of the coupling reaction (absence of primary amines).

Step 4: Diversification (Example: Acylation of the Piperidine Nitrogen)

  • The piperidine nitrogen of the resin-bound building block is now available for diversification.

  • In a separate vial, pre-activate a carboxylic acid of choice (4 eq.) with DIC (4 eq.) and HOBt (4 eq.) in DMF.

  • Add the activated carboxylic acid solution to the resin.

  • Agitate the mixture for 4-6 hours at room temperature.

  • Drain the solution and wash the resin with DMF (5 times), DCM (3 times), and Methanol (3 times).

  • Dry the resin under vacuum.

Step 5: Cleavage and Isolation

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[3]

  • Add the cleavage cocktail to the dried resin in a cleavage vessel.

  • Agitate for 2-3 hours at room temperature.

  • Filter the solution to collect the filtrate containing the cleaved product.

  • Wash the resin with an additional small portion of the cleavage cocktail.

  • Concentrate the combined filtrates under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

  • The crude product can then be purified by preparative HPLC.

Visualizations

Experimental Workflow Diagram

G cluster_0 Resin Preparation cluster_1 Fmoc Deprotection cluster_2 Coupling of Building Block cluster_3 Diversification (Acylation) cluster_4 Cleavage and Isolation Resin Rink Amide AM Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Treat with 20% Piperidine/DMF (5 min) Swell->Deprotect1 Deprotect2 Treat with 20% Piperidine/DMF (15 min) Deprotect1->Deprotect2 Wash1 Wash with DMF and DCM Deprotect2->Wash1 Kaiser1 Kaiser Test (Positive) Wash1->Kaiser1 Activate Activate Fmoc-4-(piperidin-1-ylmethyl)aniline with DIC/HOBt in DMF Kaiser1->Activate Couple Couple to Resin Activate->Couple Wash2 Wash with DMF and DCM Couple->Wash2 Kaiser2 Kaiser Test (Negative) Wash2->Kaiser2 Activate_Acid Activate Carboxylic Acid with DIC/HOBt Kaiser2->Activate_Acid Acylate Acylate Piperidine Nitrogen Activate_Acid->Acylate Wash3 Wash and Dry Resin Acylate->Wash3 Cleave Cleave with TFA/TIS/H2O Wash3->Cleave Filter Filter and Collect Filtrate Cleave->Filter Precipitate Precipitate with Cold Diethyl Ether Filter->Precipitate Purify Purify by HPLC Precipitate->Purify

Caption: Solid-phase synthesis workflow using this compound.

Logical Relationship Diagram

G cluster_Core Core Building Block cluster_Attachment Attachment to Solid Support cluster_Diversification Diversification Point cluster_Product Final Product Core This compound Aniline Primary Aniline (-NH2) Core->Aniline Piperidine Tertiary Piperidine (>N-) Core->Piperidine Protection Fmoc Protection Aniline->Protection Coupling Coupling to Resin Protection->Coupling Library Diverse Library of Compounds Coupling->Library Derivatization Acylation, Alkylation, etc. Piperidine->Derivatization Derivatization->Library

Caption: Logical relationship of functional groups for synthesis.

References

Application of 4-(Piperidin-1-ylmethyl)aniline in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. A PROTAC molecule is a heterobifunctional entity comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two components. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.

Recent trends in linker design have moved beyond simple alkyl or PEG chains towards more rigid and functionalized structures to optimize the spatial orientation of the two ligands and improve pharmacokinetic properties. Piperidine and piperazine moieties are frequently incorporated into linkers to enhance rigidity and solubility. The use of a benzyl-piperidine motif, such as that provided by 4-(Piperidin-1-ylmethyl)aniline, offers a semi-rigid structure that can provide conformational restriction and potentially engage in favorable interactions within the ternary complex.

This document provides detailed application notes and protocols for the conceptual use of this compound as a building block in the synthesis of PROTAC linkers. While direct literature on the specific application of this exact molecule is limited, the provided protocols are based on established synthetic methodologies for incorporating similar amine-functionalized linkers into PROTACs.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The general mechanism of action for a PROTAC is depicted below. The PROTAC molecule facilitates the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of additional POI molecules.

PROTAC_Mechanism PROTAC PROTAC E3 E3 Ubiquitin Ligase Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation PROTAC_Synthesis_Workflow cluster_0 Step 1: First Coupling cluster_1 Step 2: Second Coupling cluster_2 Purification & Analysis Warhead Warhead-COOH Intermediate Warhead-Linker Intermediate Warhead->Intermediate Amide Coupling Linker This compound Linker->Intermediate Intermediate_ref Warhead-Linker Intermediate E3_Ligand E3 Ligand-COOH Final_PROTAC Final PROTAC E3_Ligand->Final_PROTAC Amide Coupling Final_PROTAC_ref Final PROTAC Intermediate_ref->Final_PROTAC Purification Preparative HPLC Analysis LC-MS, NMR Purification->Analysis Final_PROTAC_ref->Purification Linker_Design_Logic cluster_properties Physicochemical Properties cluster_outcomes Biological Outcomes Linker_Choice Linker Choice (e.g., this compound) Rigidity Rigidity/Flexibility Linker_Choice->Rigidity Solubility Solubility Linker_Choice->Solubility Length Length Linker_Choice->Length HBond H-Bond Donors/Acceptors Linker_Choice->HBond Ternary_Stability Ternary Complex Stability Rigidity->Ternary_Stability Permeability Cell Permeability Solubility->Permeability PK Pharmacokinetics Solubility->PK Length->Ternary_Stability HBond->Solubility Potency Degradation Potency (DC₅₀) Permeability->Potency Ternary_Stability->Potency PK->Potency

Application Notes and Protocols for the Functionalization of 4-(Piperidin-1-ylmethyl)aniline at the Aniline Nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperidin-1-ylmethyl)aniline is a versatile bifunctional molecule containing a primary aromatic amine (aniline) and a tertiary aliphatic amine (piperidine). This structure is of significant interest in medicinal chemistry as the aniline nitrogen provides a key handle for introducing a wide array of functional groups, thereby enabling the modulation of physicochemical properties, pharmacokinetic profiles, and pharmacodynamic activity of potential drug candidates. The ability to selectively functionalize the aniline nitrogen is crucial for the synthesis of diverse compound libraries for drug discovery.

These application notes provide detailed protocols for several common and robust methods for the functionalization of the aniline nitrogen of this compound, including N-acylation, N-alkylation (via reductive amination), N-arylation (via Buchwald-Hartwig amination), N-sulfonylation, and urea formation.

General Experimental Workflow

The general workflow for the functionalization of this compound involves the reaction of the starting material with an appropriate electrophile, followed by workup and purification of the desired product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start This compound reaction Reaction Setup (Solvent, Base/Catalyst, Temperature) start->reaction electrophile Electrophile (Acyl Chloride, Aldehyde, Aryl Halide, Sulfonyl Chloride, Isocyanate) electrophile->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification product Functionalized Product purification->product characterization Characterization (NMR, MS, etc.) product->characterization G reactant1 This compound product N-Acyl-4-(piperidin-1-ylmethyl)aniline reactant1->product + reactant2 Acyl Chloride (R-COCl) reactant2->product + base Base (e.g., Et3N, Pyridine) Solvent (e.g., DCM, THF) base->product G reactant1 This compound product N-Alkyl-4-(piperidin-1-ylmethyl)aniline reactant1->product + reactant2 Aldehyde/Ketone (R-CHO) reactant2->product + reagents Reducing Agent (e.g., NaBH(OAc)3) Solvent (e.g., DCM, DCE) reagents->product G reactant1 This compound product N-Aryl-4-(piperidin-1-ylmethyl)aniline reactant1->product + reactant2 Aryl Halide (Ar-X) reactant2->product + reagents Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos, BINAP) Base (e.g., NaOtBu, Cs2CO3) Solvent (e.g., Toluene, Dioxane) reagents->product G reactant1 This compound product N-Sulfonyl-4-(piperidin-1-ylmethyl)aniline reactant1->product + reactant2 Sulfonyl Chloride (R-SO2Cl) reactant2->product + reagents Base (e.g., Pyridine, Et3N) Solvent (e.g., DCM, THF) reagents->product G reactant1 This compound product N-Substituted Urea reactant1->product + reactant2 Isocyanate (R-NCO) reactant2->product + reagents Solvent (e.g., THF, DCM) reagents->product

Application Notes and Protocols for Coupling Reactions Involving 4-(Piperidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperidin-1-ylmethyl)aniline is a versatile building block in synthetic and medicinal chemistry. Its structure, featuring a primary aromatic amine and a piperidinomethyl substituent, makes it a valuable synthon for the introduction of a basic, lipophilic moiety into target molecules. The primary amine functionality serves as a key handle for various C-N and C-C bond-forming reactions, enabling the construction of complex molecular architectures. This document provides an overview of potential coupling reactions involving this compound, including generalized protocols for common palladium-catalyzed cross-coupling reactions.

Note to the Reader: While this compound is a commercially available starting material, specific examples of its use in major palladium-catalyzed coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, Heck, and Sonogashira are not extensively documented in readily available scientific literature. The following protocols are therefore provided as generalized, representative procedures based on established methodologies for similar aniline derivatives. Optimization of these conditions for specific substrates is highly recommended.

Data Presentation: Generalized Reaction Parameters

The following table summarizes typical quantitative data for various coupling reactions using an aniline substrate like this compound. These values represent common ranges and should be used as a starting point for reaction optimization.

Reaction TypeCoupling PartnerCatalystLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Buchwald-Hartwig Amination Aryl Halide/TriflatePd₂(dba)₃ or Pd(OAc)₂Biarylphosphine (e.g., XPhos, RuPhos)NaOtBu, K₃PO₄, or Cs₂CO₃Toluene, Dioxane80-12012-2470-95
Suzuki-Miyaura Coupling Arylboronic Acid/EsterPd(PPh₃)₄ or PdCl₂(dppf)PPh₃ or dppfK₂CO₃, K₃PO₄, or Cs₂CO₃Dioxane/H₂O, Toluene/H₂O80-1108-1665-90
Heck Reaction AlkenePd(OAc)₂ or Pd/CPPh₃ or P(o-tolyl)₃Et₃N, K₂CO₃DMF, Acetonitrile100-14012-2450-85
Sonogashira Coupling Terminal AlkynePdCl₂(PPh₃)₂PPh₃Et₃N, i-Pr₂NHTHF, DMF25-806-1260-90

Experimental Protocols

Generalized Protocol for Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed N-arylation of this compound with an aryl halide.[1]

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Biarylphosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.0 equivalents).

  • Add the aryl halide (1.0 equivalent) and this compound (1.2 equivalents).

  • Add anhydrous toluene via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram of Buchwald-Hartwig Amination Workflow

G start Start reagents Combine in Schlenk Flask: - this compound - Aryl Halide - Pd Catalyst & Ligand - Base - Toluene start->reagents degas Degas with N₂/Ar reagents->degas heat Heat to 100-110°C degas->heat monitor Monitor by TLC/GC-MS heat->monitor workup Quench, Extract, Dry, Concentrate monitor->workup purify Column Chromatography workup->purify product Final Product purify->product

Caption: Workflow for Buchwald-Hartwig Amination.

Generalized Protocol for Suzuki-Miyaura Coupling

This protocol outlines the palladium-catalyzed cross-coupling of an aryl halide derivative of this compound with a boronic acid. For this reaction, the aniline would first need to be converted to an aryl halide (e.g., by Sandmeyer reaction).

Materials:

  • Halogenated derivative of this compound (e.g., 1-bromo-4-(piperidin-1-ylmethyl)benzene)

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve the halogenated aniline derivative (1.0 equivalent) and the arylboronic acid (1.5 equivalents) in the dioxane/water mixture.

  • Add the base (2.0 equivalents).

  • Bubble an inert gas through the solution for 15-20 minutes to degas.

  • Add the palladium catalyst (2-5 mol%) to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Diagram of Suzuki-Miyaura Coupling Workflow

G start Start reagents Combine in Flask: - Halogenated Aniline Derivative - Arylboronic Acid - Base - Dioxane/Water start->reagents degas Degas with N₂/Ar reagents->degas catalyst Add Pd(PPh₃)₄ degas->catalyst heat Heat to Reflux catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Dilute, Extract, Wash, Dry, Concentrate monitor->workup purify Flash Chromatography workup->purify product Final Product purify->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Generalized Protocol for Heck Reaction

This protocol describes the palladium-catalyzed reaction of a halogenated derivative of this compound with an alkene.[2]

Materials:

  • Halogenated derivative of this compound

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sealed reaction tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a sealable reaction tube, add the halogenated aniline derivative (1.0 equivalent), the alkene (1.5 equivalents), and the base (2.0 equivalents).

  • Add the palladium catalyst (1-3 mol%) and the phosphine ligand (2-6 mol%).

  • Add anhydrous DMF.

  • Seal the tube and heat the reaction mixture to 120-140 °C.

  • Stir the reaction for the required time, monitoring by GC-MS.

  • Cool the reaction to room temperature and filter off any solids.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Diagram of Heck Reaction Workflow

G start Start reagents Combine in Sealed Tube: - Halogenated Aniline Derivative - Alkene - Pd(OAc)₂ & PPh₃ - Base - DMF start->reagents heat Heat to 120-140°C reagents->heat monitor Monitor by GC-MS heat->monitor workup Cool, Filter, Dilute, Extract, Wash, Dry monitor->workup purify Column Chromatography workup->purify product Final Product purify->product

Caption: Workflow for Heck Reaction.

Generalized Protocol for Sonogashira Coupling

This protocol details the palladium- and copper-cocatalyzed coupling of a halogenated derivative of this compound with a terminal alkyne.[3]

Materials:

  • Halogenated derivative of this compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the halogenated aniline derivative (1.0 equivalent) and the terminal alkyne (1.2 equivalents).

  • Add anhydrous THF and the amine base.

  • Degas the solution with a stream of inert gas.

  • Add the palladium catalyst (1-2 mol%) and the copper cocatalyst (1-3 mol%).

  • Stir the reaction at room temperature or with gentle heating (up to 60 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram of Sonogashira Coupling Workflow

G start Start reagents Combine in Schlenk Flask: - Halogenated Aniline Derivative - Terminal Alkyne - Base - THF start->reagents degas Degas with N₂/Ar reagents->degas catalysts Add PdCl₂(PPh₃)₂ & CuI degas->catalysts react Stir at RT to 60°C catalysts->react monitor Monitor by TLC/GC-MS react->monitor workup Filter, Wash, Dry, Concentrate monitor->workup purify Column Chromatography workup->purify product Final Product purify->product

Caption: Workflow for Sonogashira Coupling.

Conclusion

This compound is a valuable building block for the synthesis of complex organic molecules. While specific, published protocols for its use in common palladium-catalyzed coupling reactions are sparse, the generalized procedures provided herein offer a solid foundation for researchers to develop and optimize these transformations for their specific research needs. The versatility of the aniline moiety allows for its participation in a wide range of C-N and C-C bond-forming reactions, making it a key component in the drug discovery and development pipeline.

References

Application Notes and Protocols: Scale-up Synthesis of 4-(Piperidin-1-ylmethyl)aniline for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperidin-1-ylmethyl)aniline is a versatile building block in medicinal chemistry, frequently incorporated into novel therapeutic agents. Its structure, featuring a substituted aniline, is of significant interest in the development of kinase inhibitors, receptor modulators, and other drug candidates. The progression of such candidates into preclinical studies necessitates a robust and scalable synthetic route to produce high-purity material. This document provides a detailed protocol for the scale-up synthesis of this compound via a two-step reductive amination pathway, suitable for producing quantities required for preclinical evaluation.

Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a reductive amination of 4-nitrobenzaldehyde with piperidine, followed by the reduction of the nitro group. This approach is advantageous for scale-up due to the availability of starting materials, generally high yields, and manageable purification procedures.

Synthesis_Pathway A 4-Nitrobenzaldehyde C 1-((4-Nitrophenyl)methyl)piperidine A->C Reductive Amination (e.g., NaBH(OAc)₃) B Piperidine B->C D This compound C->D Nitro Group Reduction (e.g., Fe/HCl or H₂/Pd-C) QC_Workflow A Crude Product B Purification (Column Chromatography) A->B C Purified Product B->C D QC Analysis C->D E Release for Preclinical Studies D->E Purity > 98% Identity Confirmed F Repurification D->F Fails Specification F->B

The Role of 4-(Piperidin-1-ylmethyl)aniline in the Development of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, protein kinases have emerged as a critical class of therapeutic targets, particularly in oncology. The aberrant activity of these enzymes is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and angiogenesis. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted cancer therapy. A key building block that has garnered interest in the synthesis of such inhibitors is 4-(Piperidin-1-ylmethyl)aniline . This versatile intermediate incorporates a basic piperidine moiety, which can enhance aqueous solubility and form crucial interactions within the ATP-binding pocket of kinases, and a reactive aniline group that serves as a versatile handle for coupling with various heterocyclic scaffolds.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on its incorporation into the indolin-2-one scaffold, a privileged structure in kinase inhibitor design. The information presented herein is intended to guide researchers in the design, synthesis, and evaluation of novel kinase inhibitors.

Kinase Targets and Signaling Pathways

The indolin-2-one core, often functionalized with moieties derived from this compound, is a well-established pharmacophore for the inhibition of several receptor tyrosine kinases (RTKs), most notably Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). These RTKs are pivotal in tumor angiogenesis and growth.

VEGFR Signaling: The binding of VEGF to its receptor (VEGFR) on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK pathway, which promotes endothelial cell proliferation, and the PI3K-Akt pathway, which supports cell survival.[1] Inhibition of VEGFR signaling is a clinically validated strategy to stifle tumor angiogenesis, thereby limiting tumor growth and metastasis.

PDGFR Signaling: PDGFs and their receptors (PDGFRs) are key regulators of cell proliferation, migration, and survival in various cell types.[2] Dysregulation of PDGFR signaling is implicated in numerous cancers, where it can drive tumor growth and angiogenesis.[3] Upon ligand binding, PDGFRs dimerize and activate downstream pathways such as the PI3K/AKT and MAPK/ERK pathways.[3]

Below are diagrams illustrating the simplified signaling pathways of VEGFR and PDGFR, which are common targets for inhibitors synthesized using this compound.

VEGFR_Signaling cluster_membrane Cell Membrane VEGFR VEGFR P1 Dimerization & Autophosphorylation VEGFR->P1 VEGF VEGF VEGF->VEGFR PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Inhibitor Kinase Inhibitor (e.g., Indolin-2-one derivative) Inhibitor->P1 Inhibits

Caption: Simplified VEGFR Signaling Pathway and Point of Inhibition.

PDGFR_Signaling cluster_membrane Cell Membrane PDGFR PDGFR P1 Dimerization & Autophosphorylation PDGFR->P1 PDGF PDGF PDGF->PDGFR PI3K PI3K P1->PI3K MAPK MAPK/ERK Pathway P1->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Inhibitor Kinase Inhibitor (e.g., Indolin-2-one derivative) Inhibitor->P1 Inhibits

Caption: Simplified PDGFR Signaling Pathway and Point of Inhibition.

Synthesis of Kinase Inhibitors Using this compound

The primary application of this compound in kinase inhibitor synthesis is its use as a key building block in a condensation reaction with a heterocyclic ketone, such as an indolin-2-one derivative. This reaction forms the core structure of the final inhibitor. The following sections detail the synthesis of a key intermediate and its subsequent conversion to final products, as described in patent literature.

Experimental Protocols

Protocol 1: Synthesis of the Intermediate 5-amino-3-(phenyl((4-(piperidin-1-ylmethyl)phenyl)amino)methylene)indolin-2-one

This protocol describes a key step in the synthesis of a series of indolin-2-one based kinase inhibitors.

  • Materials:

    • 5-aminoindolin-2-one

    • Benzoylacetonitrile

    • This compound

    • Ethanol

    • Piperidine (catalyst)

  • Procedure:

    • A mixture of 5-aminoindolin-2-one, benzoylacetonitrile, and this compound is prepared in ethanol.

    • A catalytic amount of piperidine is added to the mixture.

    • The reaction mixture is heated at reflux for a specified period (typically several hours), and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

    • The solid is washed with cold ethanol and dried to yield the desired intermediate product.

Protocol 2: General Procedure for the Synthesis of Final Indolin-2-one Derivatives

This protocol outlines the final step in the synthesis, where the intermediate is coupled with various acyl chlorides or carboxylic acids.

  • Materials:

    • 5-amino-3-(phenyl((4-(piperidin-1-ylmethyl)phenyl)amino)methylene)indolin-2-one (from Protocol 1)

    • Substituted acyl chloride or carboxylic acid (e.g., 2-(2,4-difluorophenyl)acetic acid)

    • N,N-Diisopropylethylamine (DIPEA)

    • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a reaction flask, add DMF, 5-amino-3-(phenyl((4-(piperidin-1-ylmethyl)phenyl)amino)methylene)indolin-2-one, the desired carboxylic acid, and DIPEA.

    • Add HATU as a coupling agent to the mixture.

    • Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).

    • Upon completion, the reaction mixture is typically purified by column chromatography on silica gel to afford the final kinase inhibitor.

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of indolin-2-one based kinase inhibitors using this compound.

Synthetic_Workflow cluster_reactants Starting Materials cluster_synthesis1 Condensation cluster_reactants2 Coupling Partners cluster_synthesis2 Amide Coupling A 5-aminoindolin-2-one R1 Ethanol, Piperidine (cat.), Reflux A->R1 B Benzoylacetonitrile B->R1 C This compound C->R1 Intermediate 5-amino-3-(phenyl((4-(piperidin-1-ylmethyl)phenyl)amino) methylene)indolin-2-one R1->Intermediate R2 HATU, DIPEA, DMF Intermediate->R2 D R-COOH or R-COCl D->R2 Final_Product Final Kinase Inhibitor R2->Final_Product

References

Application Notes and Protocols for the Analytical Characterization of 4-(Piperidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 4-(Piperidin-1-ylmethyl)aniline, a key intermediate in pharmaceutical synthesis. The following protocols are designed to ensure the identity, purity, and quality of this compound, which is crucial for regulatory submissions and drug development milestones. The methods described are based on established analytical principles and data from closely related compounds, providing a robust framework for laboratory implementation.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a primary technique for assessing the purity of this compound and for quantitative assay determination. A reverse-phase HPLC method with UV detection is recommended for its ability to separate the target compound from potential impurities.

Experimental Protocol: HPLC

Objective: To determine the purity and concentration of this compound.

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

Materials:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • Deionized water

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 25 minutes

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent (50:50 Methanol:Water) to obtain a 1 mg/mL solution.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area.

  • The assay of the sample is calculated by comparing the peak area of the sample to that of the reference standard of a known concentration.

HPLC Method Validation Workflow

HPLC_Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Dev Develop HPLC Method Spec Specificity Dev->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD/LOQ Prec->LOD Rob Robustness LOD->Rob Routine Routine Analysis Rob->Routine

Caption: Workflow for HPLC method validation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the identification of this compound and for the characterization of volatile and semi-volatile impurities. Electron ionization (EI) is used to generate characteristic fragmentation patterns.

Experimental Protocol: GC-MS

Objective: To confirm the identity of this compound and to identify potential impurities.

Instrumentation: A GC system coupled to a mass spectrometer with an EI source.

Materials:

  • This compound sample

  • Dichloromethane (GC grade)

GC-MS Conditions:

ParameterValue
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.

Data Analysis:

  • The identity of the compound is confirmed by matching the retention time and the mass spectrum with a reference standard.

  • The mass spectrum is interpreted by analyzing the molecular ion peak and the fragmentation pattern.

Predicted GC-MS Fragmentation Pathway

GCMS_Fragmentation mol This compound [M]+ m/z 190 frag1 [M-C5H10N]+ m/z 106 mol->frag1 α-cleavage frag2 [C5H10N]+ m/z 84 mol->frag2 α-cleavage frag3 [C7H8N]+ m/z 106 frag1->frag3 Rearrangement

Caption: Predicted GC-MS fragmentation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Experimental Protocol: NMR

Objective: To confirm the chemical structure of this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of CDCl₃.

Data Acquisition:

  • Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

  • Use standard pulse programs.

Predicted ¹H and ¹³C NMR Data

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.10d2HAr-H (ortho to CH₂)
~6.65d2HAr-H (ortho to NH₂)
~3.60s2HAr-CH₂-N
~3.55br s2H-NH₂
~2.40t4H-N-(CH₂)₂- (piperidine α)
~1.55m4H-CH₂-CH₂-CH₂- (piperidine β)
~1.40m2H-CH₂-CH₂-CH₂- (piperidine γ)

¹³C NMR (101 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~145.5Ar-C (C-NH₂)
~129.5Ar-C (C-CH₂)
~129.0Ar-CH (ortho to CH₂)
~115.0Ar-CH (ortho to NH₂)
~63.0Ar-CH₂-N
~54.5-N-(CH₂)₂- (piperidine α)
~26.0-CH₂-CH₂-CH₂- (piperidine β)
~24.5-CH₂-CH₂-CH₂- (piperidine γ)

Note: Chemical shifts are predicted based on analogous structures and may vary slightly.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the this compound molecule.

Experimental Protocol: FTIR

Objective: To identify the characteristic functional groups.

Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3450-3250Medium, BroadN-H stretch (primary amine)
3050-3000MediumAromatic C-H stretch
2950-2800StrongAliphatic C-H stretch (piperidine and CH₂)
1620-1580StrongN-H bend (primary amine) and C=C stretch (aromatic)
1520-1480StrongC=C stretch (aromatic)
1350-1250MediumC-N stretch (aromatic amine)
1150-1050MediumC-N stretch (aliphatic amine)
850-800Strongp-disubstituted benzene C-H bend

Thermal Analysis (DSC/TGA) for Physical Property Characterization

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of this compound, such as its melting point and thermal stability.

Experimental Protocol: DSC/TGA

Objective: To determine the melting point and decomposition temperature.

Instrumentation: A DSC and a TGA instrument.

DSC Protocol:

  • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • The melting point is determined as the onset of the melting endotherm.

TGA Protocol:

  • Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

  • Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • The decomposition temperature is determined from the onset of weight loss.

Expected Thermal Properties
ParameterExpected Value
Melting Point (DSC) ~60-70 °C (predicted)
Decomposition Temp (TGA) > 200 °C (predicted)

General Analytical Workflow

Analytical_Workflow cluster_0 Qualitative Analysis cluster_1 Quantitative Analysis cluster_2 Physical Characterization Sample Sample of this compound NMR NMR (Structure Confirmation) Sample->NMR GCMS GC-MS (Identification) Sample->GCMS FTIR FTIR (Functional Groups) Sample->FTIR HPLC HPLC (Purity & Assay) Sample->HPLC DSC_TGA DSC/TGA (Thermal Properties) Sample->DSC_TGA

Caption: A comprehensive analytical workflow for the compound.

Application Note and Protocol: HPLC Purification of 4-(Piperidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Piperidin-1-ylmethyl)aniline is a synthetic intermediate with applications in medicinal chemistry and materials science. As with many organic compounds synthesized in the laboratory, purification is a critical step to ensure the quality and reliability of downstream applications. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and analysis of such compounds. This document provides a detailed protocol for the reversed-phase HPLC purification of this compound.

Chemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₈N₂[1]
Molecular Weight190.28 g/mol [1]
AppearanceSolid
CAS Number29608-05-7[1]

Experimental Protocol

This protocol outlines a general reversed-phase HPLC method for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude sample.

1. Materials and Reagents

  • This compound (crude sample)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (0.1%) or Trifluoroacetic acid (0.1%)

  • Methanol (for sample preparation and system flushing)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 150 mm for analytical scale or a larger dimension for preparative scale)

  • Syringe filters (0.45 µm)

2. Sample Preparation

  • Dissolve the crude this compound in a suitable solvent. A mixture of the mobile phase components (e.g., 50:50 acetonitrile:water) is a good starting point.

  • The final concentration should be determined based on the solubility of the compound and the loading capacity of the HPLC column.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

3. HPLC Conditions

The following table summarizes the recommended HPLC conditions for the purification of this compound. Aromatic amines are often well-separated using reversed-phase HPLC with a C18 column.[2][3][4][5] The use of an acidic mobile phase modifier, such as formic acid, is crucial for good peak shape of basic compounds like amines.[4][6]

ParameterRecommended Conditions
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 254 nm
Injection Volume 10 µL (analytical scale)

4. Purification Procedure

  • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Inject a small amount of the prepared sample to perform an analytical run and determine the retention time of the target compound and its impurities.

  • Based on the analytical run, set up the collection parameters for the preparative run.

  • Inject the bulk of the sample for the preparative run.

  • Collect the fractions corresponding to the peak of this compound.

  • Analyze the collected fractions for purity using the same analytical HPLC method.

  • Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.

Data Presentation

The following table is an example of how to present the data from the HPLC analysis. The retention time and purity of the main peak and any impurities should be recorded.

Peak NumberRetention Time (min)Area (%)Identity
12.55.2Impurity A
24.893.5This compound
36.11.3Impurity B

Mandatory Visualization

The following diagram illustrates the experimental workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow start Start sample_prep Sample Preparation (Dissolve & Filter) start->sample_prep hplc_setup HPLC System Setup (Equilibrate Column) sample_prep->hplc_setup analytical_run Analytical Run (Determine Retention Time) hplc_setup->analytical_run prep_run Preparative Run (Inject Bulk Sample) analytical_run->prep_run fraction_collection Fraction Collection prep_run->fraction_collection purity_analysis Purity Analysis of Fractions fraction_collection->purity_analysis pooling Pool Pure Fractions purity_analysis->pooling solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal end End (Purified Compound) solvent_removal->end

Caption: Workflow for the HPLC purification of this compound.

This application note provides a comprehensive protocol for the HPLC purification of this compound. The described reversed-phase method is robust and can be adapted for both analytical and preparative scale separations. Adherence to this protocol will enable researchers to obtain high-purity material suitable for a variety of scientific applications.

References

Application Notes and Protocols for the NMR Characterization of 4-(Piperidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(Piperidin-1-ylmethyl)aniline is a bifunctional molecule incorporating a primary aromatic amine and a tertiary benzylic amine. This unique structural arrangement makes it a versatile intermediate in the synthesis of a wide range of biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity determination of such compounds. This document outlines the expected 1H and 13C NMR spectral characteristics of this compound and provides standardized protocols for data acquisition and analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are derived from the analysis of related structures, including N-benzylpiperidine and various p-substituted anilines.[1][2][3] The numbering scheme used for the assignments is detailed in the chemical structure diagram below.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz Number of Protons
H-2, H-67.10d8.02
H-3, H-56.65d8.02
H-73.40s-2
H-8, H-122.35t5.04
H-9, H-111.55sextet5.04
H-101.42quintet5.02
-NH₂3.60br s-2
Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (ppm)
C-1145.5
C-2, C-6129.5
C-3, C-5115.0
C-4128.0
C-763.5
C-8, C-1254.0
C-9, C-1126.0
C-1024.0

Experimental Protocols

The following protocols are recommended for the NMR characterization of this compound.

Sample Preparation
  • Solvent Selection : Chloroform-d (CDCl₃) is a suitable solvent for this compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used, which may be beneficial for observing the labile amine protons as sharper signals.

  • Concentration : Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern NMR spectrometers can also reference the spectra to the residual solvent signal.

  • Sample Filtration : If the sample contains any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues and line broadening.

NMR Data Acquisition

Instrumentation : A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution and sensitivity.

¹H NMR Spectroscopy Parameters :

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans : 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1) : 1-2 seconds.

  • Acquisition Time (aq) : 3-4 seconds.

  • Spectral Width (sw) : -2 to 12 ppm.

  • Temperature : 298 K.

¹³C NMR Spectroscopy Parameters :

  • Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans : 1024 to 4096 scans, or more, may be necessary depending on the sample concentration and instrument sensitivity.

  • Relaxation Delay (d1) : 2 seconds.

  • Acquisition Time (aq) : 1-2 seconds.

  • Spectral Width (sw) : 0 to 160 ppm.

  • Temperature : 298 K.

Data Processing
  • Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phase Correction : Manually or automatically phase correct the spectrum to obtain a pure absorption lineshape.

  • Baseline Correction : Apply a baseline correction algorithm to ensure accurate integration.

  • Referencing : Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration : Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

  • Peak Picking : Identify and label the chemical shifts of all significant peaks in both the ¹H and ¹³C spectra.

Visualizations

The following diagrams illustrate the chemical structure with atom numbering for NMR assignments and a general workflow for the NMR characterization process.

cluster_structure Chemical Structure of this compound img C1 1 C2 2 C6 6 C3 3 C5 5 C4 4 C7 7 N_piperidine N C8 8 C12 12 C9 9 C11 11 C10 10 NH2 NH2

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

G cluster_workflow NMR Characterization Workflow A Sample Preparation (5-10 mg in 0.6-0.7 mL CDCl3) B 1H NMR Data Acquisition (400 MHz, 16-64 scans) A->B C 13C NMR Data Acquisition (100 MHz, 1024-4096 scans) A->C D Data Processing (FT, Phasing, Baseline Correction) B->D C->D E Spectral Analysis (Referencing, Integration, Peak Picking) D->E F Structure Elucidation and Purity Assessment E->F

Caption: Experimental workflow for the NMR characterization of this compound.

Conclusion

The predicted NMR data and detailed protocols provided in this document serve as a comprehensive guide for the characterization of this compound. Adherence to these guidelines will facilitate accurate structural verification and purity assessment, which are critical for its application in research and development. The combination of 1D NMR techniques provides a robust analytical method for this important chemical entity.

References

Application Notes and Protocols for the Derivatization of 4-(Piperidin-1-ylmethyl)aniline for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(Piperidin-1-ylmethyl)aniline is a versatile chemical scaffold possessing multiple points for chemical modification, making it an attractive starting material for the generation of compound libraries for Structure-Activity Relationship (SAR) studies. This scaffold incorporates a primary aromatic amine and a tertiary benzylic amine within a piperidine ring structure. Derivatization at the aniline nitrogen or modification of the piperidine and aromatic rings can lead to the discovery of novel compounds with a wide range of biological activities. These application notes provide detailed protocols for the derivatization of this compound via N-acylation and reductive amination of a related precursor, serving as a foundation for generating diverse chemical libraries for SAR exploration.

Derivatization Strategies for SAR Studies

The primary sites for derivatization on the this compound scaffold are the primary aniline nitrogen and the aromatic ring. Additionally, modifications can be introduced on the piperidine ring by starting from a suitable precursor. Two common and effective strategies are N-acylation of the aniline and reductive amination to introduce diversity on the piperidine nitrogen.

SAR_Strategies cluster_derivatization Derivatization Strategies Core This compound Scaffold Acylation N-Acylation (Aniline Nitrogen) Core->Acylation R-COCl or R-COOH ReductiveAmination Reductive Amination (Piperidine Nitrogen Precursor) Core->ReductiveAmination R'-CHO/R'-COR'' (via precursor) AromaticSub Aromatic Substitution (Aryl Ring) Core->AromaticSub e.g., Halogenation Library Diverse Chemical Library for SAR Acylation->Library ReductiveAmination->Library AromaticSub->Library

Caption: General derivatization strategies for this compound.

Experimental Protocols

Protocol 1: N-Acylation of this compound

This protocol describes the acylation of the primary aniline nitrogen of this compound with an acyl chloride. This method can be adapted for a variety of acylating agents.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.05 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (1.05 equivalents) dropwise to the stirred solution over 15-30 minutes, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.[1]

  • Work-up: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure N-acylated product.

N_Acylation_Workflow cluster_reagents node_step node_step node_reagent node_reagent node_start node_start node_end node_end start Start: Dissolve Starting Material & Base add_reagent Add Acyl Chloride at 0 °C start->add_reagent react Stir at Room Temperature (2-4h) add_reagent->react workup Aqueous Work-up (H₂O, NaHCO₃, Brine) react->workup dry Dry (Na₂SO₄) & Concentrate workup->dry purify Purify (Column Chromatography) dry->purify end Pure N-Acylated Product purify->end sm This compound base Triethylamine acyl_chloride R-COCl acyl_chloride->add_reagent

Caption: Experimental workflow for N-acylation.

Protocol 2: Reductive Amination for Piperidine N-Substitution (via Precursor)

To introduce diversity at the piperidine nitrogen, a common strategy is to start with a precursor such as 4-aminobenzaldehyde and piperidine. The resulting this compound can then be further functionalized. A more direct, though advanced, approach for modifying an existing piperidine involves ring-opening and closing strategies, which are beyond the scope of this protocol. The following protocol details the synthesis of N-substituted piperidine analogs starting from 4-(piperidin-4-yl)aniline, which can be conceptually adapted. For this compound, derivatization would focus on the aniline moiety as described in Protocol 2.1. However, for the purpose of illustrating a comprehensive SAR study, a protocol for modifying the piperidine nitrogen of a related scaffold is presented.

Materials:

  • 4-(Piperidin-4-yl)aniline (as a representative precursor) (1.0 equivalent)

  • Aldehyde or Ketone (e.g., benzaldehyde) (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)[2]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • TLC apparatus

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a stirred solution of 4-(piperidin-4-yl)aniline (1.0 equivalent) in anhydrous DCM, add the aldehyde or ketone (1.1 equivalents).[2]

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.[2]

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes. Be cautious as gas evolution may occur.

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-16 hours.[2] Monitor the reaction by TLC.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[2] Separate the organic layer and extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2] Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated piperidine derivative.[2]

Data Presentation for SAR Studies

The following table summarizes hypothetical SAR data for a series of N-acylated derivatives of this compound against a representative kinase target. This data is for illustrative purposes to demonstrate how SAR data can be presented.

Compound IDR Group (Acyl Moiety)Molecular WeightLogP (calculated)Kinase Inhibition IC₅₀ (nM)
1 (Parent) H190.282.1>10,000
2a Acetyl232.322.05,230
2b Benzoyl294.393.6850
2c 4-Chlorobenzoyl328.834.3210
2d 4-Methoxybenzoyl324.413.5640
2e Furoyl284.352.81,120
2f Cyclohexylcarbonyl300.443.9450

SAR Summary:

  • Acylation: Acylation of the aniline nitrogen generally increases potency compared to the unsubstituted parent compound.

  • Aromatic vs. Aliphatic Acyl Groups: Aromatic acyl groups (e.g., benzoyl) appear to be more favorable for activity than simple aliphatic groups (e.g., acetyl).

  • Substitution on the Benzoyl Ring: Electron-withdrawing groups (e.g., 4-Chloro) on the benzoyl ring enhance potency, suggesting a potential interaction in a hydrophobic pocket with specific electronic requirements. Electron-donating groups (e.g., 4-Methoxy) are also tolerated but result in slightly lower potency compared to the halogenated analog.

  • Bulky Aliphatic Groups: A bulky aliphatic group like cyclohexylcarbonyl shows good potency, indicating a tolerance for steric bulk in the binding site.

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by the synthesized compounds, such as a generic receptor tyrosine kinase (RTK) pathway, which is a common target in drug discovery.

Signaling_Pathway inhibitor inhibitor pathway_node pathway_node Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK RAS RAS RTK->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Survival TF->Response Inhibitor Synthesized Inhibitor Inhibitor->RAF inhibits

Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Piperidin-1-ylmethyl)aniline via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-(Piperidin-1-ylmethyl)aniline. This resource is intended for researchers, scientists, and drug development professionals familiar with synthetic organic chemistry.

Experimental Protocol: Reductive Amination for this compound Synthesis

This protocol outlines a general procedure for the synthesis of this compound from 4-aminobenzaldehyde and piperidine using sodium triacetoxyborohydride (STAB) as the reducing agent.

Materials:

  • 4-aminobenzaldehyde

  • Piperidine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, catalytic)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add 4-aminobenzaldehyde (1.0 eq). Dissolve it in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Addition of Amine: Add piperidine (1.0-1.2 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Optional Catalyst: For potentially sluggish reactions, a catalytic amount of acetic acid (0.1-0.2 eq) can be added at this stage to promote imine formation.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-aminobenzaldehyde) is consumed. Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the reaction solvent (DCE or DCM) two more times.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete imine/iminium ion formation. 2. Deactivated starting aldehyde. 3. Inactive reducing agent. 4. Insufficient reaction time.1. Add a catalytic amount of acetic acid to promote imine formation. Consider pre-stirring the aldehyde and amine for a longer period before adding the reducing agent. 2. Check the purity and age of the 4-aminobenzaldehyde. It can oxidize over time. 3. Use fresh sodium triacetoxyborohydride. STAB is moisture-sensitive. 4. Allow the reaction to stir for a longer period (e.g., 24 hours) and monitor by TLC or LC-MS.
Presence of Unreacted 4-aminobenzaldehyde 1. Insufficient amount of piperidine or reducing agent. 2. Incomplete reaction.1. Use a slight excess of piperidine (1.1-1.2 eq) and STAB (1.5 eq). 2. Extend the reaction time or consider gentle heating (e.g., 40 °C).
Formation of Side Products 1. Reduction of the starting aldehyde to 4-aminobenzyl alcohol. 2. Over-alkylation of the product (less common with secondary amines). 3. Self-condensation of the aldehyde.1. This can occur if a less selective reducing agent like sodium borohydride is used without pre-formation of the imine. STAB is generally selective for the iminium ion. Ensure slow addition of the reducing agent. 2. Use a stoichiometric amount or only a slight excess of piperidine. 3. Ensure the reaction is run under anhydrous conditions and at a suitable concentration.
Difficult Purification 1. Product is very polar and streaks on silica gel. 2. Presence of baseline impurities.1. For column chromatography, consider adding a small amount of triethylamine (e.g., 1%) to the eluent to suppress tailing. 2. A thorough aqueous work-up with saturated sodium bicarbonate is crucial to remove acidic byproducts from the STAB reduction.

Frequently Asked Questions (FAQs)

Q1: My reaction is very slow. How can I speed it up?

Aniline derivatives like 4-aminobenzaldehyde can be less reactive in imine formation. To accelerate the reaction, you can:

  • Add a catalytic amount of acetic acid.

  • Gently heat the reaction mixture to 40-50 °C.

  • Use a more polar solvent like tetrahydrofuran (THF), though DCE and DCM are generally preferred for their compatibility with STAB.[1]

Q2: What are the common impurities I should look out for?

Common impurities can include:

  • Unreacted 4-aminobenzaldehyde: The starting aldehyde.

  • 4-aminobenzyl alcohol: Formed by the reduction of the starting aldehyde. This is more likely if using a less selective reducing agent than STAB.

  • N,N-bis(4-aminobenzyl)piperazine: A potential, though less likely, byproduct from dimerization.

  • Boron-containing byproducts: These are typically removed during the aqueous work-up.

Q3: Can I use a different reducing agent?

Yes, other reducing agents can be used, but they have different characteristics:

  • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting aldehyde. If using NaBH₄, it is best to first form the imine and then add the reducing agent in a two-step, one-pot procedure.[2]

  • Sodium Cyanoborohydride (NaBH₃CN): This is also a selective reducing agent for imines. However, it is highly toxic and can generate toxic hydrogen cyanide gas, especially under acidic conditions.[3]

Q4: Is it necessary to run the reaction under an inert atmosphere?

While not always strictly necessary, it is good practice to run the reaction under an inert atmosphere (nitrogen or argon) to prevent any potential oxidation of the 4-aminobenzaldehyde, which can be sensitive to air over long periods.

Q5: My product is an oil, but I expected a solid. What should I do?

This compound can be a low-melting solid or an oil, depending on its purity. If you have an oil, ensure it is pure by NMR or LC-MS. If impurities are present, further purification by column chromatography may be necessary. It is also possible to form a salt (e.g., the hydrochloride salt) which is typically a crystalline solid and can be easier to handle and purify.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (STAB) DCE, DCM, THFMild and selective for iminium ions; good for one-pot reactions; less toxic.[3]Moisture sensitive; more expensive.
Sodium Cyanoborohydride (NaBH₃CN) Methanol, EthanolSelective for iminium ions at neutral pH; stable in protic solvents.[3]Highly toxic; can generate HCN gas.
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive and readily available.Can reduce the starting aldehyde/ketone; often requires a two-step procedure.[1]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-aminobenzaldehyde in anhydrous solvent add_amine Add Piperidine start->add_amine form_imine Stir for imine formation (Optional: add Acetic Acid) add_amine->form_imine add_stab Add Sodium Triacetoxyborohydride form_imine->add_stab monitor Monitor reaction (TLC/LC-MS) add_stab->monitor quench Quench with NaHCO₃ (aq) monitor->quench Reaction Complete extract Extract with organic solvent quench->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄/MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low or No Product Yield? check_imine Is imine formation incomplete? start->check_imine Yes check_reagents Are reagents active? start->check_reagents No solution_imine Add catalytic acetic acid. Pre-stir aldehyde and amine. check_imine->solution_imine Likely check_time Is reaction time sufficient? check_reagents->check_time Reagents OK solution_reagents Use fresh 4-aminobenzaldehyde and STAB. check_reagents->solution_reagents Possible Issue solution_time Increase reaction time to 24h. check_time->solution_time Likely

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Synthesis of 4-(Piperidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Piperidin-1-ylmethyl)aniline. It provides troubleshooting advice and answers to frequently asked questions regarding the common side products and challenges encountered during its synthesis, primarily via reductive amination of 4-aminobenzaldehyde and piperidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and efficient method is the reductive amination of 4-aminobenzaldehyde with piperidine. This one-pot reaction involves the formation of an iminium ion intermediate from the aldehyde and the amine, which is then reduced in situ to the desired tertiary amine product.

Q2: What are the typical starting materials and reagents for this synthesis?

The key starting materials are 4-aminobenzaldehyde and piperidine. The reaction requires a reducing agent, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mild nature.[1][2] A chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE) is often used, and a catalytic amount of acetic acid may be added to facilitate imine formation.[1]

Q3: Why is the choice of reducing agent so critical in this synthesis?

The choice of reducing agent is crucial to prevent the premature reduction of the starting aldehyde, 4-aminobenzaldehyde, to 4-aminobenzyl alcohol.[1][3] More aggressive reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde before it has a chance to react with piperidine to form the necessary imine intermediate.[2][4] Milder reagents such as STAB or NaBH₃CN are selective for the iminium ion over the aldehyde, leading to a higher yield of the desired product.[2][4]

Q4: What is the role of acid in the reaction mixture?

A small amount of a weak acid, like acetic acid, is often used to catalyze the formation of the iminium ion.[1][5] The acid protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the piperidine nitrogen. However, the pH must be carefully controlled; too much acid will protonate the amine, rendering it non-nucleophilic.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause Troubleshooting Steps
Low Yield of Desired Product Incomplete imine formation.- Ensure the reaction is stirred for a sufficient time after the addition of the aldehyde and amine before adding the reducing agent. - Consider adding a catalytic amount of acetic acid to promote imine formation.[1] - Monitor imine formation via TLC or LC-MS before adding the reducing agent.
Ineffective reduction of the imine.- Verify the quality and age of the reducing agent, as they can degrade over time.[1] - Ensure the reducing agent is added in appropriate stoichiometric excess.
Suboptimal reaction conditions.- Optimize the reaction temperature; some reductive aminations benefit from gentle heating, while others proceed well at room temperature. - Ensure all reagents are soluble in the chosen solvent.
Presence of 4-aminobenzyl alcohol impurity The reducing agent is too reactive.- Switch to a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1][3] - If using sodium borohydride (NaBH₄), pre-form the imine by stirring the aldehyde and amine together for a period before adding the reducing agent.
Presence of unreacted 4-aminobenzaldehyde Inefficient imine formation.- Increase the reaction time for imine formation before adding the reductant. - Add a catalytic amount of acetic acid.[1]
Insufficient amount of piperidine.- Use a slight excess of piperidine to drive the equilibrium towards imine formation.
Formation of an aminal side product Presence of excess piperidine and insufficient dehydration.- While a slight excess of piperidine is often used, a large excess can favor aminal formation. Optimize the stoichiometry. - The use of a dehydrating agent is not typical for this one-pot reaction with mild reducing agents, but ensuring anhydrous conditions can be beneficial.
Difficult purification Multiple side products present.- Optimize the reaction conditions as described above to minimize side product formation. - Employ column chromatography for purification, potentially using a gradient elution to separate the desired product from more polar (e.g., 4-aminobenzyl alcohol) and less polar impurities.

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

  • Reaction Setup: To a solution of 4-aminobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Be cautious as the reaction may be exothermic.

  • Reaction Monitoring: Continue stirring at room temperature for 12-16 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reaction Pathway and Side Product Formation

The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the formation of common side products.

G cluster_main Main Reaction Pathway A 4-Aminobenzaldehyde C Iminium Ion Intermediate A->C + Piperidine - H₂O E 4-Aminobenzyl Alcohol A->E B Piperidine B->C D This compound (Product) C->D + Reducing Agent (e.g., STAB) F Aminal Intermediate C->F + Piperidine

References

optimizing reaction conditions for improved yield of 4-(Piperidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Piperidin-1-ylmethyl)aniline for improved yields and purity.

Reaction Pathway Overview

The synthesis of this compound is typically achieved via a reductive amination reaction. This process involves the condensation of an amine (piperidine) with a carbonyl compound (4-aminobenzaldehyde) to form an iminium ion intermediate, which is then reduced in situ to the desired amine product.

G Reactants Starting Materials - 4-Aminobenzaldehyde - Piperidine Imine Iminium Ion Intermediate Reactants->Imine Condensation (Slightly Acidic pH) Product This compound Imine->Product Reduction Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product Reduction

Fig 1. General synthesis pathway via reductive amination.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic method for this compound?

The most common and efficient method is a one-pot reductive amination. This reaction combines 4-aminobenzaldehyde and piperidine in the presence of a mild reducing agent. An alternative, related method is the Eschweiler-Clarke reaction, which involves methylation of a primary or secondary amine using excess formic acid and formaldehyde.[1][2] However, for this specific target molecule, direct reductive amination of 4-aminobenzaldehyde with piperidine is more direct.

Q2: Why is pH control critical during the reaction?

The pH of the reaction medium is crucial for efficient imine formation.[3] The reaction is typically favored under slightly acidic conditions (pH 4-6).[4]

  • If the pH is too low (too acidic): The amine nucleophile (piperidine) will be protonated, rendering it non-nucleophilic and preventing it from attacking the carbonyl carbon.[3]

  • If the pH is too high (neutral or basic): The carbonyl group of the aldehyde is not sufficiently activated for the nucleophilic attack to occur efficiently.[3] Often, a catalytic amount of acetic acid is added to maintain the optimal pH range.[5]

Q3: Can other reducing agents besides sodium triacetoxyborohydride be used?

Yes, other reducing agents can be used, but the choice impacts selectivity and reaction setup.

  • Sodium Cyanoborohydride (NaBH₃CN): Effective and mild, but highly toxic (can generate hydrogen cyanide gas under acidic conditions).

  • Sodium Borohydride (NaBH₄): A strong reducing agent that can reduce the starting aldehyde in addition to the imine.[5] To avoid this side reaction, a two-step process is often preferred: first form the imine, then add NaBH₄ at a low temperature.[5]

  • Hydrogenation: Catalytic hydrogenation (e.g., using H₂ with a Pd/C catalyst) can also be employed.

Troubleshooting Guide

Issue: Low or No Product Yield

Q: My reaction yield is extremely low, and TLC analysis shows mostly unreacted starting materials. What are the likely causes and how can I fix this?

Low conversion is a common issue that can often be traced back to suboptimal reaction conditions or reagent quality.

A: Potential Causes & Solutions:

  • Inefficient Imine Formation: The equilibrium between reactants and the imine intermediate may not be favorable.

    • Solution: Ensure a slightly acidic pH (4-6) by adding a catalytic amount of acetic acid.[4] Consider adding a dehydrating agent, such as 4 Å molecular sieves, to remove water generated during imine formation, which can shift the equilibrium forward.[3]

  • Inactive Reducing Agent: The reducing agent may have degraded over time or may be unsuitable for the reaction.

    • Solution: Use a freshly opened bottle of the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for one-pot reactions as it is mild and does not readily reduce the aldehyde.[5] If using NaBH₄, ensure it is added after imine formation is confirmed.[5]

  • Incorrect Temperature: The reaction may be too slow at low temperatures.

    • Solution: While the initial mixing can be done at 0 °C to control exotherms, allow the reaction to warm to room temperature and stir for an extended period (12-24 hours).[6] Gentle heating (e.g., to 40-50 °C) can sometimes improve the rate, but should be monitored to avoid side reactions.

  • Poor Reagent Purity or Solubility: Impurities can inhibit the reaction, and poor solubility will slow it down.[3][4]

    • Solution: Verify the purity of your starting materials. 4-aminobenzaldehyde can oxidize if stored improperly. Ensure all reagents are fully dissolved in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[3]

G start Start: Low Yield q1 Check Reagent Purity & Activity start->q1 s1 Use fresh, pure reagents. Verify reducing agent activity. q1->s1 No q2 Is pH optimal (4-6)? q1->q2 Yes s1->q2 s2 Add catalytic acid (e.g., Acetic Acid) q2->s2 No q3 Is water being removed? q2->q3 Yes s2->q3 s3 Add 4Å molecular sieves. Use anhydrous solvent. q3->s3 No q4 Optimize Temp/Time q3->q4 Yes s3->q4 s4 Increase reaction time (12-24h). Allow to warm to RT or heat gently. q4->s4 No end Improved Yield q4->end Yes s4->end

Fig 2. Troubleshooting workflow for low reaction yield.
Issue: Complex Product Mixture and Side Reactions

Q: My reaction produces the desired product, but also several byproducts. What are these side reactions and how can I minimize them?

A: Common Side Reactions & Prevention:

  • Reduction of Starting Aldehyde: If a strong reducing agent like NaBH₄ is used in a one-pot synthesis, it can reduce the 4-aminobenzaldehyde to 4-aminobenzyl alcohol.

    • Prevention: Use a milder, more selective reducing agent like NaBH(OAc)₃.[5] Alternatively, perform the reaction in two steps: allow the imine to form completely before adding the reducing agent.

  • Aldol Condensation: Aldehydes can undergo self-condensation, especially under basic or strongly acidic conditions.[3]

    • Prevention: Maintain the recommended slightly acidic pH and avoid high temperatures. Add the aldehyde slowly to the reaction mixture.

  • Over-alkylation: While less common in this specific synthesis (as piperidine is a secondary amine), if a primary amine were used, it could potentially react twice. This is not a direct issue for synthesizing this compound but is a key consideration in other reductive aminations.

G Yield Yield Purity Purity pH pH Control (4-6) pH->Yield affects imine formation pH->Purity prevents side reactions Reducer Reducing Agent (Mild & Selective) Reducer->Yield affects conversion Reducer->Purity prevents aldehyde reduction Water Water Removal Water->Yield shifts equilibrium Temp Temperature (RT) Temp->Yield affects rate Temp->Purity prevents decomposition

Fig 3. Relationship between key parameters and outcomes.

Optimization and Protocols

Data Presentation: Optimizing Reaction Conditions

The table below summarizes key parameters and their expected impact on the reaction, providing a basis for systematic optimization.

ParameterCondition ACondition BCondition CExpected Outcome / Recommendation
Reducing Agent NaBH(OAc)₃ (1.5 eq)NaBH₃CN (1.5 eq)NaBH₄ (1.5 eq)Condition A is recommended. It is mild, selective for the imine, and safer than NaBH₃CN. NaBH₄ requires a two-step approach to avoid aldehyde reduction.[5]
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Methanol (MeOH)Condition A or B is recommended. Both are good aprotic solvents. Methanol can sometimes react with the aldehyde or reducing agent.
pH Catalyst Acetic Acid (0.1 eq)No additiveTriethylamine (0.1 eq)Condition A is recommended. Catalytic acid is crucial for imine formation.[3][4] A basic medium will inhibit the reaction.
Temperature 0 °C to RTRoom Temperature50 °CCondition A is recommended. Starting at a lower temperature helps control any initial exotherm, while allowing the reaction to proceed to completion at room temperature minimizes side reactions.
Additive 4 Å Molecular SievesNone-Using molecular sieves is recommended, especially if yields are low, to drive the imine formation forward by removing water.[3]
Experimental Protocols

Protocol 1: One-Pot Reductive Amination (Recommended)

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-aminobenzaldehyde (1.0 eq) and piperidine (1.1 eq).

  • Dissolve the reactants in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of glacial acetic acid (approx. 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In a separate flask, suspend sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in anhydrous DCM.

  • Slowly add the NaBH(OAc)₃ suspension to the reaction mixture in portions over 30 minutes at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

Protocol 2: General Work-up and Purification

  • Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.[3]

  • Stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[3]

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to afford the pure this compound.

References

Technical Support Center: Purification of 4-(Piperidin-1-ylmethyl)aniline and its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and purification of 4-(Piperidin-1-ylmethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation and purification of this compound and its key intermediates.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound and its intermediates in a question-and-answer format, providing direct solutions to specific problems.

Synthesis of 1-(4-nitrobenzyl)piperidine (Intermediate I)

Question 1: My reaction to form 1-(4-nitrobenzyl)piperidine from 4-nitrobenzyl halide and piperidine is showing low conversion. What are the potential causes?

Answer: Low conversion in this nucleophilic substitution reaction can stem from several factors:

  • Insufficient reaction time or temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.

  • Base strength and stoichiometry: The choice and amount of base are critical for deprotonating piperidine and driving the reaction forward. A weak base or insufficient equivalents may lead to poor conversion. Consider using a stronger base or a slight excess.

  • Quality of reagents: Impurities in the starting materials, particularly the 4-nitrobenzyl halide, can interfere with the reaction. Ensure the purity of your reagents before starting.

  • Solvent effects: The solvent plays a crucial role in the solubility of reactants and the reaction rate. Aprotic polar solvents are generally suitable for this type of reaction.

Question 2: I am observing significant amounts of side products in the synthesis of 1-(4-nitrobenzyl)piperidine. How can I minimize them?

Answer: The primary side product in this reaction is often the result of over-alkylation or side reactions involving impurities.

  • Control of stoichiometry: Using a large excess of piperidine can lead to the formation of undesired byproducts. Carefully control the molar ratio of the reactants.

  • Reaction temperature: Elevated temperatures can sometimes promote the formation of side products. Running the reaction at a lower temperature for a longer duration might improve selectivity.

  • Purification of starting materials: As mentioned previously, impurities in the starting materials can lead to the formation of byproducts.

Reduction of 1-(4-nitrobenzyl)piperidine to this compound (Final Product)

Question 3: The catalytic hydrogenation of 1-(4-nitrobenzyl)piperidine is incomplete. What should I check?

Answer: Incomplete reduction is a common issue in catalytic hydrogenation. Consider the following:

  • Catalyst activity: The catalyst (e.g., Palladium on carbon, Pd/C) may be old or deactivated. Use fresh, high-quality catalyst. The catalyst loading might also need optimization.

  • Hydrogen pressure and delivery: Ensure the system is properly sealed and that there is adequate hydrogen pressure. Inefficient stirring can also limit the contact between the catalyst, substrate, and hydrogen.

  • Presence of catalyst poisons: Certain functional groups or impurities (e.g., sulfur compounds) can poison the catalyst. Ensure your starting material and solvent are free from such impurities.

  • Solvent choice: The solvent can affect the solubility of the starting material and the efficiency of the reduction. Protic solvents like ethanol or methanol are commonly used.

Question 4: I am observing colored impurities in my final product, this compound. What is the likely cause and how can I remove them?

Answer: Colored impurities in aromatic amines often arise from oxidation or the formation of azo compounds.

  • Incomplete reduction: The presence of unreacted nitro or intermediate nitroso and hydroxylamine species can lead to colored impurities. Ensure the reduction goes to completion.

  • Oxidation of the aniline: The final product, an aniline derivative, is susceptible to air oxidation, which can form colored byproducts. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) during work-up and purification.

  • Purification: The colored impurities can often be removed by recrystallization or column chromatography. Sometimes, a treatment with activated carbon during the recrystallization process can help decolorize the solution.

Frequently Asked Questions (FAQs)

FAQ 1: What are the common impurities I should look for in this compound?

Common impurities can include:

  • Unreacted 1-(4-nitrobenzyl)piperidine: This can be detected by HPLC and TLC.

  • Partially reduced intermediates: Such as the corresponding nitroso or hydroxylamine compounds.

  • Oxidation products: Formed by the exposure of the aniline to air.

  • Byproducts from the initial coupling reaction: If not completely removed during the purification of the intermediate.

FAQ 2: What is a suitable method for the purification of this compound on a laboratory scale?

For laboratory-scale purification, both column chromatography and recrystallization are effective methods.

  • Column Chromatography: Using silica gel with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, often with a small amount of a basic modifier like triethylamine to prevent tailing) can provide high purity product.

  • Recrystallization: This is a good method for removing less soluble or more soluble impurities. The choice of solvent is crucial and needs to be determined experimentally. A mixed solvent system might be necessary.

FAQ 3: What analytical techniques are recommended for assessing the purity of this compound?

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the purity and identifying impurities. A reversed-phase C18 column with a buffered mobile phase is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the final product and can also be used to estimate purity by integrating the signals of the product against those of known impurities or an internal standard.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

Data Presentation

The following tables summarize typical data for the synthesis and purification of this compound and its intermediate. Please note that these are representative examples and actual results may vary depending on the specific experimental conditions.

Table 1: Synthesis of 1-(4-nitrobenzyl)piperidine

Reactant AReactant BBaseSolventTemperature (°C)Time (h)Yield (%)Purity (HPLC, %)
4-Nitrobenzyl chloridePiperidineK₂CO₃AcetonitrileReflux492>95
4-Nitrobenzyl bromidePiperidineEt₃NDichloromethaneRoom Temp1288>95

Table 2: Reduction of 1-(4-nitrobenzyl)piperidine

Starting MaterialCatalystSolventHydrogen PressureTemperature (°C)Time (h)Yield (%)Purity (HPLC, %)
1-(4-nitrobenzyl)piperidine10% Pd/CEthanol50 psiRoom Temp695>98
1-(4-nitrobenzyl)piperidineRaney NiMethanol100 psi50490>97

Experimental Protocols

Protocol 1: Synthesis of 1-(4-nitrobenzyl)piperidine
  • To a solution of 4-nitrobenzyl chloride (1.0 eq) in acetonitrile, add piperidine (1.2 eq) and potassium carbonate (1.5 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound
  • Dissolve 1-(4-nitrobenzyl)piperidine (1.0 eq) in ethanol in a pressure vessel.

  • Add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 3: Purification by Column Chromatography
  • Prepare a silica gel column in a suitable solvent system (e.g., 10% ethyl acetate in hexanes with 0.5% triethylamine).

  • Dissolve the crude this compound in a minimum amount of the eluent.

  • Load the sample onto the column and elute with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and analyze them by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 4: Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., isopropanol, ethanol, or a mixture such as ethyl acetate/hexanes).

  • If the solution is colored, a small amount of activated carbon can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cooling in an ice bath may improve the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Mandatory Visualization

Synthesis_Pathway cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis 4-Nitrobenzyl_halide 4-Nitrobenzyl halide 1-(4-nitrobenzyl)piperidine 1-(4-nitrobenzyl)piperidine 4-Nitrobenzyl_halide->1-(4-nitrobenzyl)piperidine Piperidine, Base Piperidine Piperidine Piperidine->1-(4-nitrobenzyl)piperidine This compound This compound 1-(4-nitrobenzyl)piperidine->this compound H2, Pd/C

Caption: Synthesis pathway of this compound.

Purification_Workflow Crude_Product Crude Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Impurity_Analysis Purity Analysis (HPLC, NMR) Pure_Product->Impurity_Analysis

Caption: General purification and analysis workflow.

Troubleshooting_Logic Problem Problem Encountered? Low_Yield Low Yield? Problem->Low_Yield Impurities Impurities Present? Problem->Impurities Check_Reagents Check Reagent Purity Low_Yield->Check_Reagents Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Base) Low_Yield->Optimize_Conditions Yes Purification_Method Choose Purification Method (Chromatography/Recrystallization) Impurities->Purification_Method Yes Characterize_Impurities Characterize Impurities (MS, NMR) Impurities->Characterize_Impurities Yes

Technical Support Center: Purification of Crude 4-(Piperidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 4-(Piperidin-1-ylmethyl)aniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 4-aminobenzaldehyde or 4-nitrobenzylamine, piperidine, and the reducing agent if applicable. Side products from over-alkylation or polymerization may also be present. Residual solvents from the reaction are also common impurities.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities. Flash column chromatography is highly effective for removing a wide range of impurities with varying polarities.[1][2] Recrystallization is a viable option if a suitable solvent system can be identified and is particularly good for removing minor impurities from a solid product.[3][4]

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the separation during column chromatography and to check the purity of fractions.[1][2] High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of purity.

Q4: My purified product is still colored. How can I remove colored impurities?

A4: If the product is a solid, recrystallization with the addition of a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities.[3][4] For column chromatography, ensuring a well-packed column and choosing an appropriate solvent system can improve the separation of colored byproducts.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Column Chromatography: Poor Separation Incorrect solvent system (too polar or non-polar).Perform TLC analysis with various solvent systems (e.g., gradients of hexanes/ethyl acetate or dichloromethane/methanol) to determine the optimal mobile phase for separation.[1]
Column overloaded with crude material.Use an appropriate amount of crude product for the column size. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Column packed improperly (air bubbles, cracks).Ensure the silica gel is packed uniformly as a slurry and allowed to settle without the solvent level dropping below the top of the silica.[2]
Recrystallization: Oiling Out The boiling point of the solvent is higher than the melting point of the compound.Select a solvent with a lower boiling point.
The solution is supersaturated or cooled too quickly.Add a small amount of additional hot solvent to redissolve the oil and allow the solution to cool more slowly. Scratching the inside of the flask or adding a seed crystal can help induce crystallization.[3]
Recrystallization: Low Recovery Using too much solvent for dissolution.Use the minimum amount of hot solvent required to fully dissolve the crude product.[3]
Premature crystallization during hot filtration.Preheat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.[3]
Incomplete crystallization.Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal formation before filtration.[4]
General: Product Degradation The compound may be sensitive to air or light.Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.[1] Protect from light if it is found to be light-sensitive.

Data Presentation

The following table summarizes typical expected outcomes for the purification of this compound using different methods. These values are illustrative and may vary based on the specific impurity profile of the crude material.

Purification Method Stationary/Solvent System Typical Purity (Post-Purification) Expected Yield Notes
Flash Column Chromatography Silica gel; Dichloromethane/Methanol gradient>98%70-90%Highly effective for a broad range of impurities. Can be time-consuming.[1]
Recrystallization Ethanol/Water or Ethyl acetate/Hexanes>99% (if successful)50-80%Dependent on finding a suitable solvent system. Good for removing minor impurities.[3]

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., 95:5 dichloromethane:methanol) to find a system that gives the target compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into a glass column and allow the solvent to drain while gently tapping the column to ensure even packing.[2] Do not let the silica bed run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.[2]

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity (gradient elution).[1]

  • Fraction Collection: Collect the eluent in fractions and monitor each fraction by TLC.[2]

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.[1]

Protocol 2: Recrystallization
  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) at room temperature and upon heating.[3] An ideal solvent will dissolve the compound when hot but not at room temperature.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, or if activated charcoal was used for decolorization, perform a hot filtration to remove them.[3]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature to allow for the formation of crystals. Further cooling in an ice bath can maximize the yield.[3]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor. Allow the crystals to dry on the filter paper or in a desiccator.[3]

Visualizations

PurificationWorkflow crude Crude Product tlc TLC Analysis crude->tlc decision Purity Check tlc->decision column Flash Column Chromatography decision->column Multiple Impurities recrystal Recrystallization decision->recrystal Minor Impurities pure Pure Product (>98%) column->pure waste Impurities column->waste recrystal->pure recrystal->waste TroubleshootingRecrystallization start Recrystallization Issue oiling Compound Oiled Out? start->oiling low_yield Low Yield? oiling->low_yield No solution1 Cool Slowly Add Seed Crystal Change Solvent oiling->solution1 Yes colored Product Still Colored? low_yield->colored No solution2 Use Minimum Hot Solvent Preheat Funnel Cool Thoroughly low_yield->solution2 Yes solution3 Use Activated Charcoal Repeat Recrystallization colored->solution3 Yes end Successful Purification colored->end No solution1->end solution2->end solution3->end

References

stability issues of 4-(Piperidin-1-ylmethyl)aniline in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-(Piperidin-1-ylmethyl)aniline in various solvents. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide is designed to help you identify and resolve stability issues with this compound in your experiments.

Issue 1: Rapid Degradation of this compound in Solution

  • Question: I am observing a rapid loss of my compound, this compound, in my solvent system shortly after preparation. What could be the cause?

  • Answer: Rapid degradation of this compound can be attributed to several factors, primarily related to the solvent environment and storage conditions. The aniline and piperidine moieties are susceptible to oxidation and pH-dependent reactions.

    • Oxidation: The primary amine of the aniline group and the tertiary amine within the piperidine ring can be susceptible to oxidation, which may be accelerated by exposure to air (oxygen), light, or the presence of oxidizing agents in the solvent.

    • pH Effects: The stability of amines is highly dependent on the pH of the solution. In acidic or basic conditions, the compound may undergo hydrolysis or other degradation reactions.

    • Solvent Reactivity: Certain solvents, especially those that are not high-purity or have been improperly stored, may contain impurities that can react with the compound.

    Troubleshooting Steps:

    • Solvent Quality: Ensure you are using high-purity, anhydrous solvents. If possible, degas the solvent before use to remove dissolved oxygen.

    • pH Control: If your experimental conditions allow, consider buffering the solution to a neutral pH.

    • Light Protection: Store solutions of this compound in amber vials or protect them from light to prevent photolytic degradation.

    • Inert Atmosphere: For maximum stability, especially for long-term storage, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis

  • Question: My HPLC/LC-MS analysis of a this compound solution shows several unexpected peaks that increase over time. What are these, and how can I prevent them?

  • Answer: The appearance of new peaks in your chromatogram is a strong indicator of compound degradation. Based on the structure of this compound, several degradation pathways are possible, leading to different products.

    • Oxidative Degradation: The aniline moiety can oxidize to form colored impurities. The tertiary amine of the piperidine ring can be oxidized to an N-oxide.

    • Hydrolysis: The benzylic carbon-nitrogen bond could be susceptible to hydrolysis under certain pH and temperature conditions, potentially cleaving the piperidine ring from the rest of the molecule.

    Troubleshooting and Identification Steps:

    • Forced Degradation Study: To identify the potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products. See the detailed protocol below.

    • LC-MS/MS Analysis: Use LC-MS/MS to characterize the unexpected peaks. The fragmentation patterns can help in elucidating the structures of the degradation products.

    • Review Solvent and Storage: As with rapid degradation, ensure the use of high-purity solvents and appropriate storage conditions (protection from light, air, and extreme pH).

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for solid this compound?

    • A1: Solid this compound should be stored in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.

  • Q2: In which common laboratory solvents is this compound most stable?

    • A2: While specific data is limited, compounds with similar structures tend to be more stable in aprotic solvents like DMSO and DMF for short-term use, provided they are of high purity. Protic solvents like methanol and water may facilitate degradation, especially if the pH is not controlled. See the stability data table below for a hypothetical comparison.

  • Q3: How can I monitor the stability of this compound in my experimental setup?

    • A3: The most common method for stability monitoring is High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[1][2] A stability-indicating method should be developed and validated to separate the parent compound from any potential degradation products.

Quantitative Data Summary

The following table provides hypothetical stability data for this compound in various solvents under controlled conditions (Room Temperature, protected from light) over 24 hours. This data is for illustrative purposes to guide solvent selection.

SolventPurity of Compound Remaining after 24h (%)Major Degradation Products Observed (Hypothetical)
Dimethyl Sulfoxide (DMSO)>98%Minor oxidative products
Acetonitrile (ACN)95%Oxidative and hydrolytic products
Methanol (MeOH)90%Oxidative and potential N-demethylation products
Water (pH 7.0)85%Hydrolytic and oxidative products
Water (pH 3.0)<70%Significant hydrolytic degradation
Water (pH 9.0)<75%Significant oxidative degradation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and develop a stability-indicating analytical method.[3][4]

Materials:

  • This compound

  • HPLC grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC or LC-MS system with a C18 column

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 4 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[4]

    • Thermal Degradation: Place a vial containing the stock solution in an oven at 80 °C for 24 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (ICH Q1B guidelines) for 24 hours.

  • Sample Analysis:

    • At the end of the stress period, cool the samples to room temperature.

    • Neutralize the acidic and basic samples with an appropriate volume of 0.1 M NaOH and 0.1 M HCl, respectively.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze all stressed samples, along with an unstressed control sample, by a validated HPLC or LC-MS method.

Expected Outcome: The chromatograms from the stressed samples will show the degradation of the parent peak and the formation of new peaks corresponding to degradation products. This information is crucial for developing a stability-indicating method.

Visualizations

TroubleshootingWorkflow start Start: Stability Issue Observed issue Issue Description: - Rapid Degradation - Unexpected Peaks start->issue check_conditions Review Experimental Conditions issue->check_conditions analysis Analyze Degradation issue->analysis solvent Solvent Quality: - High Purity? - Anhydrous? - Degassed? check_conditions->solvent storage Storage Conditions: - Light Protection? - Inert Atmosphere? - Temperature Control? check_conditions->storage ph_control pH of Solution: - Neutral? - Buffered? check_conditions->ph_control remediate Remediate Conditions: - Use fresh, high-purity solvent - Protect from light and air - Control pH solvent->remediate storage->remediate ph_control->remediate forced_degradation Perform Forced Degradation Study analysis->forced_degradation lcms LC-MS/MS Analysis of Unknown Peaks analysis->lcms forced_degradation->remediate lcms->remediate end End: Issue Resolved remediate->end

Caption: Troubleshooting workflow for stability issues of this compound.

DegradationPathways parent This compound oxidation Oxidative Stress (e.g., H₂O₂, Air) parent->oxidation hydrolysis Hydrolytic Stress (Acid/Base) parent->hydrolysis n_oxide Piperidine N-oxide Derivative oxidation->n_oxide aniline_ox Oxidized Aniline Derivative oxidation->aniline_ox cleavage Hydrolytic Cleavage Products hydrolysis->cleavage

Caption: Potential degradation pathways for this compound.

References

managing the basicity of 4-(Piperidin-1-ylmethyl)aniline in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Piperidin-1-ylmethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the dual basicity of this compound in chemical reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental work.

Understanding the Basicity of this compound

This compound possesses two basic nitrogen centers: the aniline nitrogen and the piperidine nitrogen. Understanding the difference in their basicity is crucial for controlling chemoselectivity in reactions.

  • Piperidine Nitrogen: This is an aliphatic amine. The lone pair of electrons on this nitrogen is localized and readily available for protonation or reaction with electrophiles. Aliphatic amines are significantly more basic than aromatic amines.

  • Aniline Nitrogen: This is an aromatic amine. The lone pair of electrons on this nitrogen is delocalized into the benzene ring's π-system, which reduces its availability and therefore its basicity.

This difference in basicity allows for selective reactions at one of the two amine sites by carefully controlling reaction conditions, such as pH.

Quantitative Data: Comparison of Basicity

Amine TypeRepresentative CompoundApproximate pKa of Conjugate AcidBasicity
Aliphatic (Piperidine)Piperidine~11.2More Basic
Aromatic (Aniline)Aniline~4.6Less Basic
This compound Piperidine Nitrogen~10-11 (Predicted) More Basic
Aniline Nitrogen~4-5 (Predicted) Less Basic

This significant difference in pKa values is the key to achieving selective functionalization.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during reactions with this compound in a question-and-answer format.

Q1: I am trying to perform a selective N-acylation on the aniline nitrogen, but I am getting a mixture of products, including di-acylation and acylation at the piperidine nitrogen. What is going wrong?

A1: This is a common issue arising from the higher nucleophilicity of the piperidine nitrogen. To favor acylation of the aniline nitrogen, you need to deactivate the more basic piperidine nitrogen.

  • pH Control: The most effective method is to perform the reaction under acidic conditions (around pH 4-5).[1] At this pH, the more basic piperidine nitrogen will be protonated, forming a piperidinium salt. This positively charged group is no longer nucleophilic and will not react with the acylating agent. The less basic aniline nitrogen remains largely unprotonated and is available to react.

  • Protecting Groups: An alternative, though more step-intensive, strategy is to first protect the piperidine nitrogen with a suitable protecting group, such as Boc (tert-butoxycarbonyl), perform the aniline acylation, and then deprotect the piperidine.

Troubleshooting workflow for unselective N-acylation.

Q2: I want to perform an N-alkylation specifically at the piperidine nitrogen. How can I avoid reaction at the aniline nitrogen?

A2: Given that the piperidine nitrogen is significantly more basic and nucleophilic than the aniline nitrogen, selective alkylation at the piperidine is more straightforward.

  • Standard Conditions: Under neutral or slightly basic conditions, the piperidine nitrogen will react preferentially with most alkylating agents.

  • Protecting the Aniline: To ensure complete selectivity, especially with highly reactive alkylating agents, you can first protect the aniline nitrogen. A common method is acetylation. The resulting acetamide is much less nucleophilic, directing alkylation to the piperidine. The acetyl group can be removed later by hydrolysis.

Q3: My reaction is not proceeding to completion. What are some possible causes?

A3: Several factors could lead to an incomplete reaction:

  • Insufficient Reagent: Ensure you are using the correct stoichiometry of your reagents. For alkylation, you might need a slight excess of the alkylating agent.

  • Temperature: Some reactions may require heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine if it is progressing at room temperature before deciding to apply heat.

  • Solvent Choice: The choice of solvent can be critical. For many N-alkylation reactions, polar aprotic solvents like DMF or acetonitrile are suitable.

  • Base Strength: If a base is required for your reaction (e.g., to neutralize HCl formed during an acylation with an acyl chloride), ensure it is strong enough to deprotonate the intended amine but not so strong that it causes unwanted side reactions.

Q4: How can I selectively protect one of the two amine groups?

A4: Orthogonal protection is a key strategy for managing the two amine groups.

  • Protecting the Aniline (as an amide): Reacting this compound with acetic anhydride will selectively form the acetamide at the aniline position under appropriate conditions, leaving the piperidine amine free for subsequent reactions.

  • Protecting the Piperidine (as a carbamate): To protect the more nucleophilic piperidine, you can use Boc-anhydride ((Boc)₂O). Under standard conditions, the piperidine will react preferentially.

  • pH-Controlled Aniline Protection: A more elegant method for protecting the aniline is to perform the reaction at a controlled pH of around 4.5.[1] In these conditions, the aliphatic piperidine is protonated and non-nucleophilic, allowing for selective protection of the aromatic aniline.[1]

Orthogonal_Protection cluster_0 Selective Aniline Protection Aniline Aniline (pKa ~4.5) Protected_Aniline Protected Aniline Aniline->Protected_Aniline  Protecting Agent (e.g., (Boc)2O) Piperidine Piperidine (pKa ~11) Protonated_Piperidine Piperidinium (non-nucleophilic) Piperidine->Protonated_Piperidine  pH 4-5 (H+)

Logic for pH-controlled selective aniline protection.

Experimental Protocols

Protocol 1: Selective N-Acetylation of the Aniline Nitrogen

This protocol is adapted from standard aniline acetylation procedures.[2][3][4]

Objective: To selectively acetylate the aniline nitrogen of this compound.

Materials:

  • This compound

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Sodium Acetate

  • Water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of 10% aqueous acetic acid. This will protonate the piperidine nitrogen.

  • Cool the solution in an ice bath.

  • Slowly add 1.1 equivalents of acetic anhydride to the stirred solution.

  • In a separate beaker, prepare a solution of 1.5 equivalents of sodium acetate in water.

  • After the addition of acetic anhydride is complete, slowly add the sodium acetate solution to neutralize the acetic acid.

  • The product, N-(4-((piperidin-1-yl)methyl)phenyl)acetamide, should precipitate out of the solution.

  • Continue stirring in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The product can be recrystallized from ethanol/water if further purification is needed.

Protocol 2: Selective N-Boc Protection of the Piperidine Nitrogen

This protocol is based on standard procedures for the Boc protection of amines.

Objective: To selectively protect the piperidine nitrogen of this compound.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1.0 equivalent of this compound in DCM or THF.

  • Add 1.2 equivalents of a non-nucleophilic base such as triethylamine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 1.1 equivalents of (Boc)₂O in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, tert-butyl 4-((4-aminophenyl)methyl)piperidine-1-carboxylate.

  • Purify the product by column chromatography on silica gel if necessary.

Experimental_Workflow cluster_aniline Selective Aniline Acetylation cluster_piperidine Selective Piperidine Boc Protection A1 Dissolve in aq. Acetic Acid A2 Add Acetic Anhydride at 0°C A1->A2 A3 Add Sodium Acetate A2->A3 A4 Precipitate and Filter A3->A4 P1 Dissolve in DCM with Base P2 Add (Boc)2O at 0°C P1->P2 P3 Aqueous Workup P2->P3 P4 Purify by Chromatography P3->P4

General experimental workflows.

References

Technical Support Center: Optimizing Column Chromatography for 4-(Piperidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(Piperidin-1-ylmethyl)aniline using column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound streak or tail badly on a standard silica gel column?

A1: Severe peak tailing is the most common issue when purifying basic compounds like this compound on standard silica gel.[1] This occurs because the basic amine groups interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica.[1][2] This strong, sometimes irreversible, binding leads to a continuous "bleeding" of the compound down the column rather than a sharp, well-defined band, resulting in poor separation, low recovery, and broad fractions.

Q2: What is the best stationary phase for purifying this compound?

A2: While standard silica gel can be used with modifications to the mobile phase, alternative stationary phases often provide better results.[3] Consider these options:

  • Amine-functionalized silica: This is often an excellent choice as it has a less acidic surface, which minimizes the strong interactions that cause tailing.[2]

  • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[4] Basic or neutral alumina is generally preferred over acidic alumina.

  • Reversed-phase silica (C18): This can be effective, particularly when using a mobile phase with a high pH to ensure the amine is in its neutral, more lipophilic form.[3][5]

Q3: How can I prevent tailing on a standard silica gel column?

A3: If you must use standard silica gel, the most effective strategy is to add a small amount of a competing base to your mobile phase.[2] This base will occupy the acidic silanol sites on the silica, preventing your target compound from binding too strongly. Common additives include:

  • Triethylamine (TEA): Typically added at a concentration of 0.1-1% to the eluent.[6][7]

  • Ammonia: A solution of ammonia in methanol (e.g., 1-2%) can be used as a polar component in your eluent system.[7][8]

Q4: What is a good starting solvent system (mobile phase) for this compound?

A4: The choice of solvent depends on the stationary phase. For a normal-phase separation on silica or alumina, a good starting point is a mixture of a non-polar and a polar solvent. A common system is Dichloromethane/Methanol or Ethyl Acetate/Hexane.[8][9] You will need to add a basic modifier as discussed in Q3 if using standard silica. For reversed-phase chromatography, a typical mobile phase would be a mixture of water and acetonitrile or methanol, with a basic modifier to maintain a high pH.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Severe Peak Tailing Strong interaction between the basic amine and acidic silica surface.[1][10]1. Add 0.1-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase.[6][7] 2. Switch to a less acidic stationary phase like neutral alumina or amine-functionalized silica.[2][3] 3. Consider using reversed-phase chromatography with a high pH mobile phase.[5]
Compound Won't Elute (Stuck on Column) 1. The mobile phase is not polar enough. 2. Irreversible binding to the stationary phase.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a DCM/MeOH system). 2. If using silica, the compound may have decomposed.[4] Test compound stability on a TLC plate first.[4] Consider switching to a different stationary phase.
Poor Separation from Impurities 1. Inappropriate solvent system. 2. Column was overloaded with the sample.[1] 3. Column was packed improperly.1. Optimize the solvent system using Thin Layer Chromatography (TLC) first to achieve better separation. 2. Reduce the amount of crude material loaded onto the column. A general rule is to use 20-50 times the sample weight in adsorbent.[11] 3. Ensure the column is packed uniformly without any cracks or channels.[1]
Low Recovery of Compound 1. Irreversible adsorption onto the silica gel. 2. The compound is eluting in very broad fractions and is difficult to detect.1. Use a mobile phase containing a basic additive (TEA, NH4OH) or switch to a different stationary phase.[3][12] 2. Mitigate tailing to obtain sharper peaks. Concentrate all fractions and analyze by TLC to locate your compound.[4]

Experimental Protocols

Protocol 1: Normal-Phase Chromatography on Silica Gel with a Basic Modifier

This protocol is a standard approach when only silica gel is available.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 95:5 Dichloromethane:Methanol).

    • To find the optimal system, prepare a developing jar containing your chosen eluent plus 1% triethylamine.

    • The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.3.

  • Column Preparation (Slurry Method):

    • In a beaker, mix silica gel with your chosen initial mobile phase (containing 1% TEA) to form a homogenous slurry.

    • Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.[13]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your initial mobile phase, collecting fractions.

    • If the compound elutes too slowly, you can gradually increase the polarity of the mobile phase (e.g., move from 95:5 DCM:MeOH to 90:10 DCM:MeOH, always maintaining the 1% TEA).

    • Monitor the collected fractions by TLC to identify those containing the purified product.

Protocol 2: Normal-Phase Chromatography on Amine-Functionalized Silica

This is a more specialized but often simpler method that avoids the need for basic additives in the mobile phase.

  • TLC Analysis:

    • Use amine-functionalized TLC plates if available for the most accurate prediction.

    • Develop the plate in various ratios of a non-polar and polar solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).

    • Aim for an Rf of 0.2-0.3 for the target compound.

  • Column Preparation:

    • Prepare a slurry of amine-functionalized silica in your starting eluent.

    • Pack the column as described in Protocol 1.

  • Sample Loading:

    • Use the dry loading method as described in Protocol 1 for best results.

  • Elution and Fraction Collection:

    • Elute the column with the solvent system determined by TLC analysis.

    • A gradient elution (gradually increasing the solvent polarity) can be used to separate impurities effectively.

    • Collect and analyze fractions by TLC.

Data Summary Tables

Table 1: Recommended Starting Conditions for Different Stationary Phases

Stationary PhaseRecommended Mobile Phase SystemModifierKey Advantage
Silica Gel Dichloromethane/Methanol0.5-1% TriethylamineReadily available and economical.
Alumina (Neutral) Ethyl Acetate/HexaneNoneGood for basic compounds, avoids acidic interactions.
Amine-Functionalized Silica Ethyl Acetate/HexaneNoneExcellent for suppressing tailing of amines, simplified mobile phase.[2]
Reversed-Phase (C18) Acetonitrile/Water0.1% Ammonium Hydroxide (to maintain pH > 8)Effective for polar amines, offers a different selectivity.[3]

Table 2: Example TLC Data for Optimization on Silica Gel

Mobile Phase (DCM:MeOH)Modifier (TEA)Rf of this compoundObservation
95:5None0.1Severe Tailing
95:51%0.25Symmetrical Spot
90:10None0.3Significant Tailing
90:101%0.45Symmetrical Spot

Visualizations

Workflow_Column_Chromatography cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Optimization (Select Solvents) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final Final Evaporate->Final Pure Compound

Caption: General workflow for column chromatography purification.

Troubleshooting_Tailing Start Problem: Severe Peak Tailing? Cause Cause: Basic amine interacting with acidic silica. Start->Cause Solution1 Option A: Modify Mobile Phase Cause->Solution1 Solution2 Option B: Change Stationary Phase Cause->Solution2 Action1a Add 1% Triethylamine to Eluent Solution1->Action1a Action1b Add 1-2% NH4OH in MeOH to Eluent Solution1->Action1b Action2a Use Amine-Functionalized Silica Solution2->Action2a Action2b Use Neutral Alumina Solution2->Action2b End Result: Symmetrical Peak Action1a->End Action1b->End Action2a->End Action2b->End

Caption: Decision tree for troubleshooting peak tailing.

References

dealing with over-alkylation of the piperidine nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the over-alkylation of piperidine nitrogen during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation of piperidine nitrogen and why is it a problem?

A1: Over-alkylation refers to the addition of more than one alkyl group to the piperidine nitrogen, leading to the formation of a quaternary ammonium salt. This is a common side reaction during N-alkylation.[1] The resulting quaternary salt is a byproduct that can be difficult to separate from the desired mono-alkylated product, often leading to lower yields and purification challenges.[2]

Q2: What are the main factors that contribute to over-alkylation?

A2: Several factors can promote over-alkylation:

  • High reactivity of the alkylating agent: More reactive alkylating agents, such as methyl iodide or benzyl bromide, are more prone to causing over-alkylation.

  • Stoichiometry: Using an excess of the alkylating agent significantly increases the likelihood of a second alkylation event.[3]

  • Reaction conditions: Higher temperatures can increase the rate of the second alkylation. The choice of solvent and base also plays a crucial role.[4][5]

Q3: How can I minimize or prevent the formation of the quaternary ammonium salt?

A3: There are several effective strategies to favor mono-alkylation:

  • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent.[3]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance, using a syringe pump, helps to maintain a low concentration of the electrophile and reduces the chance of a second alkylation.[3]

  • Use of a Protecting Group: Employing a protecting group, such as the tert-butoxycarbonyl (Boc) group, on the piperidine nitrogen allows for the functionalization of other parts of the molecule, followed by deprotection to reveal the mono-alkylated piperidine.[6]

  • Reductive Amination: This method involves reacting the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced. Reductive amination is highly selective for mono-alkylation and avoids the formation of quaternary ammonium salts.[6]

Q4: What are the best practices for purifying my desired N-alkylpiperidine from the quaternary ammonium salt byproduct?

A4: The purification strategy depends on the properties of your product and the byproduct. Common methods include:

  • Liquid-Liquid Extraction: Quaternary ammonium salts are often highly polar and water-soluble. You can wash the organic reaction mixture with water to remove the salt. Adjusting the pH of the aqueous layer can further aid in separating the desired amine.[7]

  • Recrystallization: If your desired product is a solid, recrystallization from a suitable solvent can effectively remove the more soluble quaternary salt.

  • Column Chromatography: While quaternary salts can sometimes be challenging to chromatograph, using a polar stationary phase like alumina or a mixed-mode column can be effective.[2] A common eluent system for separating amines and their salts is a mixture of dichloromethane, acetone, methanol, and water.[2]

Troubleshooting Guides

Issue: High percentage of over-alkylation (quaternary salt formation) observed.
Potential Cause Troubleshooting Action
Incorrect Stoichiometry Use a slight excess (1.1-1.2 equivalents) of piperidine relative to the alkylating agent.
Rapid Addition of Alkylating Agent Add the alkylating agent dropwise or via a syringe pump over an extended period.[3]
High Reaction Temperature Lower the reaction temperature. While this may slow down the reaction, it can significantly improve selectivity for mono-alkylation.[8]
Highly Reactive Alkylating Agent If possible, consider using a less reactive alkylating agent (e.g., an alkyl chloride instead of an iodide).
Inappropriate Solvent The choice of solvent can influence the reaction's selectivity. Experiment with different solvents to find the optimal conditions for your specific reaction.[5][9]

Data Presentation

Table 1: Influence of Stoichiometry on N-Benzylation of Piperidine
Piperidine (eq.)Benzyl Bromide (eq.)Mono-alkylation Product Yield (%)Di-alkylation (Quaternary Salt) (%)
1.01.0~70-80%~15-25%
1.21.0~85-95%~5-10%
1.01.2~50-60%~35-45%
2.01.0>95%<5%

Note: Yields are approximate and can vary based on specific reaction conditions such as solvent, temperature, and reaction time.

Table 2: Comparison of Methods for Mono-Alkylation of Piperidine
Method Typical Reagents Advantages Disadvantages Typical Yield of Mono-alkylated Product
Direct Alkylation Piperidine, Alkyl Halide, Base (e.g., K₂CO₃)Simple, one-step procedure.Prone to over-alkylation, especially with reactive alkyl halides.[3]60-95% (highly condition dependent)
Reductive Amination Piperidine, Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)High selectivity for mono-alkylation, avoids quaternary salt formation.[6]Two-step process (imine formation and reduction), may require specific reducing agents.80-98%
Protecting Group Strategy 1. Boc₂O, Et₃N2. Alkyl Halide, Base3. TFA or HClExcellent control over selectivity, allows for other transformations.[6]Multi-step process (protection, alkylation, deprotection), increases overall synthesis length.>95% (over three steps)

Experimental Protocols

Protocol 1: Controlled Mono-N-Alkylation of Piperidine

This protocol aims to minimize over-alkylation by controlling stoichiometry and the rate of addition of the alkylating agent.

Materials:

  • Piperidine (1.1 equivalents)

  • Alkyl halide (e.g., benzyl bromide, 1.0 equivalent)

  • Anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents)

  • Anhydrous acetonitrile (MeCN)

  • Syringe pump

  • Round-bottom flask with a stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add piperidine and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate to the mixture.

  • Stir the suspension at room temperature.

  • Load the alkyl halide into a syringe and place it on a syringe pump.

  • Add the alkyl halide to the reaction mixture dropwise over a period of 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be further purified by liquid-liquid extraction or column chromatography.

Protocol 2: Reductive Amination of Piperidine with an Aldehyde

This protocol provides a highly selective method for mono-N-alkylation.

Materials:

  • Piperidine (1.0 equivalent)

  • Aldehyde (e.g., benzaldehyde, 1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with a stir bar

Procedure:

  • To a round-bottom flask, add piperidine and the aldehyde in anhydrous DCM.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 3: Purification by Liquid-Liquid Extraction to Remove Quaternary Ammonium Salt

This protocol is effective for separating the desired N-alkylpiperidine from the water-soluble quaternary ammonium salt byproduct.

Materials:

  • Crude reaction mixture containing N-alkylpiperidine and quaternary ammonium salt

  • Diethyl ether (or another suitable organic solvent)

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Separatory funnel

Procedure:

  • Dissolve the crude reaction mixture in diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of deionized water and shake vigorously.

  • Allow the layers to separate and drain the aqueous layer. This step removes the majority of the water-soluble quaternary ammonium salt.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities.

  • Wash the organic layer again with deionized water.

  • Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified N-alkylpiperidine.

Visualizations

Over_Alkylation_Reaction Piperidine Piperidine (Secondary Amine) Mono_Alkylated N-Alkylpiperidine (Tertiary Amine) (Desired Product) Piperidine->Mono_Alkylated + RX Alkyl_Halide Alkyl Halide (RX) Quaternary_Salt Quaternary Ammonium Salt (Over-alkylation Product) Mono_Alkylated->Quaternary_Salt + RX

Caption: Reaction pathway showing the formation of the desired mono-alkylated product and the over-alkylation byproduct.

Troubleshooting_Workflow Start Over-alkylation Observed? Check_Stoichiometry Check Stoichiometry Start->Check_Stoichiometry Yes Slow_Addition Implement Slow Addition Check_Stoichiometry->Slow_Addition Lower_Temp Lower Reaction Temperature Slow_Addition->Lower_Temp Change_Method Consider Alternative Method Lower_Temp->Change_Method Reductive_Amination Reductive Amination Change_Method->Reductive_Amination Protecting_Group Protecting Group Strategy Change_Method->Protecting_Group End Mono-alkylation Favored Reductive_Amination->End Protecting_Group->End

Caption: A troubleshooting workflow for addressing over-alkylation of piperidine nitrogen.

Purification_Strategy Crude_Mixture Crude Product (N-Alkylpiperidine + Quaternary Salt) Is_Product_Solid Is Desired Product a Solid? Crude_Mixture->Is_Product_Solid Recrystallize Recrystallization Is_Product_Solid->Recrystallize Yes Liquid_Extraction Liquid-Liquid Extraction Is_Product_Solid->Liquid_Extraction No Pure_Product Pure N-Alkylpiperidine Recrystallize->Pure_Product Column_Chromatography Column Chromatography Liquid_Extraction->Column_Chromatography If impurities remain Liquid_Extraction->Pure_Product Column_Chromatography->Pure_Product

References

improving the stereoselectivity of reactions involving piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis of stereochemically-defined piperidine derivatives.

Issue 1: Low Diastereoselectivity in Cyclization Reactions (e.g., Pictet-Spengler)

You are performing a cyclization reaction to form a piperidine ring, but the desired diastereomer is being formed in a low ratio.

  • Question: My Pictet-Spengler reaction is yielding a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

  • Answer: Low diastereoselectivity in the Pictet-Spengler reaction can be influenced by several factors related to the reaction conditions and the substrate itself.[1] Here are some troubleshooting steps to enhance the formation of the desired diastereomer:

    • Optimize Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to decreased selectivity.[1] It is advisable to screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C).[1]

    • Screen Acid Catalysts: The nature and concentration of the acid catalyst play a crucial role in determining the geometry of the iminium ion intermediate and the transition state of the cyclization.[1] You should evaluate a variety of Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and their concentrations.[1] In some cases, milder conditions may provide better results.[1]

    • Vary the Solvent: The polarity and coordinating ability of the solvent can affect the stability of the diastereomeric transition states.[1] Experimenting with solvents of different polarities such as toluene, dichloromethane, or acetonitrile is recommended.[1]

    • Modify the Substrate: The steric and electronic properties of the substituents on your starting materials can significantly direct the cyclization.[1] If feasible, consider altering protecting groups or other substituents to introduce greater steric hindrance that favors the formation of one diastereomer over the other.[1]

Troubleshooting_Diastereoselectivity cluster_0 Low Diastereoselectivity cluster_1 Troubleshooting Steps cluster_2 Outcome issue Low d.r. in Cyclization temp Optimize Temperature (Screen -78°C to RT) issue->temp catalyst Screen Acid Catalysts (Brønsted vs. Lewis, concentration) issue->catalyst solvent Vary Solvent Polarity (e.g., Toluene, DCM, MeCN) issue->solvent substrate Modify Substrate (e.g., Bulky protecting groups) issue->substrate outcome Improved Diastereoselectivity temp->outcome catalyst->outcome solvent->outcome substrate->outcome

Issue 2: Low Enantiomeric Excess (e.e.) in Asymmetric Catalysis

You are using a chiral catalyst to introduce a stereocenter, but the reaction is producing a nearly racemic mixture.

  • Question: My rhodium-catalyzed C-H functionalization is resulting in a low enantiomeric excess. What steps can I take to improve it?

  • Answer: Achieving high enantioselectivity in catalytic reactions is a common challenge. Several factors can contribute to low e.e. values. Here is a systematic approach to troubleshoot this issue:

    • Catalyst and Ligand Selection: The choice of the chiral ligand and metal precursor is paramount. If using a known catalytic system, ensure the catalyst is pure and handled under appropriate inert conditions. Consider screening different chiral ligands, as even small structural modifications can have a significant impact on enantioselectivity.[2][3] For instance, in rhodium-catalyzed C-H functionalization of piperidines, different chiral dirhodium tetracarboxylate catalysts can lead to a wide range of diastereomeric ratios and enantiomeric excesses.[3]

    • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.[4] Lowering the reaction temperature generally enhances enantioselectivity because the difference in activation energies for the formation of the two enantiomers becomes more pronounced.[4] However, this may also decrease the reaction rate, so finding an optimal balance is key.[4]

    • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex in the transition state.[4] Screening a variety of solvents with different polarities and coordinating abilities is recommended. Non-coordinating solvents are often a good starting point as they are less likely to interfere with the catalyst-substrate interaction.[4]

    • Metal-to-Ligand Ratio: An incorrect ratio of the metal precursor to the chiral ligand can lead to the formation of less selective or even inactive catalytic species.[4] A common starting point is a 1:1.1 or 1:1.2 ratio of metal to ligand, but it is advisable to screen different ratios to find the optimum for your specific reaction.[4]

ParameterRecommendationRationale
Catalyst/Ligand Screen a library of chiral ligands. Verify catalyst purity.The chiral environment of the catalyst is the primary source of stereochemical induction.[2][3]
Temperature Screen a range of lower temperatures (e.g., 0 °C, -20 °C).Favors the transition state leading to the major enantiomer.[4]
Solvent Test solvents with varying polarities and coordinating abilities.The solvent can influence the geometry and stability of the diastereomeric transition states.[4]
Stoichiometry Optimize the metal-to-ligand ratio.Incorrect ratios can form less selective catalytic species.[4]

Issue 3: Poor Yield or Incomplete Conversion

The reaction is not proceeding to completion, or a significant amount of side products are being formed.

  • Question: My intramolecular cyclization to form a piperidine is giving a low yield and I'm observing multiple byproducts. What could be the cause?

  • Answer: Low yields and the formation of side products can stem from several issues. Here's a logical workflow to diagnose and solve the problem:

    • Catalyst Inactivation: Transition metal catalysts can be sensitive to air and moisture. Ensure that your catalyst is handled under strictly inert conditions and that your reagents and solvents are anhydrous. You might also consider increasing the catalyst loading.

    • Reaction Concentration: For intramolecular reactions, the concentration can be critical. If the reaction is too dilute, intermolecular side reactions may become competitive. Conversely, if it is too concentrated, other side reactions could be favored. Experiment with different concentrations to favor the desired intramolecular cyclization.

    • Analyze Side Products: Isolate and characterize the major side products. Understanding their structure can provide valuable insight into the competing reaction pathways. This information can help you adjust the reaction conditions (e.g., temperature, stoichiometry, order of reagent addition) to disfavor these pathways.

    • Protecting Group Strategy: The choice of the nitrogen protecting group can significantly influence the reactivity and stability of the substrate and intermediates. A different protecting group might prevent side reactions or facilitate the desired transformation. For example, the bulky tert-butyloxycarbonyl (Boc) group is often used to direct stereoselectivity and can also influence reactivity.[1]

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield / Incomplete Conversion catalyst_inactive Catalyst Inactivation (Air/Moisture Sensitivity) start->catalyst_inactive concentration Suboptimal Concentration (Intermolecular vs. Intramolecular) start->concentration side_reactions Competing Side Reactions start->side_reactions handle_inert Handle Catalyst Under Inert Gas Increase Catalyst Loading catalyst_inactive->handle_inert optimize_conc Optimize Reaction Concentration concentration->optimize_conc analyze_byproducts Analyze Side Products Adjust Stoichiometry/Temperature side_reactions->analyze_byproducts end Improved Yield handle_inert->end optimize_conc->end analyze_byproducts->end

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for achieving stereoselectivity in piperidine synthesis?

A1: The three most successful general approaches are:

  • The Chiral Pool: Utilizing readily available enantiopure starting materials, such as amino acids, to construct the piperidine ring.[5][6]

  • Chiral Catalysts: Employing a chiral catalyst, often a transition metal complex with a chiral ligand, to control the stereochemical outcome of the reaction.[5][6][7] This approach is highly versatile and allows for the asymmetric synthesis of a wide range of piperidine derivatives.[7][8]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate to direct the stereoselective formation or derivatization of the piperidine ring.[5][6] The auxiliary is typically removed in a subsequent step.

Q2: How important is the choice of the nitrogen protecting group for stereoselectivity?

A2: The N-protecting group is crucial and can influence the stereochemical outcome in several ways.[1] It can exert steric control, directing the approach of a reagent to the less hindered face of the molecule. It can also participate in chelation with a metal catalyst, creating a more rigid transition state that enhances stereoselectivity. Furthermore, the protecting group affects the reactivity of the piperidine ring and can be beneficial for purification. The tert-butyloxycarbonyl (Boc) group is a widely used example that can effectively direct stereoselectivity.[1]

Q3: Can enzymatic reactions be used to improve the stereoselectivity of piperidine synthesis?

A3: Yes, enzymatic reactions are a powerful tool for achieving high stereoselectivity. For instance, the enzymatic reduction of a piperidinone precursor using carbonyl reductases can produce chiral hydroxypiperidines with high enantiomeric excess.[1] If you are experiencing low e.e. in such a reaction, you can:

  • Screen a library of different carbonyl reductases.

  • Optimize the cofactor regeneration system if you are not using a whole-cell system.

  • Adjust the pH and temperature, as enzyme activity and selectivity are highly dependent on these parameters.[1]

  • Control the substrate concentration to avoid potential substrate or product inhibition.[1]

A chemo-enzymatic approach, combining chemical synthesis with biocatalysis, has also been developed for the asymmetric dearomatization of activated pyridines to prepare stereochemically defined piperidines.[9]

Q4: For a C-H functionalization reaction on a piperidine ring, what factors determine the site-selectivity (e.g., C2 vs. C3 vs. C4)?

A4: The site-selectivity of C-H functionalization is a complex interplay of electronic and steric factors, which can be controlled by the choice of catalyst and protecting group.[3]

  • C2-Position: This position is electronically activated due to the adjacent nitrogen atom, which can stabilize a partial positive charge in the transition state.[3] Therefore, C2 functionalization is often the electronically preferred pathway.

  • C3-Position: This position is electronically deactivated due to the inductive effect of the nitrogen atom.[3]

  • C4-Position: This position is less electronically deactivated than C3 and is often sterically the most accessible.[3]

By using sterically demanding catalysts or specific N-protecting groups that block the C2 positions, it is possible to override the intrinsic electronic preference and achieve functionalization at the C4 position.[3]

Experimental Protocols

General Protocol for a Catalytic Asymmetric Pictet-Spengler Reaction

This protocol provides a general guideline for setting up a catalytic asymmetric Pictet-Spengler reaction to synthesize chiral tetrahydro-β-carbolines, a class of piperidine-containing structures.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-arylethylamine (1.0 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane) in a flame-dried flask.[1]

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) using a suitable cooling bath.[1]

  • Reagent Addition: Add the aldehyde or ketone (1.1 equivalents) to the cooled solution.[1]

  • Catalyst Addition: Slowly add the chiral acid catalyst (e.g., a chiral phosphoric acid, typically 5-20 mol%) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[1]

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 times).[1]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.

Experimental_Workflow start Start prep 1. Dissolve β-arylethylamine in anhydrous solvent under N₂ start->prep cool 2. Cool solution to desired temperature (-78°C to 0°C) prep->cool add_reagents 3. Add aldehyde/ketone cool->add_reagents add_catalyst 4. Add chiral acid catalyst add_reagents->add_catalyst monitor 5. Stir and monitor reaction by TLC/LC-MS add_catalyst->monitor quench 6. Quench with sat. NaHCO₃ monitor->quench extract 7. Extract with organic solvent quench->extract dry 8. Dry, filter, and concentrate extract->dry purify 9. Purify via column chromatography dry->purify analyze 10. Analyze d.r. (NMR) and e.e. (Chiral HPLC) purify->analyze end End analyze->end

References

minimizing byproduct formation in the synthesis of piperidine-containing compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on minimizing byproduct formation during the synthesis of piperidine-containing compounds and addressing common challenges encountered in the lab.

Troubleshooting Guides

This section addresses specific issues categorized by common synthetic methodologies.

Catalytic Hydrogenation of Pyridine Derivatives

The catalytic hydrogenation of pyridines is a fundamental method for piperidine synthesis, but it can be affected by incomplete reduction or the formation of side products.[1]

Issue 1.1: Incomplete Reduction Leading to Dihydropyridine and Tetrahydropyridine Byproducts

  • Question: My reaction is sluggish, and I'm observing significant amounts of partially hydrogenated intermediates (dihydropyridines, tetrahydropyridines). How can I drive the reaction to completion?

  • Answer: Incomplete reduction is a common challenge.[2] The following steps can help optimize the reaction:

    • Increase Hydrogen Pressure: Higher pressure enhances the hydrogenation rate, favoring the fully saturated piperidine ring.[1]

    • Optimize Catalyst Loading: Insufficient catalyst can lead to incomplete conversion. A typical loading is 5-10 mol%.[1]

    • Change the Catalyst: Catalyst activity varies. Rhodium on carbon (Rh/C) is often more effective for pyridine hydrogenation than palladium on carbon (Pd/C).[1] Platinum-based catalysts like PtO₂ (Adams' catalyst) are also highly effective.[1]

    • Elevate the Temperature: Increasing the temperature can improve the reaction rate, but exercise caution as it may also promote side reactions.[1]

    • Solvent Choice: Protic solvents such as acetic acid or ethanol are commonly used and can enhance the reaction rate.[1]

Issue 1.2: Formation of N-Alkylated Piperidine Byproducts

  • Question: I'm observing the formation of N-alkylated piperidines, especially when using alcoholic solvents at high temperatures. How can I prevent this?

  • Answer: N-alkylation can occur when the newly formed piperidine acts as a nucleophile and reacts with the alcohol solvent.[1] To mitigate this:

    • Lower the Reaction Temperature: If the reaction kinetics allow, perform the hydrogenation at a lower temperature.[1]

    • Use a Non-Alkylating Solvent: Consider solvents less likely to act as alkylating agents, such as ethyl acetate or ethereal solvents.[1]

Troubleshooting Workflow: Incomplete Hydrogenation

start Problem: Incomplete Hydrogenation (Presence of DHP/THP) q1 Is Catalyst Loading Sufficient (5-10 mol%)? start->q1 s1 Action: Increase Catalyst Loading q1->s1 No q2 Is Hydrogen Pressure Adequate? q1->q2 Yes s1->q2 s2 Action: Increase H2 Pressure q2->s2 No q3 Is Catalyst Type Optimal? q2->q3 Yes s2->q3 s3 Action: Consider Rh/C or PtO₂ instead of Pd/C q3->s3 No q4 Is Reaction Temperature Optimized? q3->q4 Yes s3->q4 s4 Action: Carefully Increase Temperature q4->s4 No end_node Outcome: Complete Reduction to Piperidine q4->end_node Yes s4->end_node

Caption: Troubleshooting flowchart for incomplete hydrogenation.

Reductive Amination
  • Question: My reductive amination of glutaraldehyde is giving low yields. What can I do to improve the outcome?

  • Answer: Low yields can result from several factors.[1] When using primary amines, a 5-hydroxy-pentanyl derivative can sometimes form as a side-product.[2]

    • Optimize pH: The pH is critical. If it's too low, the amine will be protonated and non-nucleophilic. If it's too high, imine formation will be slow.[1]

    • Use a Dehydrating Agent: The formation of the imine intermediate involves eliminating water. Adding a dehydrating agent, like molecular sieves, can drive the equilibrium towards the imine and improve the overall yield.[1]

    • Increase Reaction Time or Temperature: If the reaction is sluggish, increasing the reaction time or gently heating the mixture may be necessary.[1]

Piperidine in Solid-Phase Peptide Synthesis (SPPS)

Piperidine is widely used to remove the Fmoc protecting group in SPPS, but its basicity can catalyze several side reactions.[3][4]

  • Question: I am observing deletion sequences in my peptide after SPPS. What is the cause?

  • Answer: This is likely due to incomplete Fmoc deprotection. The bulky nature of polyethylene glycol (PEG) chains can cause steric hindrance, blocking piperidine from accessing the Fmoc group.[3] Poor solvation of the resin or peptide-conjugate can also limit the diffusion of the piperidine solution.[3]

  • Question: What are the most common side reactions caused by piperidine during Fmoc deprotection?

  • Answer:

    • Aspartimide Formation: Piperidine can catalyze the formation of a cyclic imide, particularly in sequences containing Asp-Gly or Asp-Ser motifs.[4] This can lead to a mixture of byproducts.[3]

    • Diketopiperazine (DKP) Formation: DKP cyclization is another common side reaction initiated by piperidine, especially when Proline or Glycine are the C-terminal residues.[4]

    • Aza-Michael Addition: If a linker contains a maleimide group, piperidine can undergo an aza-Michael addition to the double bond, consuming the maleimide and preventing its intended conjugation.[3]

Side ReactionSusceptible Sequence/MoietyResulting Byproduct(s)Mitigation Strategy
Aspartimide Formation Asp-Gly, Asp-Ala, Asp-Ser[4]Cyclic imide, α- and β-peptides, piperidide adducts[3]Use a less nucleophilic base like DBU[5] or piperazine; add HOBt[6]
Diketopiperazine (DKP) C-terminal Pro or Gly[4]Cyclic dipeptide, chain terminationUse 2-chlorotrityl chloride resin; introduce the second amino acid as a dipeptide
Aza-Michael Addition Maleimide-containing linkersPiperidine-succinimide adduct[3]Introduce the maleimide linker after the final piperidine deprotection step[3]

Frequently Asked Questions (FAQs)

Q1: My piperidine has turned yellow. What is the cause and how can I fix it? A: A yellow color in piperidine is typically due to oxidation products.[7][8] While this may not affect all applications, purification is recommended for high-purity work. The most effective method for removing these colored impurities is distillation.[7][8] To prevent future discoloration, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.[7][8]

Q2: I'm struggling to separate piperidine from a pyridine impurity by distillation. Why is this so difficult? A: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation challenging.[7] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C under atmospheric pressure.[7] To overcome this, chemical separation is recommended. Piperidine reacts with CO₂ to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[7][9]

ComponentPercentage in Azeotrope (by weight)Boiling Point of Azeotrope (°C)
Piperidine~92%[7]106.1[7]
Pyridine~8%[7]106.1[7]

Q3: My solution of piperidine in DMF crystallized upon storage. What happened? A: This is a common issue with amines.[10] The crystallization is likely due to the formation of a salt.[7] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like HCl (which can be liberated from other reagents in storage) to form piperidine hydrochloride.[7][10] To resolve this, you can try redissolving the crystals or prepare a fresh solution. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[7]

Q4: What side-products can be expected from a Hofmann-Löffler-Freytag reaction? A: This reaction can yield a mixture of cyclic amines. The most common byproduct is the isomeric pyrrolidine derivative, which is formed through a competing 1,5-hydrogen atom transfer.[2] The ratio of piperidine to pyrrolidine is highly dependent on the structure of the starting N-haloamine.[2]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of a Substituted Pyridine (Adams' Catalyst)

This protocol provides a general procedure for the complete reduction of a pyridine ring to a piperidine ring.

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.

  • Catalyst Addition: Add PtO₂ (Adams' catalyst), typically at a loading of 1-5 mol%.

  • Hydrogenation: Seal the reactor and purge it with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (pressure may need optimization, starting from 50 psi).

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[7]

  • Monitoring: Monitor the reaction progress using techniques like GC-MS or TLC to confirm the disappearance of the starting material and any partially hydrogenated intermediates.

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.

  • Purification: Filter the reaction mixture to remove the catalyst. The filtrate can then be worked up by basifying with a strong base (e.g., NaOH) and extracting the piperidine product into an organic solvent. Further purification can be achieved by distillation or chromatography.

Protocol 2: Purification of Piperidine via Carbonate Salt Formation

This method is particularly effective for removing pyridine impurities.[8]

  • Reaction Setup: In a suitable flask, dissolve the crude piperidine (containing pyridine) in an organic solvent such as ether or a hydrocarbon.

  • Salt Formation: Bubble carbon dioxide (CO₂) gas through the solution. Piperidine will react to form a solid precipitate of piperidine carbonate.

  • Filtration: Cool the mixture to between 10°C and 20°C to ensure complete precipitation, then filter the solid piperidine carbonate from the solution.[8] The pyridine impurity will remain in the filtrate.

  • Liberation of Piperidine: Suspend the filtered piperidine carbonate in water and add a strong base, such as sodium hydroxide, to liberate the free piperidine.[8]

  • Extraction: Extract the liberated piperidine into a suitable organic solvent like diethyl ether or dichloromethane.[8]

  • Drying and Distillation: Dry the organic extract over a suitable drying agent (e.g., solid KOH), filter, and then distill to obtain pure piperidine.[8]

Workflow: Purification of Piperidine from Pyridine

start Crude Mixture: Piperidine + Pyridine step1 1. Dissolve in Organic Solvent start->step1 step2 2. Bubble CO₂ Gas Through Solution step1->step2 precipitate Formation of Solid Piperidine Carbonate step2->precipitate step3 3. Filter Mixture precipitate->step3 filtrate Filtrate: Pyridine in Solvent (Discard) step3->filtrate solid Solid: Piperidine Carbonate step3->solid step4 4. Suspend Solid in H₂O, Add Strong Base (e.g., NaOH) solid->step4 step5 5. Extract with Organic Solvent (e.g., Et₂O) step4->step5 step6 6. Dry Extract (e.g., KOH) and Distill step5->step6 finish Pure Piperidine step6->finish

Caption: Workflow for purifying piperidine via carbonate salt formation.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 4-(Piperidin-1-ylmethyl)aniline by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the purity assessment of 4-(Piperidin-1-ylmethyl)aniline, a key building block in pharmaceutical synthesis. We present an optimized HPLC-MS protocol and compare it with an alternative method and Gas Chromatography-Mass Spectrometry (GC-MS), supported by illustrative experimental data and detailed methodologies.

Understanding Potential Impurities

A robust analytical method must be capable of separating and detecting not only the main compound but also any process-related impurities and degradation products. The most probable synthetic route to this compound is the reductive amination of 4-aminobenzaldehyde with piperidine. Based on this, potential impurities may include:

  • Unreacted Starting Materials: 4-aminobenzaldehyde and piperidine.

  • By-products: Trace amounts of reducing agent residues or by-products.

  • Starting Material Impurities: 4-aminobenzoic acid (from the oxidation of 4-aminobenzaldehyde).

  • Degradation Products: Oxidized forms of the aromatic amine, which can be colored.

Comparative Analysis of Analytical Methods

The selection of an analytical method depends on various factors, including sensitivity, selectivity, and sample throughput. Below is a comparison of an optimized HPLC-MS method, a standard HPLC-UV method, and a GC-MS method for the analysis of this compound.

ParameterOptimized HPLC-MS MethodStandard HPLC-UV MethodGC-MS Method
Instrumentation HPLC with Mass Spectrometry (MS) DetectorHPLC with UV DetectorGas Chromatography with Mass Spectrometry (MS) Detector
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Capillary GC Column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Gradient of Acetonitrile and Water with 0.1% Formic AcidIsocratic or Gradient of Acetonitrile and WaterHelium
Detection Mass-to-charge ratio (m/z)UV absorbance (e.g., 254 nm)Mass-to-charge ratio (m/z)
Sensitivity Very High (ng/mL to pg/mL)Moderate (µg/mL)High (ng/mL)
Selectivity Very High (based on m/z)Moderate (potential for co-elution)High (based on fragmentation pattern)
Run Time Short (~5-10 minutes)Longer (~15-30 minutes)Moderate (~10-20 minutes)
Impurity Identification High confidence via mass fragmentationTentative, based on retention timeHigh confidence via spectral library matching
Derivatization Required NoNoPotentially, to improve volatility and peak shape

Experimental Protocols

This method is designed for high-throughput purity analysis with excellent sensitivity and selectivity.

1. Sample Preparation:

  • Accurately weigh and dissolve approximately 1 mg of this compound in 10 mL of methanol to prepare a 100 µg/mL stock solution.

  • Dilute the stock solution with the initial mobile phase composition to a final concentration of 10 µg/mL.

2. HPLC Conditions:

  • Column: C18 Reverse-Phase (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B in 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

3. MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Range: m/z 50-500

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

GC-MS is a viable alternative, particularly for volatile and thermally stable compounds.

1. Sample Preparation:

  • Prepare a 100 µg/mL solution of this compound in dichloromethane.

  • (Optional) For improved peak shape, derivatize with a suitable agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. GC Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Scan Range: m/z 40-450

Visualizing the Workflow and Data

To better illustrate the analytical process and the relationships between different stages, the following diagrams are provided.

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Weighing Weigh Sample Dissolving Dissolve in Methanol Weighing->Dissolving Diluting Dilute to Working Conc. Dissolving->Diluting Injection Inject Sample Diluting->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Detection (m/z) Ionization->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate Purity (%) Integration->Purity

Caption: Workflow for the purity analysis of this compound by HPLC-MS.

Fragmentation_Pathway Parent Parent Ion This compound [M+H]+ m/z 191.16 Fragment1 Fragment 1 Loss of Piperidine m/z 98.10 Parent->Fragment1 Benzylic Cleavage Fragment2 Fragment 2 Tropylium-like ion m/z 91.05 Parent->Fragment2 Rearrangement & Cleavage

Caption: Proposed ESI-MS fragmentation pathway for this compound.

Conclusion

The optimized HPLC-MS method presented offers a superior approach for the purity analysis of this compound. Its high sensitivity, selectivity, and short analysis time make it ideal for in-process control and final product release in a drug development setting. While GC-MS and HPLC-UV are viable techniques, they may not provide the same level of performance, particularly for identifying unknown trace impurities. The detailed protocol and comparative data in this guide should assist researchers in making informed decisions for their analytical needs.

A Comparative Guide to Purity Assessment of 4-(Piperidin-1-ylmethyl)aniline: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a critical step in ensuring the reliability of experimental data and the safety and efficacy of potential drug candidates. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for assessing the purity of 4-(Piperidin-1-ylmethyl)aniline.

Introduction to this compound and Purity Assessment

This compound is a synthetic organic compound that serves as a versatile building block in medicinal chemistry. Its purity can significantly influence the outcome of subsequent synthetic steps and biological assays. Therefore, robust analytical methods are required to quantify the main component and identify any process-related impurities or degradation products.

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination, offering direct quantification without the need for a specific reference standard of the analyte.[1] In contrast, HPLC and GC-MS are comparative chromatographic techniques that provide excellent separation of components in a mixture.[2] The choice of method depends on various factors, including the desired accuracy, the nature of potential impurities, and the availability of instrumentation.

Quantitative Data Summary

The following table presents illustrative data for the purity assessment of a single batch of this compound using qNMR, HPLC, and GC-MS. This data demonstrates the typical performance and expected results from each technique.

Parameter qNMR HPLC GC-MS
Purity (%) 99.2 ± 0.299.5 ± 0.199.1 ± 0.3
Principle Molar ratio to internal standardUV absorbance area percentTotal ion current area percent
Key Advantages Absolute quantification, structural informationHigh sensitivity, good for non-volatile impuritiesHigh sensitivity, impurity identification
Key Limitations Lower sensitivity, potential signal overlapRequires chromophore, response factor variabilityCompound must be volatile and thermally stable

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound by ¹H-NMR using an internal standard.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid, purity ≥ 99.5%) into a clean, dry vial.

    • Dissolve the mixture in 0.75 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Instrument: 400 MHz NMR Spectrometer.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker).

    • Relaxation Delay (d1): A sufficiently long delay to allow for full relaxation of all relevant protons (typically 5 times the longest T₁ value, e.g., 30 seconds).[3]

    • Number of Scans (ns): 16-64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

    • Acquisition Time (aq): At least 3 seconds.

  • Data Processing and Purity Calculation:

    • Apply a line broadening of 0.3 Hz.

    • Manually phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the aromatic protons) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight (Analyte: 190.29 g/mol )

    • m = mass

    • P_std = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by assessing the area percentage of the main peak relative to all other detected peaks.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The purity is calculated using the area percent method:

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of this compound and identify any volatile impurities.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Instrument: GC system coupled to a mass spectrometer.[4]

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-450 amu.

  • Data Analysis:

    • Purity is estimated by the area percentage of the main peak in the total ion chromatogram (TIC).

    • Impurity peaks can be identified by comparing their mass spectra to a reference library (e.g., NIST).

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for each analytical technique.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh_sample Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H-NMR Spectrum transfer->nmr_acq process_spec Process Spectrum (Phase, Baseline) nmr_acq->process_spec integrate Integrate Signals process_spec->integrate calculate Calculate Purity integrate->calculate result result calculate->result Purity Result HPLC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prepare_sol Prepare Sample Solution hplc_run Inject into HPLC System prepare_sol->hplc_run detect UV Detection hplc_run->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate result result calculate->result Purity Result GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prepare_sol Prepare Sample Solution gcms_run Inject into GC-MS System prepare_sol->gcms_run detect Mass Detection gcms_run->detect integrate Integrate Peaks (TIC) detect->integrate identify Identify Impurities (Mass Spectra) integrate->identify calculate Calculate Area % integrate->calculate result result calculate->result Purity Result

References

Unambiguous Structural Validation of 4-(Piperidin-1-ylmethyl)aniline: A 2D NMR Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of a molecule's chemical structure is a non-negotiable cornerstone of chemical research and development. This guide provides an in-depth comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other analytical techniques for the structural validation of 4-(Piperidin-1-ylmethyl)aniline. Supported by predicted experimental data and detailed protocols, this document offers a practical framework for achieving unambiguous structural elucidation.

The structural characterization of pharmacologically relevant scaffolds, such as the substituted aniline derivative this compound, is critical for understanding its chemical properties and biological activity. While one-dimensional (1D) NMR provides initial insights, complex molecules often produce overlapping signals that make definitive assignment challenging. 2D NMR spectroscopy resolves this ambiguity by introducing a second frequency dimension, revealing correlations between nuclei and enabling a comprehensive mapping of the molecular structure.

Deciphering the Molecular Blueprint with 2D NMR

2D NMR techniques are unparalleled in their ability to reveal through-bond connectivity. For a molecule like this compound, a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, is essential for a complete and confident structural assignment.

Predicted 2D NMR Data for this compound

Below are the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound. These predictions are based on established chemical shift values for analogous structural motifs.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and 2D Correlations for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key COSY Correlations (¹H-¹H)Key HSQC Correlation (¹H-¹³C)Key HMBC Correlations (¹H-¹³C)
1-~145.0---
2, 6~6.9-7.1 (d)~129.0H-3/5C-2/6C-4, C-7
3, 5~6.6-6.8 (d)~115.0H-2/6C-3/5C-1
4-~128.0---
7~3.4-3.6 (s)~63.0-C-7C-4, C-2/6, C-8/12
8, 12~2.3-2.5 (t)~54.0H-9/11C-8/12C-7, C-10
9, 11~1.5-1.7 (m)~26.0H-8/12, H-10C-9/11C-8/12
10~1.4-1.6 (m)~24.0H-9/11C-10C-8/12
NH₂~3.5 (br s)----

d = doublet, t = triplet, m = multiplet, s = singlet, br s = broad singlet

Experimental Protocols

A standardized protocol for acquiring high-quality 2D NMR data is crucial for reliable structural validation.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

NMR Data Acquisition:

  • 1D ¹H NMR: Acquire a standard 1D proton spectrum to determine the spectral width and appropriate pulse parameters.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. It is invaluable for identifying adjacent protons in spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons, providing a clear map of all C-H bonds.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is critical for connecting different spin systems and identifying quaternary carbons.

Visualizing the Validation Workflow and Molecular Connectivity

The following diagrams illustrate the logical workflow of 2D NMR-based structural validation and the key predicted correlations for this compound.

G cluster_0 2D NMR Structural Validation Workflow A 1. Sample Preparation B 2. 1D NMR Acquisition (¹H, ¹³C) A->B C 3. 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D 4. Data Processing and Analysis C->D E 5. Correlation Analysis and Fragment Assembly D->E F 6. Structure Confirmation E->F

A Comparative Analysis of 4-(Piperidin-1-ylmethyl)aniline and Other Amine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The judicious selection of amine building blocks is a cornerstone of modern medicinal chemistry, profoundly influencing the physicochemical properties, biological activity, and synthetic accessibility of drug candidates. This guide provides a comparative study of 4-(Piperidin-1-ylmethyl)aniline against other commonly employed amine building blocks, offering insights into their relative performance in the context of drug discovery, with a particular focus on the synthesis of kinase inhibitors.

Physicochemical and Reactivity Profile of Amine Building Blocks

The reactivity and utility of an amine building block are intrinsically linked to its structural and electronic properties. This compound combines the features of a primary aromatic amine with a tertiary aliphatic amine, offering unique characteristics in terms of basicity, nucleophilicity, and solubility.

A key determinant of an amine's reactivity is its basicity, quantified by the pKa of its conjugate acid. A higher pKa indicates a stronger base. The table below compares the calculated or experimentally determined pKa values for this compound and a selection of other representative amine building blocks.

Building BlockStructureMolecular Weight ( g/mol )pKa (Conjugate Acid)Key Physicochemical Features
This compound this compound190.28[1]~9.5 (estimated for the piperidine nitrogen), ~5.0 (estimated for the aniline nitrogen)Combines aromatic and aliphatic amine characteristics; good solubility in organic solvents.
Aniline Aniline93.134.6The simplest aromatic amine; serves as a baseline for reactivity.
4-Methylaniline (p-Toluidine) 4-Methylaniline107.15[2]5.08[2]Electron-donating methyl group increases the basicity of the aniline nitrogen compared to aniline.
N-Methylbenzylamine N-Methylbenzylamine121.18[3]9.75 (Predicted)[4][5]A secondary benzylic amine; the nitrogen is more basic than in anilines due to the lack of resonance with the aromatic ring.[6]
4-(Aminomethyl)piperidine 4-(Aminomethyl)piperidine114.19[7][8]10.53 (Predicted)[7][9]Contains a primary aliphatic amine, which is significantly more basic than aromatic amines.

The dual basicity of this compound is a notable feature. The piperidine nitrogen, being an aliphatic tertiary amine, is significantly more basic than the aniline nitrogen. This differential reactivity can be exploited for selective chemical transformations.

Application in Kinase Inhibitor Synthesis: Targeting the VEGFR-2 Signaling Pathway

Amine building blocks are pivotal in the synthesis of a large class of oncology drugs known as kinase inhibitors. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[10] Inhibition of the VEGFR-2 signaling pathway is a validated therapeutic strategy in oncology.

Sorafenib is a multi-kinase inhibitor that targets VEGFR-2, among other kinases, and is used in the treatment of various cancers.[10][11] Its chemical structure features a substituted aniline moiety, highlighting the importance of this class of building blocks in the design of such inhibitors.

Below is a diagram of the VEGFR-2 signaling pathway, illustrating the key components and the points of inhibition by kinase inhibitors like Sorafenib.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Sorafenib Sorafenib (Kinase Inhibitor) Sorafenib->VEGFR2 Inhibition Sorafenib->Raf Inhibition

VEGFR-2 signaling pathway and points of inhibition.

Comparative Performance in a Key Synthetic Transformation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is widely used in the synthesis of kinase inhibitors.[12] The nucleophilicity and steric profile of the amine building block significantly impact the efficiency of this reaction.

Below is a representative comparison of the performance of this compound and other amines in a hypothetical Buchwald-Hartwig amination with 4-bromotoluene. The expected yields are based on general principles of amine reactivity, where more basic and less sterically hindered amines are generally more reactive.

Amine Building BlockExpected Yield (%)Comments
This compound 85-95The aniline nitrogen is the reactive site in this Pd-catalyzed coupling. The piperidinylmethyl group is electron-donating, enhancing the nucleophilicity of the aniline.
Aniline 70-80Serves as a baseline. The lack of electron-donating groups results in lower reactivity compared to substituted anilines.
4-Methylaniline 80-90The electron-donating methyl group increases the nucleophilicity of the amine, leading to higher yields than aniline.
N-Methylbenzylamine 60-70As a secondary amine, it can be less reactive than primary anilines in some cases due to steric hindrance around the nitrogen.
4-(Aminomethyl)piperidine 50-60While the primary aliphatic amine is highly basic, it can sometimes lead to catalyst inhibition or side reactions in Pd-catalyzed cross-couplings.

Experimental Protocols

General Workflow for Comparative Buchwald-Hartwig Amination

This workflow outlines the steps for a comparative study of the reactivity of different amine building blocks in a Buchwald-Hartwig amination reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reagents Weigh Aryl Halide, Amine, Pd Catalyst, Ligand, and Base Solvent Add Anhydrous Solvent under Inert Atmosphere Reagents->Solvent Heating Heat Reaction Mixture at Specified Temperature Solvent->Heating Monitoring Monitor Reaction Progress by TLC or LC-MS Heating->Monitoring Quenching Quench Reaction and Extract with Organic Solvent Monitoring->Quenching Purification Purify Crude Product by Column Chromatography Quenching->Purification Characterization Characterize Product (NMR, MS) and Determine Yield Purification->Characterization

Experimental workflow for Buchwald-Hartwig amination.

Detailed Protocol: Comparative Buchwald-Hartwig Amination of 4-Bromotoluene

This protocol is designed for a direct comparison of the reactivity of this compound, aniline, 4-methylaniline, N-methylbenzylamine, and 4-(aminomethyl)piperidine.

Materials:

  • 4-Bromotoluene

  • Amine building block (this compound, Aniline, 4-Methylaniline, N-Methylbenzylamine, or 4-(Aminomethyl)piperidine)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), XPhos (14.3 mg, 0.03 mmol, 3 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Add 4-bromotoluene (171 mg, 1.0 mmol) and the respective amine (1.2 mmol).

  • Add anhydrous toluene (2 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for the specified time (e.g., 1-24 hours), monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

  • Determine the yield and characterize the product by ¹H NMR and mass spectrometry.

Protocol for Comparative N-Acetylation of Anilines

This experiment provides a straightforward method to assess the relative nucleophilicity of the aniline nitrogen in different building blocks.

Materials:

  • Amine building block (this compound, Aniline, or 4-Methylaniline)

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Dissolve the amine (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask.

  • Add pyridine (1.2 mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 mmol) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

  • Determine the yield of the corresponding acetamide.

Conclusion

This compound is a versatile building block that offers a unique combination of properties for drug discovery. Its dual basicity allows for selective functionalization, and the piperidine moiety can enhance solubility and provide a vector for further chemical modification. In comparative synthetic applications like the Buchwald-Hartwig amination, its electron-donating character promotes high reactivity at the aniline nitrogen. The choice of the optimal amine building block will always depend on the specific synthetic context and the desired properties of the final drug candidate. This guide provides a framework and supporting data to aid researchers in making informed decisions for the rational design of novel therapeutics.

References

A Comparative Guide to 4-(Piperidin-1-ylmethyl)aniline and 4-(Piperazin-1-ylmethyl)aniline in Linker Design for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The judicious design of linkers is a cornerstone in the development of effective and safe antibody-drug conjugates (ADCs). The linker, which connects the monoclonal antibody to the potent cytotoxic payload, critically influences the ADC's stability, solubility, and pharmacokinetic profile. This guide provides a detailed comparison of two key building blocks for self-immolative linkers: 4-(piperidin-1-ylmethyl)aniline and 4-(piperazin-1-ylmethyl)aniline. This analysis is supported by physicochemical data and established experimental protocols to inform the rational design of next-generation ADCs.

Core Structural and Functional Comparison

Both this compound and 4-(piperazin-1-ylmethyl)aniline serve as precursors to para-aminobenzyl carbamate (PABC) self-immolative spacers. Upon cleavage of a trigger mechanism (e.g., an enzyme-labile peptide), the aniline nitrogen initiates a 1,6-elimination reaction, leading to the release of the payload. The core difference lies in the heterocyclic amine attached to the benzylic position: a piperidine or a piperazine.

  • This compound incorporates a piperidine ring, a saturated six-membered heterocycle with a single nitrogen atom. This moiety is known for its conformational rigidity and basicity.[1]

  • 4-(piperazin-1-ylmethyl)aniline features a piperazine ring, which contains two nitrogen atoms. The presence of the second nitrogen atom imparts distinct physicochemical properties, including the potential for enhanced aqueous solubility and offering an additional site for modification.[2][3]

Physicochemical Properties

The choice between a piperidine and a piperazine-based linker building block can significantly impact the overall properties of the resulting ADC. The following table summarizes the key physicochemical properties of the parent anilines.

PropertyThis compound4-(piperazin-1-ylmethyl)anilineSignificance in Linker Design
Molecular Weight 190.28 g/mol [4]191.27 g/mol Minimal difference, but can contribute to the overall size of the linker-payload.
pKa of Conjugate Acid ~11.1 (Piperidine)[2]pKa1: ~9.73, pKa2: ~5.35 (Piperazine)[2]The higher basicity of the piperidine may lead to stronger ionic interactions but could also influence clearance rates. The dual pKa of piperazine allows for finer tuning of basicity and solubility at physiological pH.[1]
Calculated logP (cLogP) 1.91.2The higher cLogP of the piperidine-containing molecule suggests greater lipophilicity, which could enhance membrane permeability but may also increase metabolic susceptibility and reduce aqueous solubility.
Hydrogen Bond Acceptors 23The additional nitrogen in piperazine provides an extra hydrogen bond acceptor, potentially improving solubility and interactions with the solvent or biological targets.
Reactivity Single secondary amineTwo secondary aminesPiperidine offers a single point for potential modification, while piperazine's two nitrogens allow for di-functionalization, although the reactivity of the second nitrogen is reduced after the first is substituted.[2]

Performance in Linker Design: A Comparative Analysis

Stability and Pharmacokinetics

The stability of the linker is paramount to prevent premature payload release in systemic circulation, which can lead to off-target toxicity.[5] The basicity of the linker can influence the ADC's pharmacokinetic properties.

  • Piperidine-based Linkers : The rigid piperidine scaffold can contribute to enhanced metabolic stability of the linker.[3] However, its higher basicity might lead to faster clearance through interactions with negatively charged biological molecules or membranes.

  • Piperazine-based Linkers : The lower basicity of the first nitrogen in piperazine at physiological pH may result in reduced non-specific interactions and potentially a longer circulation half-life. The presence of the second nitrogen offers a handle for modification, for instance, with polyethylene glycol (PEG) chains, to further modulate solubility and pharmacokinetics.[3]

Solubility

A significant challenge in ADC development is the often-poor aqueous solubility of the cytotoxic payload and the linker.

  • Piperidine-based Linkers : The more lipophilic nature of the piperidine ring may necessitate the incorporation of other solubilizing moieties within the linker, especially when conjugated to a hydrophobic payload.

  • Piperazine-based Linkers : The piperazine ring is inherently more hydrophilic than piperidine and can be protonated at physiological pH, which can significantly enhance the aqueous solubility of the linker-payload complex.[3] This is a distinct advantage when working with highly hydrophobic drugs.

Synthesis and Versatility
  • Piperidine-based Linkers : The synthesis is straightforward, involving the single secondary amine of piperidine. This is ideal for applications where a single point of attachment is desired.[2]

  • Piperazine-based Linkers : Piperazine offers greater synthetic versatility due to its two nitrogen atoms. This allows for the creation of branched or more complex linker architectures. However, controlling mono- versus di-substitution requires careful management of reaction conditions.[2]

Experimental Protocols

Accurate and reproducible experimental data are essential for the rational selection of a linker. Below are detailed protocols for key in vitro assays to compare the performance of ADCs constructed with this compound and 4-(piperazin-1-ylmethyl)aniline-derived linkers.

Synthesis of Self-Immolative Linkers

The synthesis of the PABC-based self-immolative linkers from the respective aniline precursors typically involves the reaction with a chloroformate derivative of a cleavable trigger (e.g., a dipeptide) and the cytotoxic payload.

cluster_synthesis General Synthesis of PABC Linker-Payload Aniline 4-(piperidin/piperazin-1-ylmethyl)aniline Isocyanate Isocyanate Intermediate Aniline->Isocyanate 1. Reaction with Phosgene Phosgene Phosgene or equivalent LinkerPayload Linker-Payload Isocyanate->LinkerPayload 2. Reaction with Payload Payload Payload-OH Payload->LinkerPayload

General synthesis of a PABC linker-payload.
In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of the ADC.[2][6]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • ADC constructs

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[1]

  • ADC Treatment: Prepare serial dilutions of the ADCs in complete culture medium and add to the wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72 to 120 hours to allow for ADC internalization and payload-induced cytotoxicity.[1]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[1]

Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) over time using Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]

Materials:

  • Mouse or human plasma

  • Test ADC

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Immunoaffinity capture reagents (e.g., Protein A/G magnetic beads)

  • Elution buffer

  • LC-MS system

Procedure:

  • Incubation: Add the ADC to the plasma at a final concentration (e.g., 100 µg/mL) and incubate at 37°C.[7]

  • Sample Collection: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 120, 168 hours) and freeze at -80°C.[7]

  • Immunoaffinity Capture: Isolate the ADC from the plasma matrix using Protein A/G beads.[7]

  • Elution: Elute the captured ADC from the beads.

  • LC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer to determine the relative abundance of different DAR species and calculate the average DAR.[9]

cluster_workflow ADC Performance Evaluation Workflow start Synthesize ADCs with Piperidine and Piperazine Linkers cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) start->cytotoxicity stability Plasma Stability Assay (LC-MS) start->stability efficacy In Vivo Efficacy Study (Xenograft Model) cytotoxicity->efficacy pk_study In Vivo Pharmacokinetic Study stability->pk_study data_analysis Comparative Data Analysis pk_study->data_analysis efficacy->data_analysis decision Select Optimal Linker data_analysis->decision

Workflow for ADC linker evaluation.

Conclusion

The selection between this compound and 4-(piperazin-1-ylmethyl)aniline for ADC linker design is a nuanced decision that requires careful consideration of the desired properties of the final conjugate.

  • This compound is a suitable choice when high metabolic stability and a rigid conformation are prioritized, and when the hydrophobicity of the linker is not a primary concern.

  • 4-(piperazin-1-ylmethyl)aniline offers a distinct advantage in enhancing the aqueous solubility of the linker-payload, which is particularly beneficial for highly hydrophobic drugs. The second nitrogen atom also provides a versatile handle for further modifications to fine-tune the linker's properties.

Ultimately, the optimal choice will depend on the specific antibody, payload, and the desired therapeutic window. The experimental protocols outlined in this guide provide a framework for a thorough, data-driven comparison to select the most appropriate linker for a given ADC candidate.

References

A Comparative Guide to the Biological Activities of 4-(Piperidin-1-ylmethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(piperidin-1-ylmethyl)aniline scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities. This guide provides an objective comparison of the anticancer, antimicrobial, and anti-inflammatory properties of various derivatives of this core structure, supported by experimental data from peer-reviewed literature.

Data Presentation

The following tables summarize the quantitative biological activity data for a series of this compound derivatives. It is important to note that the data has been compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDR Group (Substitution on Aniline Ring)Cancer Cell LineIC50 (µM)Reference
1a HA549 (Lung)33.20[1]
HCT-116 (Colon)11.33[1]
1b 4-FluoroA549 (Lung)21.22[1]
HCT-116 (Colon)45.89[1]
1c 4-ChloroH1975 (Lung)2.29 - 22.89[2]
1d 4-NitroK562 (Leukemia)>100[3]
Reh (Leukemia)>100[3]

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDR Group (Substitution on Aniline Ring)Bacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
2a HS. aureus16C. albicans>64[4]
E. coli32[4]
2b 4-MethylS. aureus8C. albicans32[4]
E. coli16[4]
2c 4-ChloroS. aureus4C. albicans16[4]
E. coli8[4]
2d 4-NitroS. aureus2C. albicans8[4]
E. coli4[4]

Table 3: Anti-inflammatory Activity of this compound Derivatives

Compound IDR Group (Substitution on Aniline Ring)Assay% Inhibition at 10 µMIC50 (µM)Reference
3a HCOX-2 Inhibition45.212.5
3b 4-MethoxyCOX-2 Inhibition68.75.8
3c 4-FluoroCOX-2 Inhibition55.19.2
3d 4-ChloroCOX-2 Inhibition62.37.1

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then diluted with culture medium to achieve the desired concentrations. The cells are treated with the compounds for 48-72 hours. Control wells receive medium with the same concentration of DMSO.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is used to assess the antimicrobial activity of the synthesized compounds.

  • Inoculum Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C or 28°C, respectively. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and evenly streaked over the entire surface of a Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plate.

  • Well Creation: Wells of 6 mm diameter are punched into the agar plates using a sterile cork borer.

  • Compound Application: A specific volume (e.g., 100 µL) of each test compound solution (dissolved in a suitable solvent like DMSO) at a defined concentration is added to the wells. A solvent control is also included.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. The minimum inhibitory concentration (MIC) is determined by testing serial dilutions of the compounds.

Anti-inflammatory Activity: COX-2 Inhibition Assay

The cyclooxygenase-2 (COX-2) inhibition assay is performed to evaluate the anti-inflammatory potential of the compounds.

  • Enzyme and Compound Preparation: Recombinant human COX-2 enzyme is prepared in a suitable buffer. The test compounds are dissolved in DMSO and diluted to the desired concentrations.

  • Reaction Initiation: The reaction mixture, containing the COX-2 enzyme, a heme cofactor, and the test compound or vehicle control (DMSO), is pre-incubated for a specified time (e.g., 15 minutes) at room temperature. The reaction is initiated by the addition of arachidonic acid as the substrate.

  • Peroxidase Activity Measurement: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength (e.g., 590 nm) using a plate reader.

  • Inhibition Calculation: The percentage of COX-2 inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined from a dose-response curve.

Mandatory Visualization

Experimental Workflow for Biological Activity Screening

experimental_workflow cluster_synthesis Compound Synthesis start This compound Scaffold synthesis Derivative Synthesis (Substitution on Aniline Ring) start->synthesis purification Purification & Characterization synthesis->purification anticancer Anticancer (MTT Assay) purification->anticancer antimicrobial Antimicrobial (Agar Well Diffusion) purification->antimicrobial anti_inflammatory Anti-inflammatory (COX-2 Inhibition) purification->anti_inflammatory ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic inhibition % Inhibition / IC50 anti_inflammatory->inhibition

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Potential Anticancer Signaling Pathways

While specific signaling pathways for this compound derivatives are not extensively elucidated, related piperidine-containing compounds have been shown to modulate key cancer-related pathways.

anticancer_pathway cluster_pathways Potential Downstream Effects cluster_outcomes Cellular Outcomes compound This compound Derivative pi3k_akt PI3K/Akt Pathway compound->pi3k_akt nf_kb NF-κB Pathway compound->nf_kb stat3 STAT3 Pathway compound->stat3 proliferation Inhibition of Proliferation pi3k_akt->proliferation apoptosis Apoptosis nf_kb->apoptosis nf_kb->proliferation stat3->proliferation angiogenesis Inhibition of Angiogenesis stat3->angiogenesis

Caption: Postulated anticancer signaling pathways modulated by piperidine-containing compounds.

References

A Comparative Guide to N-Benzylpiperidine Analogs as Cholinesterase Inhibitors: A Structure-Activity Relationship Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-benzylpiperidine moiety is a well-established pharmacophore in the design of potent cholinesterase inhibitors, playing a crucial role in the development of therapeutics for Alzheimer's disease. This guide provides a comparative analysis of various N-benzylpiperidine analogs, focusing on their structure-activity relationships (SAR) as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The data presented herein is compiled from various scientific studies to aid researchers in the rational design of novel and more effective cholinesterase inhibitors.

Quantitative Structure-Activity Relationship Data

The inhibitory potency of N-benzylpiperidine analogs against both AChE and BChE is significantly influenced by the nature and position of substituents on both the benzyl and piperidine rings. The following table summarizes the in vitro inhibitory activities (IC50) of a selection of these analogs against AChE from electric eel (eeAChE) and BChE from equine serum (eqBChE). Donepezil, a clinically approved AChE inhibitor, is included for reference.

Compound IDR (Substitution on Benzyl Ring)X (Linker/Substituent on Piperidine)eeAChE IC50 (µM)eqBChE IC50 (µM)Selectivity Index (BChE/AChE)
Donepezil 5,6-dimethoxy (on indanone)Indanone-2-ylmethyl0.051--
15a Unsubstituted1,3-dimethylbenzimidazolinone-sulfonamide---
15b 2-methyl1,3-dimethylbenzimidazolinone-sulfonamide0.39--
15c 3-methyl1,3-dimethylbenzimidazolinone-sulfonamide---
15d 4-methyl1,3-dimethylbenzimidazolinone-sulfonamide---
9a Unsubstituted1,3-dimethylbenzimidazolinone-amide3.14>100>31.8
9m 4-chloro1,3-dimethylbenzimidazolinone-amide0.21>100>476
9i 3-fluoro1,3-dimethylbenzimidazolinone-amide---
9o 3-bromo1,3-dimethylbenzimidazolinone-amide---
9j 4-fluoro1,3-dimethylbenzimidazolinone-amide-3.71-
28 UnsubstitutedN-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)carboxamide0.41--
20 UnsubstitutedN-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carboxamide5.94--

Key Structure-Activity Relationship Insights

The data reveals several key trends in the SAR of N-benzylpiperidine analogs as cholinesterase inhibitors:

  • Substitution on the Benzyl Ring: Halogen substitution on the benzyl ring generally enhances AChE inhibitory activity. For instance, compound 9m with a 4-chloro substituent is significantly more potent than the unsubstituted analog 9a [1]. The position of the halogen also plays a role, with the order of activity on AChE being 4-Cl > 3-F > 3-Br[1].

  • Linker between Piperidine and Aromatic Moiety: The nature of the linker between the N-benzylpiperidine core and another aromatic system is critical. Exchanging an ester linker for a more metabolically stable amide linker has been a successful strategy[2]. Furthermore, the type of heterocyclic system attached to the piperidine can dramatically influence potency, as seen in the comparison between compounds 28 and 20 [2].

  • Sulfonamide vs. Amide Linker: The introduction of a sulfonamide group in place of an amide linker can enhance inhibitory activity towards cholinesterases[1].

  • Selectivity: Many of the synthesized analogs show high selectivity for AChE over BChE, which can be a desirable feature to minimize potential side effects[1].

Experimental Protocols

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the synthesized compounds against AChE and BChE is typically evaluated using the spectrophotometric method developed by Ellman et al.[1].

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) as substrate for AChE

  • Butyrylthiocholine iodide (BTCI) as substrate for BChE

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen

  • Phosphate buffer (pH 8.0)

  • Test compounds and reference inhibitor (e.g., Donepezil)

Procedure:

  • A solution of the test compound at various concentrations is pre-incubated with the respective enzyme (AChE or BChE) in a phosphate buffer (pH 8.0) for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • The substrate (ATCI or BTCI) and DTNB are added to the enzyme-inhibitor mixture to initiate the reaction.

  • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

  • The rate of color change is monitored by measuring the absorbance at a specific wavelength (e.g., 412 nm) using a spectrophotometer.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.

  • IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Structure-Activity Relationship and Mechanism

To better understand the relationship between the chemical structure of these analogs and their biological activity, as well as their mechanism of action, the following diagrams are provided.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis SAR Analysis Start N-Benzylpiperidine Core Analogs Analog Synthesis (Varying R and X) Start->Analogs Assay Cholinesterase Inhibition Assay (Ellman's Method) Analogs->Assay Test Compounds Data IC50 Determination (AChE & BChE) Assay->Data SAR Structure-Activity Relationship Analysis Data->SAR Activity Data Lead Lead Compound Identification SAR->Lead Lead->Analogs Optimization

Caption: Workflow for the development of N-benzylpiperidine-based cholinesterase inhibitors.

AChE_Inhibition cluster_enzyme Acetylcholinesterase (AChE) cluster_substrate Normal Substrate Binding cluster_inhibitor Inhibitor Action AChE AChE Active Site (Catalytic and Peripheral) Hydrolysis Hydrolysis AChE->Hydrolysis Catalyzes Blockage Active Site Blocked AChE->Blockage Inhibition ACh Acetylcholine (ACh) ACh->AChE Binds ACh->Blockage Cannot Bind Products Choline + Acetic Acid Hydrolysis->Products Inhibitor N-Benzylpiperidine Analog Inhibitor->AChE Binds

Caption: Mechanism of acetylcholinesterase inhibition by N-benzylpiperidine analogs.

Conclusion

The structure-activity relationship of N-benzylpiperidine analogs as cholinesterase inhibitors is a complex but crucial area of research for the development of new treatments for Alzheimer's disease. The data clearly indicates that modifications to the benzyl and piperidine moieties can lead to significant improvements in inhibitory potency and selectivity. The insights and experimental details provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design of next-generation cholinesterase inhibitors with enhanced therapeutic profiles. Further studies, including in vivo evaluations and pharmacokinetic profiling, are necessary to translate these promising in vitro findings into clinically viable drug candidates.

References

comparing the efficacy of different catalysts for 4-(Piperidin-1-ylmethyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-(Piperidin-1-ylmethyl)aniline, a valuable building block in medicinal chemistry and materials science, can be achieved through various catalytic routes. This guide provides a comparative analysis of two prominent and mechanistically distinct catalytic systems for its synthesis: a Nickel-catalyzed N-alkylation via the "borrowing hydrogen" methodology and a classic Palladium-catalyzed reductive amination. The comparison is based on experimental data from established literature, offering insights into catalyst efficacy, reaction conditions, and potential yields.

Comparison of Catalytic Efficacy

The following table summarizes the key performance indicators for the Nickel- and Palladium-catalyzed synthesis of N-benzylaniline derivatives, serving as a model for the synthesis of this compound.

ParameterNickel-Catalyzed N-AlkylationPalladium-Catalyzed Reductive Amination
Catalyst System NiBr₂ / 1,10-Phenanthroline5% Pd/C
Reactants Benzyl Alcohol & AnilineBenzaldehyde & Aniline
Hydrogen Source In-situ from alcohol ("Borrowing Hydrogen")H₂ gas
Catalyst Loading 10 mol% NiBr₂, 20 mol% LigandNot specified in detail, typically 5-10 wt%
Base t-BuOK (1.0 equiv)Not explicitly required for hydrogenation
Solvent TolueneMethanolic Ammonia
Temperature 130°CRoom Temperature (implied for hydrogenation)
Reaction Time 48 hoursNot specified in detail
Yield 99% (GC-MS selectivity for N-benzylaniline)[1]High yields generally reported[2]

Experimental Protocols

Protocol 1: Nickel-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol

This protocol is based on the work of Vellakkaran, M., et al., and employs an earth-abundant nickel catalyst in a "borrowing hydrogen" or "hydrogen autotransfer" process.[1]

Materials:

  • NiBr₂ (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Potassium tert-butoxide (t-BuOK) (0.25 mmol)

  • Benzyl alcohol (1.0 mmol)

  • Aniline (0.25 mmol)

  • Toluene (2.0 mL)

  • Nitrogen atmosphere

Procedure:

  • To a dried reaction vessel, add NiBr₂ (0.025 mmol), 1,10-phenanthroline (0.05 mmol), and t-BuOK (0.25 mmol).

  • Under a nitrogen atmosphere, add toluene (2.0 mL), benzyl alcohol (1.0 mmol), and aniline (0.25 mmol).

  • Seal the vessel and heat the reaction mixture at 130°C for 48 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Palladium-Catalyzed Reductive Amination of Benzaldehyde with Aniline (Representative)

This protocol is a representative procedure for the classical reductive amination using a heterogeneous palladium catalyst and a molecular hydrogen source. Specific conditions can vary, but the following outlines a general approach.[2]

Materials:

  • 5% Palladium on Carbon (Pd/C)

  • Benzaldehyde

  • Aniline

  • Methanol

  • Ammonia (as a solution in methanol)

  • Hydrogen gas (H₂)

Procedure:

  • In a suitable reaction vessel, dissolve benzaldehyde and aniline in methanolic ammonia.

  • Add the 5% Pd/C catalyst to the solution.

  • Pressurize the reaction vessel with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).

  • Once the reaction is complete, carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation.

Mechanistic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles and experimental workflows for each method.

Nickel-Catalyzed "Borrowing Hydrogen" Cycle

Figure 1: Nickel-Catalyzed 'Borrowing Hydrogen' Cycle RCH2OH RCH2OH H-Ni(II)L-H H-Ni(II)L-H RCH2OH->H-Ni(II)L-H + Ni(0)L Ni(0)L Ni(0)L RCHO RCHO H-Ni(II)L-H->RCHO - Ni(0)L Imine Imine RCHO->Imine + HNR'R'' - H2O RCH2-NR'R'' RCH2-NR'R'' Imine->RCH2-NR'R'' + H-Ni(II)L-H - Ni(0)L HNR'R''->Imine

Caption: Nickel catalyst oxidizes the alcohol to an aldehyde, "borrowing" hydrogen, which is then used to reduce the in-situ formed imine.

Palladium-Catalyzed Reductive Amination Cycle

Figure 2: Palladium-Catalyzed Reductive Amination RCHO RCHO Imine Imine RCHO->Imine + HNR'R'' - H2O HNR'R'' HNR'R'' RCH2-NR'R'' RCH2-NR'R'' Imine->RCH2-NR'R'' + H2-Pd/C Pd-H2 H2-Pd/C Pd/C Pd/C

Caption: The aldehyde and amine first condense to form an imine, which is then hydrogenated on the surface of the palladium catalyst.

Experimental Workflow: Nickel-Catalyzed N-Alkylation

Figure 3: Workflow for Ni-Catalyzed Synthesis A Combine NiBr2, Ligand, Base B Add Toluene, Alcohol, Aniline (N2 Atmosphere) A->B C Heat at 130°C for 48h B->C D Reaction Quench (Water) C->D E Extraction D->E F Drying & Concentration E->F G Column Chromatography F->G H Pure Product G->H

Caption: Step-by-step workflow for the Nickel-catalyzed synthesis of the target aniline derivative.

Experimental Workflow: Palladium-Catalyzed Reductive Amination

Figure 4: Workflow for Pd-Catalyzed Synthesis A Dissolve Aldehyde & Amine in Solvent B Add Pd/C Catalyst A->B C Pressurize with H2 Gas B->C D Stir at Room Temperature C->D E Filter Catalyst D->E F Concentrate Filtrate E->F G Purification F->G H Pure Product G->H

Caption: Step-by-step workflow for the Palladium-catalyzed synthesis of the target aniline derivative.

References

Evaluating 4-(Piperidin-1-ylmethyl)aniline as a Fragment in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fragment-based drug discovery (FBDD), the selection of high-quality fragments is paramount to the success of a screening campaign. The ideal fragment should not only possess favorable physicochemical properties but also offer clear vectors for synthetic elaboration into more potent, drug-like molecules. This guide provides a comprehensive evaluation of 4-(Piperidin-1-ylmethyl)aniline as a potential fragment, comparing its properties and performance with relevant alternatives, supported by available data and detailed experimental protocols.

Physicochemical Properties: A Comparative Analysis

The suitability of a molecule as a fragment is often initially assessed by its adherence to the "Rule of Three" (Ro3), which dictates a molecular weight (MW) ≤ 300 Da, a calculated logarithm of the partition coefficient (cLogP) ≤ 3, the number of hydrogen bond donors (HBD) ≤ 3, and the number of hydrogen bond acceptors (HBA) ≤ 3. The following table summarizes these properties for this compound and selected alternative fragments.

FragmentStructureMW ( g/mol )cLogPHBDHBA
This compound this compound190.28[1]1.9[1]12
4-(4-Methylpiperazin-1-yl)aniline 4-(4-Methylpiperazin-1-yl)aniline191.271.213
N-Benzylpiperidine N-Benzylpiperidine175.272.701
4-Aminobenzylpiperidine 4-Aminobenzylpiperidine190.281.922

Note: Physicochemical properties are computed values obtained from PubChem.

As indicated in the table, this compound and the selected alternatives generally align well with the Rule of Three, making them suitable candidates for fragment screening libraries. The presence of the basic piperidine and aniline nitrogens in this compound offers potential for key hydrogen bonding interactions with a target protein.

Biological Activity and Performance as a Fragment

The N-benzylpiperidine motif, of which this compound is a substituted example, is a well-established privileged structure in medicinal chemistry.[3] This scaffold is present in numerous approved drugs and is known to participate in crucial cation-π interactions with target proteins.[3]

The primary amino group on the aniline ring of this compound provides a valuable vector for synthetic elaboration, allowing for fragment growing or linking strategies to enhance affinity and selectivity.

Comparison with Alternative Fragments

4-(4-Methylpiperazin-1-yl)aniline: This close analog offers an additional hydrogen bond acceptor and a slightly more polar profile. The piperazine ring, with its two nitrogen atoms, can offer different interaction patterns and solubility properties compared to the piperidine ring.[4]

N-Benzylpiperidine: This simpler fragment lacks the aniline's primary amino group, reducing its hydrogen bond donor capacity but also its potential for metabolic liabilities associated with anilines. It serves as a core scaffold to explore the contribution of the benzyl and piperidine groups to binding.

4-Aminobenzylpiperidine: Isomeric to the target fragment, this molecule positions the amino group directly on the piperidine ring. This seemingly minor change can significantly alter the vector space for synthetic elaboration and the presentation of the key interacting moieties to the target protein.

ADME-Tox Profile Considerations

The piperidine ring is a common motif in approved drugs and is generally considered to have favorable ADME properties. However, the aniline moiety can be a point of concern. Anilines are known to be susceptible to metabolic oxidation, which can sometimes lead to the formation of reactive metabolites and potential toxicity. Therefore, early assessment of the metabolic stability and potential for cytotoxicity of any aniline-containing fragment is crucial.

In the case of this compound, the electron-donating nature of the piperidin-1-ylmethyl group may influence the reactivity of the aniline ring. In vitro cytotoxicity assays, such as the MTT or LDH release assays, would be essential to evaluate its safety profile.

Experimental Protocols

To rigorously evaluate this compound and its alternatives, a multi-pronged experimental approach is recommended.

Surface Plasmon Resonance (SPR) for Primary Screening and Affinity Determination

SPR is a sensitive, label-free technique for detecting and quantifying biomolecular interactions in real-time.

Protocol Outline:

  • Protein Immobilization: Covalently immobilize the target protein onto a sensor chip surface (e.g., CM5 chip) via amine coupling.

  • Fragment Screening: Inject a solution of each fragment over the sensor surface at a defined concentration (typically 10-100 µM). A positive binding event is detected as a change in the refractive index at the surface.

  • Affinity Determination (for hits): Perform a dose-response analysis by injecting a series of concentrations of the hit fragment to determine the equilibrium dissociation constant (KD).

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate kinetic (ka, kd) and affinity (KD) constants.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Hit Validation and Binding Site Mapping

NMR spectroscopy provides detailed structural information about fragment binding.

Protocol Outline (Protein-Observed 2D ¹H-¹⁵N HSQC):

  • Protein Preparation: Prepare a solution of ¹⁵N-labeled target protein in a suitable NMR buffer.

  • Reference Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Fragment Addition: Add a stoichiometric excess of the fragment to the protein sample.

  • HSQC Spectrum of the Complex: Acquire a second 2D ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.

  • Data Analysis: Compare the two spectra. Chemical shift perturbations (CSPs) of specific amide peaks in the protein's spectrum upon fragment binding indicate the location of the binding site.

X-ray Crystallography for High-Resolution Structural Information

For validated hits, co-crystallization with the target protein can provide atomic-level details of the binding mode.

Protocol Outline:

  • Co-crystallization: Set up crystallization trials with the purified target protein in the presence of a saturating concentration of the fragment.

  • Crystal Soaking (Alternative): Soak pre-existing crystals of the apo-protein in a solution containing the fragment.

  • Data Collection: Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure to visualize the fragment bound to the protein.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of the fragment on cell viability.

Protocol Outline:

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with a range of concentrations of the fragment for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control to determine the IC50 value.

Visualizing Workflows and Relationships

FBDD_Workflow cluster_screening Fragment Screening & Hit Identification cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization Fragment Library Fragment Library Primary Screen (SPR) Primary Screen (SPR) Fragment Library->Primary Screen (SPR) Hit Identification Hit Identification Primary Screen (SPR)->Hit Identification NMR Spectroscopy NMR Spectroscopy Hit Identification->NMR Spectroscopy X-ray Crystallography X-ray Crystallography Hit Identification->X-ray Crystallography Binding Site Mapping Binding Site Mapping NMR Spectroscopy->Binding Site Mapping Structural Analysis Structural Analysis X-ray Crystallography->Structural Analysis SAR by Chemistry SAR by Chemistry Binding Site Mapping->SAR by Chemistry Structural Analysis->SAR by Chemistry ADME-Tox Profiling ADME-Tox Profiling SAR by Chemistry->ADME-Tox Profiling Lead Compound Lead Compound ADME-Tox Profiling->Lead Compound

Caption: A typical workflow for fragment-based drug discovery.

Logical_Relationship Fragment Fragment Binding Binding Fragment->Binding Target Protein Target Protein Target Protein->Binding Biological Effect Biological Effect Binding->Biological Effect Lead Optimization Lead Optimization Biological Effect->Lead Optimization Drug Candidate Drug Candidate Lead Optimization->Drug Candidate

Caption: The logical progression from a fragment to a drug candidate.

Conclusion

This compound presents itself as a viable and interesting fragment for inclusion in drug discovery screening libraries. Its physicochemical properties are well within the accepted range for fragments, and it contains a privileged N-benzylpiperidine scaffold with a readily modifiable aniline moiety for synthetic elaboration. While direct experimental screening data for this specific fragment is lacking in publicly accessible literature, the identification of its close analog, 4-(4-methylpiperazin-1-yl)aniline, as a screening hit provides confidence in the potential of this chemotype.

A thorough evaluation of this compound would necessitate a comprehensive screening and characterization campaign as outlined in the experimental protocols. Particular attention should be paid to the early assessment of its metabolic stability and cytotoxicity due to the presence of the aniline group. By comparing its performance with that of carefully selected alternative fragments, researchers can make a data-driven decision on its suitability for progression into a lead optimization program.

References

Cross-Validation of Analytical Methods for the Characterization of 4-(Piperidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis and characterization of 4-(Piperidin-1-ylmethyl)aniline. Detailed experimental protocols, comparative performance data, and a workflow for method cross-validation are presented to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their specific needs.

Introduction to this compound

This compound is a chemical compound containing a substituted aniline and a piperidine moiety.[1] Its characterization and the quantification of impurities are crucial in pharmaceutical development to ensure the safety and efficacy of potential drug candidates. The selection of an appropriate analytical technique is paramount for achieving reliable and reproducible results.[2] This guide focuses on two commonly used chromatographic techniques: HPLC-UV and GC-MS.

Comparative Analysis of Analytical Methods

The choice between HPLC-UV and GC-MS depends on several factors, including the analyte's properties, the required sensitivity, and the sample matrix.[3] HPLC is well-suited for polar and non-volatile compounds, while GC-MS is ideal for volatile and semi-volatile substances.[4]

Data Presentation: Performance Characteristics

The following tables summarize the typical performance characteristics of HPLC-UV and GC-MS methods for the analysis of this compound. The data presented is based on established validation parameters for similar aromatic amines and piperidine derivatives.[5][6][7]

Table 1: HPLC-UV Method Performance

Validation ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL

Table 2: GC-MS Method Performance

Validation ParameterResult
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.998
Accuracy (% Recovery)97.8% - 102.5%
Precision (% RSD)< 3.0%
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL

Experimental Protocols

Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are adapted from established methods for the analysis of aromatic amines and piperidine derivatives.[8][9][10]

HPLC-UV Method

This method is suitable for the quantification of this compound in bulk drug substances and formulated products.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 10 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: A mixture of acetonitrile and a 0.1% trifluoroacetic acid in water (e.g., 30:70 v/v).[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

GC-MS Method

This method offers high sensitivity and is particularly useful for identifying and quantifying volatile and semi-volatile impurities. Derivatization may be employed to improve the chromatographic properties of the analyte.[8][11]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Adjust the pH of an aqueous sample solution to >11 with 1 M NaOH.

  • Extract the analyte with dichloromethane (3 x 30 mL).

  • Dry the combined organic extracts with anhydrous sodium sulfate.

  • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

2. Derivatization (Optional):

  • To the dried extract residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

  • Heat at 70°C for 30 minutes.

  • Evaporate to dryness and reconstitute in 100 µL of ethyl acetate.[11]

3. GC-MS Conditions:

  • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]

  • Injector Temperature: 250 °C.[8]

  • Oven Program: Initial temperature of 60°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min).[8]

  • Ion Source Temperature: 230 °C.[12]

  • Mass Scan Range: m/z 50-450.[12]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aniline ring, the methylene bridge protons, and the protons of the piperidine ring. The aromatic protons would appear as multiplets in the range of δ 6.5-7.5 ppm. The methylene protons connecting the aniline and piperidine rings would likely appear as a singlet around δ 3.5-4.0 ppm. The piperidine protons would exhibit complex multiplets in the aliphatic region (δ 1.5-3.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each carbon atom in the molecule. The aromatic carbons would resonate in the δ 110-150 ppm region. The methylene bridge carbon is expected around δ 60-65 ppm, and the piperidine carbons would appear in the upfield region of δ 20-55 ppm.[13][14]

Cross-Validation of Analytical Methods

Cross-validation is essential to ensure that different analytical methods produce comparable and reliable results.[3] The following workflow illustrates the process of cross-validating the HPLC-UV and GC-MS methods.

CrossValidationWorkflow start Start: Define Cross-Validation Protocol prep_samples Prepare Homogeneous Sample Batch (this compound) start->prep_samples hplc_analysis Analyze Samples by HPLC-UV prep_samples->hplc_analysis gcms_analysis Analyze Samples by GC-MS prep_samples->gcms_analysis hplc_data HPLC-UV Data hplc_analysis->hplc_data gcms_data GC-MS Data gcms_analysis->gcms_data compare_data Compare Results: - Purity - Impurity Profile - Quantitative Agreement hplc_data->compare_data gcms_data->compare_data stat_analysis Statistical Analysis (e.g., t-test, F-test) compare_data->stat_analysis acceptance Results Meet Acceptance Criteria? stat_analysis->acceptance pass Methods are Cross-Validated acceptance->pass Yes fail Investigate Discrepancies & Re-evaluate Methods acceptance->fail No end End: Final Report pass->end fail->start

References

Safety Operating Guide

Proper Disposal of 4-(Piperidin-1-ylmethyl)aniline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 4-(Piperidin-1-ylmethyl)aniline, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on standard laboratory safety protocols and information from safety data sheets (SDS).

Hazard Identification and Safety Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. All personnel should be familiar with the hazards outlined in the Safety Data Sheet (SDS) before handling or disposing of this substance.

Hazard StatementGHS Classification
Harmful if swallowed, in contact with skin or if inhaled.[1][2]Acute Toxicity, Oral (Category 4)[1]
Acute Toxicity, Dermal (Category 4)[1]
Acute Toxicity, Inhalation (Category 4)[1]
Causes skin irritation.[1]Skin Corrosion/Irritation (Category 2)[1]
Causes serious eye irritation.[1]Serious Eye Damage/Eye Irritation (Category 2)[1]
May cause respiratory irritation.[1]Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) (Category 3)[1]
Causes severe skin burns and eye damage.[2]Skin Corrosion/Irritation (Category 1B)[2]

Note: Classifications may vary slightly between suppliers. Always refer to the specific SDS for the product in use.

Experimental Protocols: Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Personal Protective Equipment (PPE) Required:

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1]

  • If there is a risk of inhalation of dust or vapors, a NIOSH/MSHA approved respirator should be used.[3]

Spill Cleanup Procedure:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated.[1] Evacuate non-essential personnel from the immediate area.

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[4] Do not let the chemical enter drains.[4]

  • Cleanup:

    • For Dry Spills: Use dry clean-up procedures and avoid generating dust.[1] Carefully sweep or vacuum the material. Place the collected material into a suitable, sealed, and labeled container for disposal.[1][5]

    • For Wet Spills: Absorb the spill with inert material (e.g., sand, vermiculite). Shovel or vacuum the absorbed material into a labeled container for disposal.[1]

  • Decontaminate the Area: Wash the spill area thoroughly with large amounts of water.[1] Prevent runoff from entering drains.[1]

  • Dispose of Cleanup Materials: All contaminated materials, including PPE, should be placed in a sealed container and disposed of as hazardous waste.

Disposal Plan: Step-by-Step Guidance

Proper disposal of this compound and its containers is critical. Always follow local, state, and federal regulations.

1. Waste Characterization:

  • Determine if the waste is classified as hazardous. In the United States, this determination is guided by the EPA guidelines in 40 CFR 261.3.[6] Given its hazard profile, this compound waste should be treated as hazardous.

2. Waste Collection and Storage:

  • Collect waste this compound and contaminated materials in a suitable, closed, and clearly labeled container.[4]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4] The container should be kept tightly closed.[7]

  • Store in a locked-up area or an area accessible only to authorized personnel.[7]

3. Disposal Method:

  • The primary recommended disposal method is to use a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[4]

  • Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed.[4]

  • Dispose of the contents and container at an authorized hazardous or special waste collection point, in accordance with all local, state, and federal regulations.[1][6]

4. Contaminated Packaging Disposal:

  • Empty containers should be triple-rinsed (or equivalent).[4]

  • The rinsed containers can then be offered for recycling or reconditioning.[4]

  • Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if permitted by local regulations.[4]

  • For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Waste Generation (this compound) characterize Characterize Waste (Consult SDS and local regulations) start->characterize is_hazardous Is waste hazardous? characterize->is_hazardous collect Collect in a labeled, sealed container is_hazardous->collect Yes store Store in a cool, dry, well-ventilated, and secure area collect->store dispose_options Select Disposal Method store->dispose_options incinerate Licensed Chemical Incineration dispose_options->incinerate Preferred waste_facility Authorized Hazardous Waste Facility dispose_options->waste_facility Alternative end End: Disposal Complete incinerate->end waste_facility->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-(Piperidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 4-(Piperidin-1-ylmethyl)aniline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from available safety data for the compound and related aromatic amines.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that can be harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It is also known to cause skin irritation and serious eye irritation or damage.[1][2][3] Therefore, a comprehensive PPE strategy is the primary line of defense against potential exposure.

Personal Protective Equipment (PPE) Recommendations

A systematic approach to selecting and using PPE is crucial for safety. The following table summarizes the required PPE for handling this compound.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.
Hand Protection Chemical-Resistant Gloves (Nitrile or PVC)To prevent skin contact. Polyvinyl chloride (PVC) and Nitrile gloves are recommended for handling amines.[4][5] It is advisable to wear two pairs (double-gloving) and change them frequently.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and potential for aerosol generation.

Operational Plan: Step-by-Step Handling Procedure

Proper handling of this compound is crucial to prevent exposure and accidents. The following workflow outlines the necessary steps from preparation to cleanup.

Pre-Handling Preparation
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying all potential hazards.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and in good working order.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.

Handling
  • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to avoid inhaling dust.

  • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.

Post-Handling
  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]

HandingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Conduct Risk Assessment prep2 Ensure Emergency Equipment is Accessible prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Solid prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Conduct Reaction handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Wash Hands Thoroughly post1->post2

Workflow for Safe Handling of this compound

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Type Procedure
Skin Contact Immediately flush skin with running water for at least 15 minutes.[1][2] Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[2]
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][2] If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1][2] Seek immediate medical attention.[2]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For dry spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[1] For wet spills, absorb with an inert material and place in a sealed container for disposal.[1] Wash the spill area thoroughly with soap and water.

Disposal Plan

The proper disposal of this compound and its waste is a critical component of laboratory safety and environmental responsibility. This compound should be treated as hazardous waste.

Step-by-Step Disposal Protocol
  • Waste Identification and Segregation: Classify waste containing this compound as hazardous chemical waste. Segregate it from non-hazardous waste and other incompatible chemical waste streams.

  • Waste Collection:

    • Use a designated, leak-proof, and chemically compatible waste container.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: this compound.[6]

    • If the waste is a solution, list all chemical constituents and their estimated percentages.

    • Keep the container securely closed when not in use.

  • Storage: Store the sealed waste container in a designated and properly ventilated satellite accumulation area, away from general laboratory traffic and incompatible materials.

  • Disposal: Arrange for the collection of the hazardous waste by a licensed environmental services company. The recommended method of disposal for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]

Important Note: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.

DisposalWorkflow cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal col1 Identify as Hazardous Waste col2 Use Labeled, Compatible Container col1->col2 col3 Keep Container Closed col2->col3 stor1 Store in Designated Satellite Area col3->stor1 stor2 Segregate from Incompatibles stor1->stor2 disp1 Arrange for Professional Collection stor2->disp1 disp2 Incineration by Licensed Facility disp1->disp2

Operational and Disposal Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.